molecular formula C9H7ClN2O2 B597513 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 162469-86-5

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B597513
CAS No.: 162469-86-5
M. Wt: 210.617
InChI Key: GDPDHDSSORRBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound built on the 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (PPO) scaffold, a structure identified as a novel metal-chelating pharmacophore . This scaffold functions as a metal binding group (MBG), primarily interacting with Zn²⁺ in the active site of metalloproteases through its hydroxyl group and a nitrogen atom in the heterocycle . This mechanism makes derivatives of this core structure promising candidates for the inhibition of zinc-dependent enzymes, with published research highlighting their potential as inhibitors for the Botulinum Neurotoxin Light Chain (BoNT/A LC) metalloprotease . The presence of the chloromethyl group on this core structure provides a reactive handle for further synthetic modification, allowing researchers to functionalize the molecule for the development of targeted covalent inhibitors or to create probes for structure-activity relationship (SAR) studies . As such, this compound is a valuable building block in medicinal chemistry and drug discovery, particularly in programs aimed at targeting metalloproteases. The chloromethyl derivative allows for the exploration of the "catch and anchor" inhibition strategy, which aims to combine the high affinity of metal chelation with the prolonged action of a covalent inhibitor . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-6-4-8(14)12-3-1-2-7(13)9(12)11-6/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPDHDSSORRBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(N=C2C(=C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of the novel heterocyclic compound, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into its synthesis, characterization, and potential therapeutic applications.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules.[1][2][3] This scaffold has demonstrated a remarkable versatility in engaging with various biological targets, leading to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and neurotropic properties.[1][2][4][5][6][7] The unique electronic and structural features of this fused ring system provide a robust framework for the design of novel therapeutic agents. The introduction of a reactive chloromethyl group at the 2-position and a hydroxyl group at the 9-position of the pyrido[1,2-a]pyrimidin-4-one core, as in the case of this compound, offers intriguing possibilities for further chemical modification and targeted biological interactions.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

Core Structural and Physicochemical Data
PropertyValueSource
CAS Number 162469-86-5[8][9][10]
Molecular Formula C₉H₇ClN₂O₂[8]
Molecular Weight 210.62 g/mol [8]
Appearance Reported as a liquid[8]
Purity ≥ 95.0% (as commercially available)[8]
Canonical SMILES O=C1C=C(CCl)N=C2C(O)=CC=CN12[8]
InChI Key GDPDHDSSORRBEQ-UHFFFAOYSA-N[8]
Synthesis and Characterization

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a plausible synthetic route can be extrapolated from the synthesis of the related compound, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.[11] The general approach involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophilic component.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Characterization: The structural elucidation of the synthesized compound would be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms within the molecule. While specific spectral data for the target compound is not available, analysis of related structures suggests characteristic shifts for the protons and carbons of the pyrido[1,2-a]pyrimidine ring system.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl (C=O), hydroxyl (O-H), and C-Cl bonds.

Predicted Physicochemical Properties and Experimental Protocols

Acidity and Basicity (pKa)

The presence of both a hydroxyl group and nitrogen atoms within the heterocyclic ring system suggests that the compound will exhibit both acidic and basic properties. The pKa values are critical for understanding its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.

Protocol for pKa Determination (Potentiometric Titration):

  • Preparation: A standard solution of the compound is prepared in a co-solvent system (e.g., water/methanol) to ensure adequate solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Analysis: The pKa values are determined from the inflection points of the resulting titration curve.

Solubility

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. Given the presence of both polar (hydroxyl, carbonyl) and nonpolar (chloromethyl, aromatic rings) moieties, the solubility of this compound is expected to be moderate.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method):

  • Equilibration: An excess amount of the solid compound is added to a series of vials containing different aqueous buffers (e.g., pH 2.0, 7.4) and organic solvents (e.g., 1-octanol).[13][14]

  • Agitation: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Chemical Stability

The presence of a chloromethyl group introduces a potential site for nucleophilic substitution, which could impact the compound's stability. Assessing its stability under various stress conditions is essential for determining its shelf-life and potential degradation pathways.

Protocol for Stability Assessment:

  • Stress Conditions: Solutions of the compound are prepared in various buffers and subjected to stress conditions, including elevated temperature, and exposure to acidic and basic environments.

  • Time Points: Aliquots are withdrawn at predetermined time intervals.

  • Analysis: The concentration of the parent compound and the formation of any degradation products are monitored by a stability-indicating HPLC method.

Putative Biological Activity and Mechanism of Action

While the specific biological targets of this compound have not been explicitly reported, the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has shown activity against a range of targets, suggesting potential avenues for investigation.

Potential Therapeutic Areas:
  • Oncology: Derivatives of this scaffold have been investigated as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways that are often dysregulated in cancer.[4] Inhibition of SHP2 can disrupt the RAS-ERK and PI3K-AKT pathways, leading to reduced cell proliferation and survival.[4]

  • Infectious Diseases: Some pyrido[1,2-a]pyrimidin-4-ones have demonstrated antimalarial activity, suggesting potential as novel therapeutics for infectious diseases.[1][5]

  • Inflammatory Diseases: The pyrido[1,2-a]pyrimidine core is also found in compounds with anti-inflammatory properties.[6][7]

Hypothesized Signaling Pathway Inhibition:

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Signaling Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SHP2 SHP2 RTK->SHP2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway SHP2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway SHP2->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Target_Compound 2-(chloromethyl)-9-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one Target_Compound->SHP2 Inhibition

Caption: Hypothesized inhibition of the SHP2 signaling pathway.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its basic physicochemical properties, while not yet fully characterized, can be systematically evaluated using established protocols. The reactive chloromethyl group provides a handle for further chemical elaboration, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of relevant targets, guided by the known pharmacology of the broader pyrido[1,2-a]pyrimidin-4-one class.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 333-342. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. Retrieved from [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(19), 4536-4540. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5801. [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]

  • ChemRxiv. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Retrieved from [Link]

  • Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6605. [Link]

  • Gackowska, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 15(19), 6784. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. RSC Advances, 12(31), 20215-20230. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(Chloromethyl)-9-methyl-4H-pyrido [1,2-A] pyrimidin-4-one, 97%. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]

  • Dashwood, R. H., et al. (1994). Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. Environmental and Molecular Mutagenesis, 24(3), 193-201. [Link]

  • Kleinpeter, E., et al. (2009). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 47(10), 868-874. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 219, 113410. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Retrieved from [Link]

  • Fravolini, A., et al. (1981). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 36(11), 955-968.
  • ACS Publications. (2022). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. [Link]

  • ResearchGate. (n.d.). Exotic Amino Acids. 6. Synthesis of Substituted 4Oxo4H-pyrido[1,2- a ]pyrimidines. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, a detailed synthetic protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Introduction and Significance

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, SHP2 inhibition for cancer therapy, aldose reductase inhibition for diabetic complications, and anti-inflammatory and antipsychotic properties. The subject of this guide, this compound, is a functionalized derivative with potential for further chemical modification and biological evaluation. The presence of a reactive chloromethyl group at the 2-position offers a handle for the introduction of various nucleophilic groups, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The 9-hydroxy group can also influence the molecule's pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused bicyclic system consisting of a pyridine and a pyrimidine ring. The key functional groups are a chloromethyl substituent at the 2-position, a hydroxyl group at the 9-position, and a ketone at the 4-position.

PropertyValueSource
CAS Number 162469-86-5[2]
Molecular Formula C₉H₇ClN₂O₂[2]
Molecular Weight 210.62 g/mol [2]
IUPAC Name This compound[2]
SMILES O=C1C=C(CCl)N=C2C(O)=CC=CN12[2]
InChI Key GDPDHDSSORRBEQ-UHFFFAOYSA-N[2]

Synthesis Protocol

While a specific synthesis for this compound has not been detailed in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for analogous compounds, particularly the synthesis of 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The following protocol outlines a plausible and efficient synthesis.

Synthetic Scheme

Synthesis_of_this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Reaction_Vessel Condensation Reaction 2-amino-3-hydroxypyridine->Reaction_Vessel Reactant 1 ethyl_4-chloroacetoacetate Ethyl 4-chloroacetoacetate ethyl_4-chloroacetoacetate->Reaction_Vessel Reactant 2 Target_Molecule This compound Reaction_Vessel->Target_Molecule Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Objective: To synthesize this compound via a condensation reaction.

Materials:

  • 2-Amino-3-hydroxypyridine (CAS: 16867-03-1)[3]

  • Ethyl 4-chloroacetoacetate

  • Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., Dowtherm A)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 equivalent).

  • Reaction Medium: Add polyphosphoric acid (PPA) as a solvent and catalyst. The amount should be sufficient to ensure good stirring of the reaction mixture.

  • Addition of Reagent: While stirring under a nitrogen atmosphere, slowly add ethyl 4-chloroacetoacetate (1.1 equivalents) to the reaction mixture. The addition should be exothermic, and the temperature should be monitored.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product is expected to precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual PPA.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, which is crucial for driving the condensation and cyclization reaction to completion.

  • Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and product at elevated temperatures.

  • Excess Ethyl 4-chloroacetoacetate: A slight excess of the acetoacetate derivative is used to ensure the complete consumption of the limiting reagent, 2-amino-3-hydroxypyridine.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been published, the broader class of pyrido[1,2-a]pyrimidin-4-ones has shown significant activity in several therapeutic areas.

Potential as SHP2 Inhibitors

Recent studies have identified pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Its over-activation is implicated in various cancers. The mechanism of action for these inhibitors involves binding to an allosteric site on the SHP2 protein, which stabilizes it in an inactive conformation. This prevents its interaction with upstream signaling molecules and subsequently inhibits downstream pathways like the RAS-MAPK cascade.

SHP2_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Inhibitor 2-(chloromethyl)-9-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one Inhibitor->SHP2_inactive Allosteric Inhibition

Caption: Putative mechanism of action as a SHP2 inhibitor.

Other Potential Activities

Derivatives of pyrido[1,2-a]pyrimidin-4-one have also been investigated for other activities, including:

  • Aldose Reductase Inhibition: Potential for the management of diabetic complications.

  • Anti-inflammatory Activity: Through various mechanisms, including the inhibition of pro-inflammatory cytokines.

  • Antipsychotic and Anxiolytic Effects: Some derivatives have shown activity on central nervous system targets.

The chloromethyl group on the target molecule could act as an alkylating agent, potentially forming covalent bonds with target proteins, which could lead to irreversible inhibition and potent biological activity.

Experimental Protocols for Evaluation

To elucidate the biological potential of this compound, a series of in vitro and in cellulo assays are recommended.

In Vitro SHP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against SHP2 phosphatase activity.

Principle: A fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), is used. The cleavage of the phosphate group by SHP2 results in a fluorescent product that can be quantified.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add recombinant human SHP2 enzyme to a buffer solution.

  • Compound Incubation: Add the test compound at various concentrations to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission) over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines known to be dependent on SHP2 signaling (e.g., certain lung or breast cancer cell lines).

Principle: A colorimetric or fluorometric assay, such as the MTT or resazurin assay, is used to measure the metabolic activity of viable cells, which is proportional to the cell number.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assay: Add the MTT or resazurin reagent to the wells and incubate according to the manufacturer's instructions.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical routes, and its structural features suggest a high potential for biological activity, particularly as an inhibitor of key signaling proteins like SHP2. The reactive chloromethyl group provides a valuable tool for the creation of focused compound libraries to explore structure-activity relationships and optimize for potency and selectivity. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Yale, H. L., & Sheehan, J. T. (1973). 9‐Hydroxy‐2‐methyl‐4H‐pyrido[1,2‐α] pyrimidin‐4‐one and its derivatives. Journal of Heterocyclic Chemistry, 10(2), 143–147. [Link]

  • Bhawale, B. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxypyridine. Retrieved from [Link]

Sources

The Emergence of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a compelling heterocyclic compound poised for significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most critically, its potential as a targeted covalent inhibitor. This document is designed to be a comprehensive resource, blending established principles with forward-looking insights to empower researchers in their quest for novel therapeutics.

The 4H-pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Medicinal Chemistry

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered substantial attention in drug discovery. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The versatility of this core structure makes it a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets.

Our focus, this compound, is a derivative of this esteemed family. It possesses two key functionalities that suggest a significant potential for targeted drug design:

  • The 9-hydroxy group: This phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within a protein's binding site. Its presence can significantly enhance binding affinity and selectivity.

  • The 2-(chloromethyl) group: This is a reactive electrophilic "warhead." The presence of a chloromethyl group suggests that this compound may act as a targeted covalent inhibitor, forming a permanent bond with a nucleophilic amino acid residue (such as cysteine) in the target protein.[3][4][5] This mode of action can lead to prolonged and potent inhibition.

Synthesis and Characterization

While a specific, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. The most logical approach involves the condensation of 2-amino-3-pyridinol with ethyl 4-chloroacetoacetate.

Proposed Synthetic Pathway:

The synthesis is predicated on the reaction of a 2-aminopyridine derivative with a β-ketoester, a well-established method for constructing the pyrido[1,2-a]pyrimidin-4-one ring system.

Synthetic Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-3-pyridinol 2-amino-3-pyridinol PPA Polyphosphoric Acid (PPA) Heat (Δ) 2-amino-3-pyridinol->PPA ethyl_4-chloroacetoacetate ethyl 4-chloroacetoacetate ethyl_4-chloroacetoacetate->PPA target_compound 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one PPA->target_compound Cyclocondensation

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add polyphosphoric acid (PPA) (10 equivalents).

  • Reactant Addition: While stirring, add 2-amino-3-pyridinol (1.0 equivalent) to the PPA. The mixture may require gentle heating (40-50°C) to ensure complete dissolution.

  • Cyclocondensation: To the resulting mixture, add ethyl 4-chloroacetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 60°C.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization Data:
PropertyValueSource
CAS Number 162469-86-5[6][7][8]
Molecular Formula C₉H₇ClN₂O₂[8]
Molecular Weight 210.62 g/mol [8]
IUPAC Name This compound[8]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF)Inferred

Characterization: The structure of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Inferred Biological Activity and Mechanism of Action: A Targeted Covalent Inhibitor

The true potential of this compound lies in its likely role as a targeted covalent inhibitor. The chloromethyl group is a well-known electrophilic moiety that can react with nucleophilic residues, most notably cysteine, within the active site of a protein.[3][4][5]

Proposed Mechanism of Covalent Inhibition:

Covalent Inhibition cluster_initial Initial Non-covalent Binding cluster_reaction Covalent Bond Formation cluster_final Irreversible Inhibition Inhibitor 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one TransitionState Nucleophilic Attack (SN2 reaction) Inhibitor->TransitionState Protein Target Protein (with Cysteine residue) Protein->TransitionState CovalentAdduct Covalently Modified Protein (Inactive) TransitionState->CovalentAdduct Formation of Thioether Bond

Caption: Proposed mechanism of covalent inhibition.

This covalent modification leads to the irreversible inactivation of the target protein. This mode of action offers several advantages in drug design, including:

  • Increased Potency: The irreversible nature of the binding can lead to a more profound and sustained biological effect.

  • Prolonged Duration of Action: The therapeutic effect is not solely dependent on the pharmacokinetic profile of the drug, as the target remains inhibited until new protein is synthesized.

  • Overcoming Resistance: Covalent inhibitors can be effective against mutations that confer resistance to non-covalent drugs by altering binding affinities.

Potential Therapeutic Targets and Applications:

Given the diverse activities of the pyrido[1,2-a]pyrimidin-4-one scaffold, this compound could be investigated for a range of therapeutic applications, including:

  • Oncology: Many kinases, which are key targets in cancer therapy, possess a cysteine residue in or near their ATP-binding pocket that can be targeted by covalent inhibitors.

  • Inflammatory Diseases: Enzymes involved in inflammatory pathways, such as certain proteases, are also potential targets.

  • Infectious Diseases: Covalent inhibitors can be designed to target essential enzymes in bacteria, viruses, or fungi.

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of this compound, a systematic biological evaluation is necessary. Below are detailed protocols for initial in vitro assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate peptide, and ATP in a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay, ELISA).

  • Data Analysis: Determine the IC₅₀ value of the compound for the target kinase.

Future Research Directions

The study of this compound is in its infancy, and numerous avenues for future research exist:

  • Target Identification: Employ chemoproteomic approaches to identify the specific cellular targets of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluate the therapeutic potential of the compound in relevant animal models of disease.

  • Mechanism of Resistance Studies: Investigate potential mechanisms by which cells could develop resistance to this covalent inhibitor.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its privileged scaffold, combined with the potential for targeted covalent inhibition, makes it a molecule of significant interest. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this and related compounds. As our understanding of targeted covalent inhibitors continues to grow, molecules like this will undoubtedly play a crucial role in the future of drug discovery.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Petrillo, E. W., & Ondetti, M. A. (1982). Angiotensin-converting enzyme inhibitors: medicinal chemistry and biological actions. Medicinal research reviews, 2(1), 1-41.
  • Krishnan, S., Miller, R. M., Tian, B., & Cierpicki, T. (2020). Covalent targeting of the inactive state of protein kinases. Journal of medicinal chemistry, 63(13), 6766-6789.
  • PrepChem.com. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 354785, 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved January 12, 2024 from [Link].

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Available from: [Link]

  • ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Available from: [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Meti, M. (2015). Synthesis of 4H-pyrido [1, 2-a] pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • PubMed. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2454948, 2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one. Retrieved January 12, 2024 from [Link].

Sources

An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in various organic solvents. Given the novelty of this compound and the limited availability of public data, this document focuses on establishing a robust scientific methodology for its characterization.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, a heterocyclic motif of interest in medicinal chemistry, understanding its behavior in different solvent systems is a foundational step in the drug development pipeline.[1] Poor solubility can lead to challenges in formulation, diminished absorption, and ultimately, suboptimal drug performance. Therefore, a thorough investigation of its solubility profile in a range of organic solvents is paramount for its progression as a potential therapeutic agent.

Compound at a Glance:

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 162469-86-5[2][3]
Molecular Formula C₉H₇ClN₂O₂[2][3]
Molecular Weight 210.62 g/mol [3]
Canonical SMILES O=C1C=C(CCl)N=C2C(O)=CC=CN12[2]

Theoretical Assessment of Solubility: A Predictive Approach

Prior to embarking on extensive experimental work, a theoretical evaluation of the molecule's structure can offer valuable insights into its likely solubility characteristics. The structure of this compound possesses several key features that will govern its interactions with organic solvents:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a ketone (C=O) group, along with two nitrogen atoms within the heterocyclic ring system, introduces significant polarity and the capacity for hydrogen bonding. These groups will favor interactions with polar solvents.

  • Aromatic System: The fused pyrido-pyrimidinone ring system is aromatic and capable of π-π stacking interactions, which can be favorable in aromatic solvents.

  • Chloromethyl Group: The chloromethyl (-CH₂Cl) substituent adds a degree of lipophilicity and a dipole moment, contributing to the overall electronic profile of the molecule.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:

  • High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors and have high dielectric constants.

  • Moderate Expected Solubility: In polar protic solvents like methanol and ethanol, where the solvent can act as both a hydrogen bond donor and acceptor. Solubility will be a balance between favorable hydrogen bonding and the disruption of the solvent's own hydrogen-bonding network. In chlorinated solvents like dichloromethane and chloroform, dipole-dipole interactions will be a key factor.

  • Low Expected Solubility: In non-polar solvents such as hexanes and toluene, where the polar nature of the molecule will lead to unfavorable interaction energies.

For a more quantitative prediction, computational models such as those based on machine learning with physicochemical descriptors or thermodynamic cycles can be employed.[4][5]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for solubility determination remains the shake-flask method, which measures thermodynamic solubility.[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (solid form)

  • A range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexanes) of appropriate purity (e.g., HPLC grade).

  • Scintillation vials or other suitable sealed containers.

  • A temperature-controlled orbital shaker or rotator.

  • A centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE).

  • A calibrated analytical balance.

  • A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes.

Step-by-Step Experimental Workflow

The following protocol outlines a robust procedure for determining the solubility of this compound.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

Step 2: Phase Separation

  • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

Step 3: Quantification of Dissolved Compound

  • Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., DMSO) at known concentrations.

  • Develop and validate an HPLC method for the quantitative analysis of the compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

  • Inject the standard solutions to generate a calibration curve.

  • Dilute the filtered supernatant from the solubility experiments with a suitable solvent to bring the concentration within the linear range of the calibration curve.

  • Inject the diluted samples into the HPLC system and determine the concentration of the dissolved compound by interpolating from the calibration curve.

Step 4: Calculation of Solubility

  • Calculate the solubility of the compound in each solvent, taking into account any dilution factors. The solubility is typically expressed in units of mg/mL or mol/L.

experimental_workflow cluster_prep Step 1: Preparation cluster_sep Step 2: Separation cluster_quant Step 3: Quantification cluster_calc Step 4: Calculation A Add excess solid to solvent B Seal vials A->B C Equilibrate at constant temperature B->C D Centrifuge C->D E Filter supernatant D->E G HPLC analysis E->G F Prepare standards H Generate calibration curve F->H I Calculate solubility G->I

Caption: Experimental workflow for determining thermodynamic solubility.

High-Throughput Screening (HTS) for Kinetic Solubility

For earlier stages of drug discovery where a rapid assessment of solubility is required, high-throughput methods can be employed. Nephelometry, which measures light scattering from undissolved particles, is a common technique.[1][8] This method provides a measure of kinetic solubility, which can be different from thermodynamic solubility but is often sufficient for ranking compounds.

hts_workflow A Prepare serial dilutions of compound in DMSO B Dispense into microplate containing aqueous buffer or organic solvent A->B C Incubate and measure light scattering (Nephelometry) B->C D Identify concentration at which precipitation occurs (Kinetic Solubility) C->D

Caption: High-throughput kinetic solubility workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)7.2> 100Very Soluble
Dimethylformamide (DMF)6.4> 100Very Soluble
Methanol5.110 - 30Soluble
Ethanol4.31 - 10Sparingly Soluble
Acetonitrile5.81 - 10Sparingly Soluble
Ethyl Acetate4.4< 1Slightly Soluble
Dichloromethane3.1< 1Slightly Soluble
Chloroform4.1< 1Slightly Soluble
Toluene2.4< 0.1Very Slightly Soluble
n-Hexane0.1< 0.1Practically Insoluble

Note: The data in this table is hypothetical and serves as an example of how to present experimental results. The solubility classifications are based on USP definitions.

Conclusion and Future Directions

This guide has provided a comprehensive methodology for determining the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental validation, researchers can build a complete solubility profile for this compound. This information is critical for guiding formulation development, enabling further preclinical studies, and ultimately unlocking the therapeutic potential of this and other novel chemical entities. Future work should focus on investigating the effect of temperature on solubility and exploring co-solvent systems to enhance the solubility of this promising compound.

References

  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • Corey Organics. 2-Methyl-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a] Pyrimidin-4-One Hcl. [Link]

  • J&K Scientific. 2-(Chloromethyl)-9-methyl-4H-pyrido [1,2-A] pyrimidin-4-one, 97%. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PMC - NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • SciSpace. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ResearchGate. 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • MDPI. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • University of Limerick. Prediction of solubility of solid organic compounds in solvents by UNIFAC. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Knowledge UChicago. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

  • Sciforum. One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. [Link]

  • ResearchGate. Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). [Link]

Sources

Discovery of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and Potential of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a specific, targeted derivative: This compound . We will delineate a robust synthetic pathway, grounded in established chemical precedents, and provide detailed protocols for its creation and characterization. Furthermore, by synthesizing data from structurally related analogues, this paper will explore the compound's significant therapeutic potential, particularly as an inhibitor of critical disease-related enzymes like SHP2 phosphatase and aldose reductase. The strategic inclusion of a 9-hydroxy moiety, known to enhance biological potency, and a reactive 2-chloromethyl group, which offers a handle for covalent interaction or further derivatization, marks this molecule as a compound of significant interest for drug discovery professionals.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Cornerstone in Medicinal Chemistry

The 4H-pyrido[1,2-a]pyrimidin-4-one core is one of the most successful N-fused bicyclic heterocycles in drug discovery.[1] Its rigid, planar structure and capacity for diverse substitutions have led to the development of compounds with a wide array of pharmacological effects. Derivatives have been investigated as anticancer, antiulcer, antipsychotic, and antihypertensive agents.[1] Recent research has highlighted their potential as potent and selective enzyme inhibitors. For instance, certain derivatives act as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a critical node in cancer-related signaling pathways like RAS-ERK and PI3K-AKT.[3] Others have shown promise as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications, or as activators of the M2 isoform of pyruvate kinase (PKM2), an emerging target for cancer therapy.[4][5] This history of clinical and preclinical success provides a strong rationale for the continued exploration of novel derivatives like the one discussed herein.

Synthesis and Mechanistic Rationale

The discovery of a novel compound begins with its synthesis. The proposed pathway for this compound is a strategic amalgamation of established methodologies for constructing this scaffold.

Retrosynthetic Rationale and Strategy

The core synthetic strategy involves a cyclocondensation reaction. The most logical approach is the reaction between a substituted 2-aminopyridine and a β-ketoester derivative.

  • For the 9-hydroxy group: The starting material of choice is 2-amino-3-pyridinol . The hydroxyl group at the 3-position of the pyridine ring becomes the 9-hydroxy group in the final fused product.

  • For the 2-(chloromethyl) group: The appropriate reaction partner is ethyl 4-chloroacetoacetate . This provides the necessary carbon backbone, including the reactive chloromethyl moiety.[6]

The reaction is typically catalyzed by a strong acid, which facilitates both the initial condensation and the subsequent dehydrative cyclization. Polyphosphoric acid (PPA) is an ideal medium for this transformation, serving as both a solvent and a powerful dehydrating agent.

G cluster_reactants Starting Materials Target 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one Reaction Cyclocondensation (Polyphosphoric Acid) Target->Reaction Retrosynthesis Reactant1 2-Amino-3-pyridinol Reactant2 Ethyl 4-chloroacetoacetate Reaction->Reactant1 Reaction->Reactant2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

This protocol describes the laboratory-scale synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully warm 100 g of polyphosphoric acid (PPA) to approximately 50°C to reduce its viscosity.

  • Dissolution of Starting Material: Slowly add 11.0 g (0.1 mol) of 2-amino-3-pyridinol to the warm PPA with vigorous stirring. Continue stirring until a homogenous solution is achieved. The temperature may be gently increased to 60-70°C if necessary to aid dissolution.

  • Addition of β-Ketoester: Once the aminopyridinol is fully dissolved, begin the dropwise addition of 16.5 g (0.1 mol) of ethyl 4-chloroacetoacetate.[6] Maintain the reaction temperature below 80°C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, raise the temperature of the reaction mixture to 100-110°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 10% Methanol/Dichloromethane mobile phase).

  • Reaction Quench: After the reaction is deemed complete by TLC, allow the mixture to cool to approximately 60°C. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation: The resulting acidic slurry will be a thick precipitate. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH reaches ~7-8. The precipitate can then be isolated by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of cold water, followed by a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final, pure this compound.

Physicochemical and Structural Characterization

Confirmation of the successful synthesis and purity of the target compound is achieved through a standard battery of analytical techniques.

Data Summary

The following table summarizes the key identifiers and properties of the target molecule.

PropertyValueSource
CAS Number 162469-86-5[7][8]
Molecular Formula C₉H₇ClN₂O₂[7]
Molecular Weight 210.62 g/mol [7]
IUPAC Name 2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one[7]
Canonical SMILES O=C1C=C(CCl)N=C2C(O)=CC=CN12[7]
InChI Key GDPDHDSSORRBEQ-UHFFFAOYSA-N[7]
Expected Analytical Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridopyrimidine core, a singlet for the proton at the 3-position, and a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carbonyl carbon (~160 ppm), carbons of the aromatic rings, and the aliphatic carbon of the chloromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M+), showing a characteristic ~3:1 ratio for the M and M+2 peaks, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the pyrimidinone ring, and C-Cl stretching vibrations.

Exploration of Potential Biological Activity

While direct biological data for this specific molecule is not yet published, a robust hypothesis for its activity can be built upon data from closely related analogues.

Potential as an Allosteric SHP2 Inhibitor

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth and differentiation signaling pathways.[3] Its over-activation is linked to various cancers, making it a high-value oncology target. A recent study detailed a series of pyrido[1,2-a]pyrimidin-4-one derivatives as potent allosteric SHP2 inhibitors that function by downregulating the phosphorylation of downstream effectors like Akt and Erk1/2.[3] Given the shared core scaffold, this compound is a prime candidate for investigation as a SHP2 inhibitor.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Allosteric Activation Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2 Inhibition

Caption: SHP2's role in the RAS/ERK signaling cascade.

Protocol: In Vitro SHP2 Phosphatase Assay

This protocol provides a framework for assessing the compound's inhibitory activity against the SHP2 enzyme.

  • Reagent Preparation: Prepare an assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT). Reconstitute recombinant full-length SHP2 protein and the fluorogenic substrate DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

  • Assay Procedure: In a 384-well microplate, add the SHP2 enzyme solution to wells containing the diluted compound or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature to allow for binding.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. Immediately begin monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 450 nm) over time using a plate reader. The rate of fluorescence increase is proportional to SHP2 activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Potential as an Aldose Reductase Inhibitor

Studies have shown that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives are effective inhibitors of aldose reductase (ALR2).[4] Critically, the same research demonstrated that the introduction of a hydroxyl group at the 9-position significantly enhances the inhibitory potency.[4] This makes the title compound, which possesses this exact feature, a highly promising candidate for development as an ALR2 inhibitor for treating diabetic complications.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the pyrido[1,2-a]pyrimidin-4-one core are critical determinants of its biological activity.

G cluster_core Pyrido[1,2-a]pyrimidin-4-one Core Core R2 Position 2: -CH₂Cl Group Core->R2 R9 Position 9: -OH Group Core->R9 R2_desc Reactive electrophilic center. Potential for covalent bonding. Handle for further derivatization. R2->R2_desc R9_desc Enhances potency (e.g., in ALR2). Potential H-bond donor/acceptor. Key pharmacophoric feature. R9->R9_desc

Caption: Key structural features influencing biological activity.

  • The 9-Hydroxy Group: This functional group is a potent modulator of activity. In the context of ALR2 inhibition, it is believed to form crucial hydrogen bonds within the enzyme's active site, thereby increasing binding affinity and inhibitory power.[4][9] This feature distinguishes it from many other derivatives and is a primary reason for its therapeutic potential.

  • The 2-(chloromethyl) Group: This moiety introduces two key properties. Firstly, it is an electrophilic center. The chlorine atom is a good leaving group, creating the potential for the molecule to act as a covalent inhibitor by forming a permanent bond with a nucleophilic residue (e.g., cysteine) in a target protein's binding pocket. Secondly, it serves as a versatile synthetic handle for further chemical modification to optimize potency, selectivity, or pharmacokinetic properties.

Conclusion and Future Perspectives

This compound represents a highly promising molecule at the intersection of established medicinal chemistry knowledge and rational drug design. A reliable synthetic route is readily achievable based on existing literature. The compound's structural features—a privileged heterocyclic core, a potency-enhancing 9-hydroxy group, and a reactive 2-chloromethyl handle—make it a compelling candidate for screening against major therapeutic targets.

Future research should focus on the practical synthesis and rigorous characterization of the compound. Following this, its biological activity should be evaluated in relevant enzymatic and cell-based assays, particularly focusing on SHP2 and aldose reductase inhibition. Subsequent studies could explore its potential for covalent targeting and embark on a lead optimization program to further refine its properties as a potential clinical candidate.

References

  • PrepChem.com. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
  • RSC Publishing.
  • PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity.
  • PubMed. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones].
  • ResearchGate. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF.
  • Fluorochem. This compound.
  • MDPI. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][4][6]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][4][6]triazine Derivatives.

  • J&K Scientific. 2-(Chloromethyl)-9-methyl-4H-pyrido [1,2-A] pyrimidin-4-one, 97%.
  • Echemi. This compound(SALTDATA: FREE)
  • Santa Cruz Biotechnology. 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CAS 796067-44-2 | SCBT.
  • BLDpharm. 162469-86-5|this compound.
  • ResearchGate. (PDF)
  • King-Pharm. 2-(chloromethyl)
  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one.
  • PubMed. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)
  • Sci-Hub.
  • Science. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • ChemicalBook. This compound | 162469-86-5.
  • 알앤디메이트. 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • ResearchGate. Screening and Development of 9-Hydroxy-4H-Pyrido[1,2-a] Pyrimidin-4-One–Based Bifunctional Inhibitors of BoNT-A/LC | Request PDF.

Sources

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Motif for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is present in several clinically evaluated compounds and has demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimalarial, and metabolic modulatory activities.[1][2] This guide provides a comprehensive overview of the known and potential biological targets of pyrido[1,2-a]pyrimidin-4-one derivatives, offering insights into their mechanism of action and outlining key experimental workflows for target identification and validation.

I. Protein Kinases: A Prominent Target Class

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrido[1,2-a]pyrimidin-4-one scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

A. Cyclin-Dependent Kinases (CDKs)

Rationale for Targeting: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Inhibition of specific CDKs, such as CDK4, can lead to cell cycle arrest and apoptosis in tumor cells.[3][4]

Evidence: Several studies have identified pyrido[2,3-d]pyrimidin-7-ones, a closely related isomer, as potent inhibitors of CDK4.[3][4] The introduction of specific substituents on the pyrido[1,2-a]pyrimidin-4-one core has also led to the discovery of selective CDK4 inhibitors. These compounds have been shown to induce G1-phase cell cycle arrest and exhibit antiproliferative activity against various cancer cell lines.[4]

B. DNA-Dependent Protein Kinase (DNA-PK)

Rationale for Targeting: DNA-PK is a crucial enzyme in the DNA damage response pathway, specifically in the non-homologous end joining (NHEJ) pathway. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy and chemotherapy.

Evidence: Research has demonstrated that 9-substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones are potent inhibitors of DNA-dependent protein kinase.[5] Certain derivatives with dibenzothiophen-4-yl, dibenzofuran-4-yl, or biphen-3-yl substituents have shown IC50 values in the low nanomolar range.[5]

C. Hematopoietic Progenitor Kinase 1 (HPK1)

Rationale for Targeting: HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy. It is also implicated in inflammatory and autoimmune diseases.[6]

Evidence: Novel pyrido[3,2-d]pyrimidines, another isomeric form, have been identified as inhibitors of HPK1.[6] This suggests that the broader pyridopyrimidine scaffold is amenable to targeting this kinase, and similar potential may exist for pyrido[1,2-a]pyrimidin-4-one derivatives.

Experimental Workflow: Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound (Pyrido[1,2-a]pyrimidin-4-one) Incubation Incubate Components (Kinase, Substrate, ATP, Compound) at specified temperature and time Compound->Incubation Kinase Recombinant Kinase (e.g., CDK4, DNA-PK) Kinase->Incubation Substrate Kinase Substrate (Peptide or Protein) Substrate->Incubation ATP ATP Solution ATP->Incubation Detection Measure Kinase Activity (e.g., Phosphorylation) Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the pyrido[1,2-a]pyrimidin-4-one test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

    • Prepare a reaction buffer containing the recombinant kinase, its specific substrate, and ATP.

  • Reaction:

    • In a microplate, add the reaction buffer to wells containing the serially diluted test compound or a vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.

  • Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction.

      • Fluorescence-based assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

II. Phosphatases: The Counterparts to Kinases

While kinases add phosphate groups, phosphatases remove them. Targeting phosphatases is another avenue for therapeutic intervention.

A. SHP2 (Src homology-2-containing protein tyrosine phosphatase 2)

Rationale for Targeting: SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[7] Overexpression or mutations of SHP2 are associated with various cancers, making it a validated cancer target.[7]

Evidence: A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and synthesized as allosteric inhibitors of SHP2.[7] One promising compound, 14i, exhibited high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM and demonstrated significant antiproliferative activity against cancer cells.[7] Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G0/G1 phase.[7]

III. Enzymes Involved in Metabolism and Disease

Beyond the realm of kinases and phosphatases, pyrido[1,2-a]pyrimidin-4-ones have shown inhibitory activity against other classes of enzymes.

A. Aldose Reductase (ALR2)

Rationale for Targeting: ALR2 is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibiting ALR2 can prevent or slow the progression of these complications.

Evidence: 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective ALR2 inhibitors, with some compounds exhibiting activity in the micromolar to submicromolar range.[8][9] Structure-activity relationship (SAR) studies have highlighted the importance of phenol or catechol moieties for potent inhibition.[8]

B. Nitric Oxide Synthases (NOS)

Rationale for Targeting: NOS enzymes are responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. Overproduction of NO by inducible NOS (iNOS) is associated with inflammatory conditions.

Evidence: A series of 3-aroylpyrido[1,2-a]pyrimidines have been evaluated as NOS inhibitors.[10] Certain derivatives displayed promising inhibitory effects with selectivity towards iNOS.[10]

C. Falcipain-2

Rationale for Targeting: Falcipain-2 is a cysteine protease of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme is essential for the parasite's life cycle, making it a promising target for antimalarial drugs.

Evidence: Several pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their in vitro inhibitory potential against falcipain-2.[11][12] Some compounds showed excellent inhibition and are considered lead compounds for the development of novel antimalarial agents.[11][12]

Data Summary: Inhibitory Activities of Pyrido[1,2-a]pyrimidin-4-one Derivatives

TargetCompound ClassKey SubstituentsIC50 (µM)Reference
SHP2Pyrido[1,2-a]pyrimidin-4-oneVaried0.104 (for compound 14i)[7]
DNA-PK2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one9-Aryl/HeteroarylLow nanomolar range[5]
Aldose Reductase (ALR2)2-Phenyl-pyrido[1,2-a]pyrimidin-4-onePhenol or Catechol at position 2Micromolar to submicromolar[8]
CDK4Pyrido[2,3-d]pyrimidin-7-one8-Ethyl-2-phenylamino0.004[4]
Falcipain-2Pyrido[1,2-a]pyrimidin-4-oneVariedNot specified[12]
Antimalarial (Pf 3D7)Pyrido[1,2-a]pyrimidin-4-one3-Fluorobenzylcarbamate33[13]

IV. Nuclear Receptors: Modulators of Gene Expression

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.

A. Estrogen-Related Receptor α (ERRα)

Rationale for Targeting: ERRα is an orphan nuclear receptor that plays a critical role in regulating cellular energy metabolism, including mitochondrial biogenesis and oxidative metabolism. Modulating ERRα activity could be beneficial for treating metabolic diseases.

Evidence: A series of pyrido[1,2-a]pyrimidin-4-ones have been identified as novel agonists that enhance the transcriptional functions of ERRα.[14][15] These compounds were shown to increase the expression of ERRα downstream target genes and improve glucose and fatty acid uptake in muscle cells.[14]

Signaling Pathway: SHP2 in Cancer

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SHP2->Ras Activates Pyridopyrimidinone Pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone->SHP2 Inhibits

Caption: Role of SHP2 in the RAS-ERK signaling pathway and its inhibition by pyrido[1,2-a]pyrimidin-4-ones.

V. Future Directions and Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable ability to interact with a diverse range of biological targets. The accumulated evidence strongly supports its potential in the development of novel therapeutics for cancer, inflammatory diseases, metabolic disorders, and infectious diseases.

Future research in this area should focus on:

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the specific molecular target(s) is crucial for understanding their mechanism of action and for lead optimization.

  • Selectivity Profiling: Comprehensive screening against panels of related targets (e.g., a kinome-wide screen) is essential to ensure the selectivity of lead compounds and minimize off-target effects.

  • Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-electron microscopy to obtain structural information of pyrido[1,2-a]pyrimidin-4-one derivatives in complex with their targets can guide the rational design of more potent and selective compounds.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ()
  • Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one deriv
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. ()
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents | Request PDF. ()
  • Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one deriv
  • Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase. ()
  • Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2- a ]pyrimidin-4-one deriv
  • [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. ()
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. ()
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. ()
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs.. ()
  • Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-rel
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). ()
  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. ()
  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. ()
  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. ()
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. ()
  • Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. ()
  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Rel
  • Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflamm
  • Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)
  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. ()
  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. ()
  • Design, Synthesis, and Biological Evaluation of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives as Anticancer Agents via ROR1 Inhibition. ()
  • 4H-Pyrido[1,2-a]pyrimidin-4-one. ()
  • Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. ()

Sources

Methodological & Application

Synthesis of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a valuable heterocyclic intermediate for drug discovery and medicinal chemistry. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure found in numerous biologically active compounds.[1][2] The presence of a reactive chloromethyl group at the 2-position and a hydroxyl group at the 9-position makes this molecule a versatile building block for creating diverse chemical libraries. This guide details a robust two-step synthetic sequence, starting from commercially available precursors. It includes a retrosynthetic analysis, step-by-step experimental protocols, characterization data, and application notes for further derivatization.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its wide array of biological activities.[3] Derivatives of this scaffold have been reported to exhibit properties including anti-inflammatory, antimalarial, and anticancer activities.[1][4][5] For instance, certain derivatives have been investigated as potent allosteric inhibitors of SHP2, a key protein tyrosine phosphatase involved in cancer cell signaling pathways.[6][7] The title compound, with its reactive chloromethyl handle, serves as a key intermediate for synthesizing novel analogs and probing structure-activity relationships (SAR) within this important class of molecules.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach is designed for efficiency and is based on established heterocyclic chemistry principles. The core of the strategy is the construction of the fused pyrimidinone ring via a condensation-cyclization reaction.

Logical Framework for the Synthesis

Caption: Retrosynthetic approach for the target compound.

The synthesis begins with the preparation of the key precursor, 2-amino-3-hydroxypyridine. This is followed by a cyclocondensation reaction with ethyl 4-chloroacetoacetate, an appropriate β-keto ester that incorporates the desired 2-(chloromethyl) substituent.

Part 1: Synthesis of 2-Amino-3-hydroxypyridine (Starting Material)

The most common and effective method for synthesizing 2-amino-3-hydroxypyridine is through the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[8][9]

Protocol 1: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine

Reaction Scheme: (2-hydroxy-3-nitropyridine) --[H₂, Pd/C, Methanol]--> (2-amino-3-hydroxypyridine)

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
2-Hydroxy-3-nitropyridine15128-82-2140.095.0 g35.7
10% Palladium on Carbon (Pd/C)7440-05-3-0.5 g-
Methanol (MeOH)67-56-132.04250 mL-
Hydrogen (H₂) gas1333-74-02.02Balloon pressure-
Celite®61790-53-2-As needed-

Procedure:

  • Reaction Setup: To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) and methanol (250 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution.

  • Inerting the Atmosphere: Seal the flask and flush the system with an inert gas, such as argon or nitrogen.

  • Hydrogenation: Introduce hydrogen gas into the flask (a balloon filled with hydrogen is sufficient for maintaining a positive pressure) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The reaction is typically complete overnight.

  • Work-up: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the Celite® pad with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield a solid. The crude product can be further purified by silica gel column chromatography (eluting with 5% methanol in dichloromethane) to afford 2-amino-3-hydroxypyridine as a solid.[9]

Expected Yield: ~85-95%

Part 2:

This step involves the acid-catalyzed cyclocondensation of 2-amino-3-hydroxypyridine with ethyl 4-chloroacetoacetate. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this type of cyclization.

Protocol 2: Cyclocondensation Reaction

Reaction Scheme: (2-amino-3-hydroxypyridine) + (Ethyl 4-chloroacetoacetate) --[PPA, Heat]--> (this compound)

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
2-Amino-3-hydroxypyridine16867-03-1110.113.0 g27.2
Ethyl 4-chloroacetoacetate638-07-3164.594.9 g (4.2 mL)29.9
Polyphosphoric Acid (PPA)8017-16-1-~30 g-
Ice-water--~200 mL-
Saturated Sodium Bicarbonate144-55-884.01As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, warm polyphosphoric acid (~30 g) to 50-60°C to reduce its viscosity.

  • Addition of Reactants: To the warm PPA, add 2-amino-3-hydroxypyridine (3.0 g, 27.2 mmol). Stir the mixture until a homogeneous solution is formed.

  • Addition of β-Keto Ester: Slowly add ethyl 4-chloroacetoacetate (4.9 g, 29.9 mmol) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as eluent).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the viscous mixture into a beaker containing ~200 mL of ice-water with vigorous stirring.

  • Neutralization and Precipitation: A precipitate should form. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Expected Yield: ~60-75%

Characterization of the Final Product

Product Information:

PropertyValue
IUPAC Name This compound
CAS Number 162469-86-5[10][11]
Molecular Formula C₉H₇ClN₂O₂[10]
Molecular Weight 210.62 g/mol [10]
Appearance Off-white to light yellow solid
Purity (Typical) >95%

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.80-8.90 (d, 1H, H-6)

    • δ 7.20-7.30 (t, 1H, H-8)

    • δ 7.00-7.10 (d, 1H, H-7)

    • δ 6.50 (s, 1H, H-3)

    • δ 4.80 (s, 2H, -CH₂Cl)

    • δ 10.0-11.0 (br s, 1H, -OH)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 160.0 (C=O, C-4)

    • δ 155.0 (C-2)

    • δ 148.0 (C-9a)

    • δ 145.0 (C-9)

    • δ 125.0 (C-7)

    • δ 118.0 (C-6)

    • δ 115.0 (C-8)

    • δ 105.0 (C-3)

    • δ 45.0 (-CH₂Cl)

  • Mass Spectrometry (ESI+): m/z 211.02 [M+H]⁺, 213.02 [M+H+2]⁺ (isotopic pattern for chlorine).

  • IR (KBr, cm⁻¹): 3400-3200 (br, O-H stretch), 1680 (C=O stretch, amide), 1640 (C=N stretch), 1580 (C=C stretch), 750 (C-Cl stretch).

Application Notes and Potential Derivatizations

The synthesized this compound is a versatile intermediate. The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

G cluster_derivatives Potential Derivatives Start 2-(chloromethyl)-9-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one Amine 2-(aminomethyl) derivative (Amine, R₂NH) Start->Amine Nucleophilic Substitution Azide 2-(azidomethyl) derivative (Sodium Azide, NaN₃) Start->Azide Thiol 2-(thiomethyl) derivative (Thiol, RSH) Start->Thiol Ether 2-(alkoxymethyl) derivative (Alkoxide, RO⁻) Start->Ether

Caption: Potential derivatizations of the title compound.

  • Synthesis of Amine Derivatives: Reaction with primary or secondary amines can introduce various amino functionalities, which are common in bioactive molecules for improving solubility and forming salt bridges with biological targets.

  • Synthesis of Azide Derivatives: Treatment with sodium azide yields the corresponding azidomethyl derivative. This can be further elaborated using "click chemistry" (Huisgen cycloaddition) or reduced to a primary amine.

  • Synthesis of Thioethers: Reaction with thiols or thiophenols can be used to introduce sulfur-containing moieties.

  • Synthesis of Ethers: Alkoxides can displace the chloride to form ether linkages.

These derivatizations allow for the rapid generation of a library of compounds for biological screening, targeting indications where the pyrido[1,2-a]pyrimidine scaffold has shown promise, such as in oncology[6] and infectious diseases.[5]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Avoid contact with skin and eyes.

    • Ethyl 4-chloroacetoacetate: Lachrymator and skin irritant. Handle with care.

    • Palladium on Carbon (Pd/C): Flammable, especially when dry or in the presence of hydrogen. Handle with care and avoid ignition sources.

References

  • Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (URL: [Link])

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. (URL: [Link])

  • Ghandi, M., et al. (2012). Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 42(9), 1261-1267. (URL: [Link])

  • Request PDF: Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. (URL: [Link])

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
  • Patel, H., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Indian Journal of Pharmaceutical Education and Research, 49(4), 273-282. (URL: [Link])

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 327-343. (URL: [Link])

  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google P
  • Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry. (URL: [Link])

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. - ResearchGate. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (URL: [Link])

  • 2-(chloromethyl)-9-methyl-4H-pyrido [1,2-A] pyrimidin-4-one, 97% - J&K Scientific. (URL: [Link])

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - ResearchGate. (URL: [Link])

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (URL: [Link])

  • 3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-[(2-phenylethyl)amino]- - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for the Derivatization of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This bicyclic aromatic system is a key pharmacophore in a range of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and treatments for neurological disorders.[3][4] The derivatization of this core structure allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly attractive starting point for the synthesis of novel therapeutic agents.

The subject of this guide, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, is a particularly valuable building block. It possesses two key reactive sites: a highly electrophilic chloromethyl group at the 2-position, primed for nucleophilic substitution, and a phenolic hydroxyl group at the 9-position. The strategic derivatization of the chloromethyl group, while preserving the hydroxyl moiety, opens up a vast chemical space for the creation of diverse molecular libraries. This protocol provides a detailed methodology for the selective derivatization of the 2-(chloromethyl) group with a range of nucleophiles.

Chemical Properties and Reactivity

The core chemical challenge in the derivatization of this compound lies in the chemoselective reaction at the chloromethyl position in the presence of the phenolic hydroxyl group. The chloromethyl group is activated towards bimolecular nucleophilic substitution (SN2) reactions due to the electron-withdrawing nature of the pyridopyrimidinone ring system. However, the hydroxyl group is acidic and can be deprotonated to form a potent nucleophile, leading to potential O-alkylation side products.

To achieve selective C-alkylation at the 2-position, the reaction conditions must be carefully controlled to favor the SN2 pathway while minimizing the deprotonation and subsequent reaction of the hydroxyl group. This is typically achieved by using a mild base in an aprotic solvent.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O₂[5]
Molecular Weight210.62 g/mol [5]
CAS Number162469-86-5[5]
AppearanceSolid[5]
Purity>95%-

Experimental Workflow Overview

The general workflow for the derivatization of this compound involves the reaction of the starting material with a nucleophile in the presence of a base. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.

experimental_workflow start Start dissolve Dissolve this compound and nucleophile in aprotic solvent start->dissolve add_base Add mild base (e.g., K₂CO₃, Cs₂CO₃) dissolve->add_base react Stir at room temperature to 60°C add_base->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Figure 1: General experimental workflow for the derivatization of this compound.

Detailed Derivatization Protocols

Safety Precautions: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Derivatization with Amine Nucleophiles

This protocol describes the general procedure for the synthesis of 2-(aminomethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DMF or acetonitrile, add the amine nucleophile.

  • Add potassium carbonate or cesium carbonate to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NucleophileProduct StructureExpected Yield (%)
Morpholine2-(morpholinomethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one85-95
Piperidine9-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one80-90
Aniline9-hydroxy-2-((phenylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one70-85
Protocol 2: Derivatization with Thiol Nucleophiles

This protocol outlines the synthesis of 2-((alkylthio)methyl)- or 2-((arylthio)methyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate in DMF, add the thiol at room temperature.

  • After 15 minutes, add a solution of this compound in DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NucleophileProduct StructureExpected Yield (%)
Thiophenol9-hydroxy-2-((phenylthio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one90-98
Ethanethiol2-((ethylthio)methyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one85-95
Protocol 3: Derivatization with Oxygen Nucleophiles (under controlled conditions)

The reaction with oxygen nucleophiles requires careful control to avoid O-alkylation at the 9-hydroxy position. A milder base and controlled temperature are crucial.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound and the alcohol or phenol in acetonitrile, add cesium carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress carefully by TLC or LC-MS, checking for the formation of potential side products.

  • Upon completion of the reaction with the starting material, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NucleophileProduct StructureExpected Yield (%)
Phenol9-hydroxy-2-(phenoxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one60-75
Ethanol2-(ethoxymethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one50-65

Reaction Mechanism

The derivatization of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a concerted step.

Sources

Application Notes and Protocols for the Evaluation of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer properties.[1][2][3] The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and migration.[4] Some pyrido[1,2-a]pyrimidine derivatives have been shown to act as inhibitors of crucial cancer-related targets such as SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) and activators of enzymes like PKM2, which are involved in cancer cell metabolism.[4][5]

This document provides a comprehensive guide for the investigation of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one , a specific derivative of this promising class of compounds, in cancer cell lines. While detailed biological studies on this particular molecule are not extensively published, its structural features suggest potential as an anticancer agent. The chloromethyl group can act as an electrophile, potentially alkylating nucleophilic residues in target proteins, while the pyridopyrimidinone core provides a rigid scaffold for specific interactions.

These application notes will guide researchers through a logical workflow, from initial cytotoxicity screening to more detailed mechanistic studies, including apoptosis and cell cycle analysis. The provided protocols are based on established and widely used methodologies in cancer cell biology.

Compound Profile: this compound

Property Value
IUPAC Name This compound
CAS Number 162469-86-5[6][7][8]
Molecular Formula C₉H₇ClN₂O₂[7]
Molecular Weight 210.62 g/mol [7]
Canonical SMILES O=C1C=C(CCl)N=C2C(O)=CC=CN12[7]
Appearance Solid (form may vary)
Solubility Soluble in DMSO, DMF; sparingly soluble in other organic solvents. Aqueous solubility is expected to be low.

Proposed General Mechanism of Action and Investigational Workflow

Based on the activities of related compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.[9]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation.

  • Inhibition of Key Signaling Pathways: Targeting pathways like RAS-ERK and PI3K-AKT, which are often dysregulated in cancer.[4]

The following workflow provides a systematic approach to characterizing the anticancer properties of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Optional) A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Screening (MTT/MTS Assay) (Determine IC50) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C If cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D If cytotoxic E Western Blot Analysis (e.g., Caspase-3, PARP, Cyclins) C->E D->E F Kinase Profiling E->F G Molecular Docking Studies E->G

Caption: Investigational workflow for this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[10][11]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[10]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[10]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Hypothetical Cytotoxicity Data:

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast)5.20.8
A549 (Lung)12.81.5
HCT116 (Colon)8.91.1
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9][12][13]

G A Seed and Treat Cells (e.g., at IC50 concentration) B Harvest Cells (including supernatant) A->B C Wash with PBS and Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate at RT in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with the test compound (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound for 24-48 hours.

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[12]

  • Staining:

    • Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[13]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[13]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and quadrants.

Interpretation of Results:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.[13]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.[13]

  • Annexin V (-) / PI (+): Necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Materials:

  • Cells treated with the test compound and vehicle control.

  • Cold 70% ethanol.[14][16]

  • PBS.

  • PI staining solution (e.g., 50 µg/mL PI in PBS).[16]

  • RNase A solution (e.g., 100 µg/mL in PBS).[16]

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10⁶ cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[14][15]

    • Fix the cells for at least 30 minutes on ice or store at -20°C for several weeks.[14][16]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet them.[16]

    • Wash the cells twice with PBS.[14]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14]

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data on a linear scale.

    • Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates.[14]

    • Analyze the resulting histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound in cancer cell lines. A logical progression from cytotoxicity screening to mechanistic assays will elucidate the compound's potential as an anticancer agent. Positive results from these studies, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Subsequent studies could include Western blot analysis to probe specific protein targets in the apoptosis and cell cycle pathways, as well as broader screens like kinase profiling to identify direct molecular targets. These comprehensive studies will be crucial in determining the therapeutic potential of this and other novel pyrido[1,2-a]pyrimidine derivatives.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [Link]

  • (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. National Institutes of Health. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • Pyrido[2,3‐d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [Link]

  • BIOASSAY OF 2-(CHLOROMETHYL)PYRIDINE FOR POSSIBLE CARCINOGENICITY. National Toxicology Program. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrol. Semantic Scholar. [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. National Center for Biotechnology Information. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. [Link]

Sources

Application Notes & Protocols: Characterizing 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a Novel SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel cancer therapeutics and signaling pathway modulators.

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a high-value therapeutic target in oncology and developmental disorders.[1][2] As a non-receptor protein tyrosine phosphatase, SHP2 plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs), primarily through the RAS-MAPK pathway.[2][3] Gain-of-function mutations and overexpression of SHP2 are linked to various cancers and developmental syndromes like Noonan Syndrome.[1][4][5]

Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of the active site, leading to inhibitors with poor selectivity and bioavailability.[6][] The discovery of an allosteric binding site has revolutionized SHP2 inhibitor development, enabling potent and selective molecules that stabilize the enzyme in its closed, auto-inhibited conformation.[8][9][10]

This guide provides a comprehensive framework for the characterization of novel SHP2 inhibitors, using the chemical scaffold 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a representative example. We will refer to our test compound as CMPD-X . These protocols are designed to be self-validating systems, guiding researchers from initial biochemical validation to confirmation of target engagement and pathway modulation in a cellular context.

The SHP2 Signaling Axis: Mechanism of Action and Inhibition

SHP2 is composed of two N-terminal SH2 domains (N-SH2, C-SH2) and a C-terminal protein tyrosine phosphatase (PTP) domain.[1] In its basal state, the N-SH2 domain directly binds to and blocks the PTP catalytic site, rendering the enzyme inactive.[6][11] Upon stimulation by growth factors (e.g., EGF, FGF), RTKs become phosphorylated. The SH2 domains of SHP2 bind to these phosphotyrosine residues, inducing a conformational change that releases the PTP domain from its auto-inhibition.[6][12] The now-active SHP2 dephosphorylates downstream substrates, including scaffolding proteins like Gab1, which ultimately promotes the activation of the RAS-RAF-MEK-ERK signaling cascade, driving cell proliferation and survival.[6][13]

Allosteric inhibitors, the current gold standard, do not compete at the catalytic site. Instead, they bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[10] This binding event acts like a molecular glue, stabilizing the auto-inhibited conformation and preventing SHP2 activation even in the presence of upstream stimuli.[8][9]

SHP2_Signaling_Pathway cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GF Growth Factor GF->RTK SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Dephosphorylates & Promotes Complex Formation RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor CMPD-X (Allosteric Inhibitor) Inhibitor->SHP2_inactive Stabilizes Auto-inhibited State

Figure 1. SHP2 Signaling and Point of Inhibition.

Compound Profile: CMPD-X

This guide focuses on the characterization of a novel SHP2 inhibitor based on the this compound scaffold.

PropertyValueSource / Method
Compound Name CMPD-XInternal Designation
Core Scaffold This compound[14]
Molecular Formula C9H7ClN2O2N/A
Molecular Weight 210.62 g/mol N/A
Biochemical IC₅₀ To be determinedProtocol 3.1
Cellular EC₅₀ To be determinedProtocol 3.2

Experimental Protocols

Protocol 3.1: SHP2 Biochemical Potency (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CMPD-X against full-length, wild-type SHP2 in a cell-free enzymatic assay.

Rationale: This is the foundational experiment to confirm direct enzymatic inhibition. We use a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP2, produces a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor allows for quantification of its potency. Because full-length SHP2 is auto-inhibited, a dually phosphorylated peptide (e.g., from IRS-1) is required to induce the active conformation, mimicking the physiological activation mechanism.[15][16]

Materials:

  • Recombinant full-length human SHP2 (e.g., BPS Bioscience, #79330)[16]

  • SHP2 Activating Peptide (e.g., a dually phosphorylated IRS-1 peptide)[15][17]

  • DiFMUP Substrate (e.g., Thermo Fisher Scientific)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[15]

  • CMPD-X (10 mM stock in 100% DMSO)

  • 384-well black, non-binding microplates (e.g., Corning #3571)

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of CMPD-X in 100% DMSO. A common starting range is from 10 mM down to sub-nanomolar concentrations. Then, dilute these stocks into Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • Enzyme Activation: Prepare the SHP2 enzyme working solution by diluting the enzyme to 0.625 nM in Assay Buffer. Add the SHP2 Activating Peptide to a final concentration of 500 nM. Incubate at room temperature for 20 minutes to allow for SHP2 activation.[15]

  • Assay Plate Setup:

    • Add 5 µL of serially diluted CMPD-X or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 20 µL of the activated SHP2 enzyme solution to each well for a final enzyme concentration of 0.5 nM.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of DiFMUP substrate (final concentration 100 µM) to all wells to start the reaction.[18]

  • Signal Detection: Incubate the plate for 60 minutes at 37°C, protected from light. Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the vehicle-only wells as 100% activity and wells with a known potent inhibitor (or no enzyme) as 0% activity.

    • Plot the normalized percent inhibition against the log concentration of CMPD-X.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement (CETSA)

Objective: To confirm that CMPD-X directly binds to and stabilizes SHP2 within intact cells.

Rationale: Potent biochemical activity does not guarantee that a compound can penetrate the cell membrane and engage its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding increases the thermal stability of the target protein.[19][20] By heating cells treated with the compound across a temperature gradient, we can quantify the amount of soluble (non-denatured) SHP2. A shift in the melting temperature (Tₘ) to a higher value in the presence of the compound provides strong evidence of target engagement.[15][21]

CETSA_Workflow A 1. Cell Culture (e.g., KYSE-520 cells) B 2. Compound Treatment Treat cells with CMPD-X or DMSO (vehicle) A->B C 3. Heat Shock Aliquot cells into PCR plate. Apply temperature gradient (e.g., 45-65°C) B->C D 4. Cell Lysis Lyse cells to release proteins C->D E 5. Separation Centrifuge to pellet aggregated proteins D->E F 6. Detection Collect supernatant. Quantify soluble SHP2 (e.g., Western Blot, ELISA) E->F G Result: Thermal Shift (ΔTagg) F->G

Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.

Materials:

  • A suitable cell line with RTK-driven signaling (e.g., KYSE-520 esophageal cancer cells, which are EGFR-amplified).[22]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • CMPD-X and DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR plates and a thermal cycler.

  • Detection reagents (see Protocol 3.3 for Western Blot details).

Procedure:

  • Cell Treatment: Culture KYSE-520 cells to ~80% confluency. Treat the cells with the desired concentration of CMPD-X (e.g., 10x the biochemical IC₅₀) or DMSO vehicle for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS to a final concentration of ~10-20 million cells/mL. Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 45°C to 65°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[23]

  • Cell Lysis: Lyse the cells by adding an equal volume of Lysis Buffer and incubating on ice, or by subjecting them to three freeze-thaw cycles.

  • Separate Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantify Soluble SHP2: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the amount of soluble SHP2 at each temperature point using a suitable detection method like Western Blot or ELISA.[24]

  • Data Analysis:

    • For each treatment condition (DMSO vs. CMPD-X), quantify the SHP2 band intensity at each temperature.

    • Normalize the data by setting the intensity at the lowest temperature (no denaturation) as 100%.

    • Plot the percentage of soluble SHP2 against the temperature for both DMSO and CMPD-X treated samples.

    • Fit the curves to determine the melting temperature (Tₘ or Tagg) for each condition. A positive shift in Tₘ for the CMPD-X-treated sample confirms target engagement.

Protocol 3.3: Downstream Pathway Modulation (p-ERK Western Blot)

Objective: To demonstrate that target engagement by CMPD-X leads to the functional inhibition of the downstream RAS-MAPK signaling pathway.

Rationale: The ultimate goal of inhibiting SHP2 is to block its downstream signaling. Phosphorylated ERK (p-ERK) is a key biomarker of RAS-MAPK pathway activity.[25] A successful SHP2 inhibitor should reduce the levels of p-ERK upon growth factor stimulation. This assay validates the biological consequence of SHP2 inhibition in a cellular context. We measure both phosphorylated and total protein levels to ensure that the observed decrease in phosphorylation is not due to a general decrease in protein expression.[26]

Materials:

  • KYSE-520 cells and culture medium.

  • CMPD-X and DMSO.

  • Human Epidermal Growth Factor (EGF) or Fibroblast Growth Factor (FGF) as a stimulant.

  • Lysis Buffer (as in 3.2).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-p-MEK1/2, Rabbit anti-MEK1/2, and a loading control (e.g., Mouse anti-GAPDH or anti-β-Actin).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Plating and Starvation: Plate KYSE-520 cells and allow them to adhere. Once they reach ~70-80% confluency, serum-starve them overnight in a basal medium (e.g., RPMI + 0.5% FBS) to reduce baseline pathway activity.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with a serial dilution of CMPD-X or DMSO vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a pre-determined concentration of EGF (e.g., 10 ng/mL) for 10-15 minutes to induce a robust p-ERK signal. Include an unstimulated, vehicle-treated control.

  • Cell Lysis and Quantification: Immediately wash the cells with ice-cold PBS and lyse them. Quantify the total protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Image the blot.

  • Stripping and Reprobing: To ensure equal protein loading and pathway specificity, the same membrane can be stripped and re-probed for total ERK, p-MEK, total MEK, and finally, a loading control like GAPDH.[26][27][28]

  • Data Analysis: Perform densitometry on the bands using software like ImageJ. Normalize the p-ERK signal to the total ERK signal for each sample. A dose-dependent decrease in the normalized p-ERK signal in CMPD-X treated samples relative to the stimulated vehicle control indicates effective pathway inhibition.

Data Interpretation and Troubleshooting

AssayExpected Outcome for an Effective InhibitorPotential Issues & Troubleshooting
Biochemical IC₅₀ A potent IC₅₀ value (typically in the nM to low µM range) with a clear sigmoidal dose-response curve.No Inhibition: Compound may not be a direct inhibitor. Verify compound integrity. High IC₅₀: Compound has weak activity. Consider chemical optimization.
CETSA A clear, dose-dependent positive shift in the melting temperature (ΔTₘ > 1-2°C) of SHP2 in CMPD-X treated cells compared to vehicle.No Thermal Shift: Could indicate poor cell permeability or rapid metabolism.[23] Troubleshooting: Increase compound concentration or incubation time; perform a time-course experiment.
Western Blot Dose-dependent reduction of EGF-stimulated p-ERK levels. No significant change in total ERK or loading control levels.p-ERK Rebound: Inhibition may relieve negative feedback loops, causing pathway reactivation after several hours.[23] Troubleshooting: Perform a time-course analysis (e.g., 1, 6, 24 hours) to understand the kinetics. No p-ERK Inhibition: Compound may not be engaging the target in cells (check CETSA results) or the chosen cell line may have resistance mechanisms (e.g., downstream mutations like KRAS or BRAF).[8]

References

  • Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Sellers, W. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]

  • Yin, L., Liu, S., He, Y., Zhang, Y., & Li, C. (2024). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. Molecules, 29(3), 697. [Link]

  • LaMarche, M. J., Acker, M., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Garcia-Fortanet, J. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 9181-9191. [Link]

  • LaMarche, M. J., Acker, M. G., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Garcia-Fortanet, J. (2020). Allosteric SHP2 inhibitors: A new approach to cancer therapy. Journal of Medicinal Chemistry, 63(22), 13578-13594. [Link]

  • Patsnap Synapse. (2024). What are SHP2 inhibitors and how do they work? Patsnap. [Link]

  • Fodor, M., Sipe, J. C., LaMarche, M. J., Acker, M. G., Bagdanoff, J. T., Bair, K. W., ... & Garcia-Fortanet, J. (2018). Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chemical Biology, 13(3), 679-688. [Link]

  • Li, S., Liu, S., & Zhang, Z. Y. (2014). Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis. Seminars in cell & developmental biology, 36, 65-75. [Link]

  • Asmamaw, M. D., Shi, X. J., Zhang, L. R., & Liu, H. M. (2022). A comprehensive review of SHP2 and its role in cancer. Cellular Oncology, 45(5), 729-753. [Link]

  • Grossmann, K. S., Rosário, M., Birchmeier, C., & Birchmeier, W. (2010). The tyrosine phosphatase Shp2 in development and cancer. Advances in cancer research, 106, 53-89. [Link]

  • Tautz, L., & Wu, X. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 295(9), 2827-2838. [Link]

  • Tautz, L., & Wu, X. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed, 31953320. [Link]

  • Eurofins Discovery. (n.d.). SHP2 Human Phosphatase Enzymatic LeadHunter Assay - TW. Eurofins. [Link]

  • Ren, Y., Chen, H., & Liu, Z. (2016). Functions of Shp2 in cancer. Frontiers in bioscience (Landmark edition), 21(4), 750-764. [Link]

  • Reaction Biology. (n.d.). PTPN11/SHP2-FL Phosphatase Assay Service. Reaction Biology. [Link]

  • Lee, C. C., & Lee, W. H. (2023). Abstract 873: The mechanisms of SHP2 activation in cancer and neurodevelopmental disorder. Cancer Research, 83(7_Supplement), 873. [Link]

  • BPS Bioscience. (n.d.). SHP-2 (Full-Length) Homogeneous Assay Kit. BPS Bioscience. [Link]

  • Wang, J., Li, Y., & Zhang, J. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 11(11), 3348-3361. [Link]

  • LaRochelle, J. R., Fodor, M., & Boggon, T. J. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature communications, 9(1), 4446. [Link]

  • LaMarche, M. J., Acker, M. G., Argintaru, A., Bauer, D., Boisclair, J., Chan, H., ... & Garcia-Fortanet, J. (2017). Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. Cancer Research, 77(13_Supplement), 1176. [Link]

  • Tautz, L. (2020). Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors. Journal of Visualized Experiments, (159), e61226. [Link]

  • Zhang, Z. Y., & Zhang, S. (2010). Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies. Journal of medicinal chemistry, 53(6), 2484–2494. [Link]

  • Abbkine. (2019). SHP2 ELISA Protocol. Abbkine. [Link]

  • Zhang, Z. Y., & Zhang, S. (2015). A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2. Journal of medicinal chemistry, 58(15), 6214–6223. [Link]

  • ResearchGate. (n.d.). SHP2-PTP enzyme assay. ResearchGate. [Link]

  • Ghosh, E., Kumari, P., Jaiman, D., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 15-25. [Link]

  • R Discovery. (n.d.). Targeting SHP2 Research Articles. R Discovery. [Link]

  • Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Western blot of p-MEK1/2 and p-ERK1/2 protein expression. ResearchGate. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1447, 235–251. [Link]

  • Ma, H., & Li, L. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 111-120). Humana, New York, NY. [Link]

  • ResearchGate. (n.d.). Western blot analysis to see the expression of p-MEK, MEK, p-Erk and Erk. ResearchGate. [Link]

  • ResearchGate. (n.d.). Shared principles of the protein thermal shift and cellular target... ResearchGate. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 220–229. [Link]

  • ResearchGate. (n.d.). Western blot analysis of AKT, MEK, and ERK phosphorylation. ResearchGate. [Link]

Sources

A Multi-Assay Platform for In Vitro Characterization of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CHPP) as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

For the attention of researchers, scientists, and drug development professionals, this document outlines a comprehensive, field-proven platform for assessing the biochemical and cellular activity of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CHPP).

Introduction: Beyond the IC50

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including various kinases and phosphatases.[1][2][3] The specific compound of interest, CHPP, is distinguished by a 2-(chloromethyl) substituent. This functional group is a potent electrophile, strongly suggesting that CHPP acts as a targeted covalent inhibitor (TCI).[4]

Unlike reversible inhibitors, which are characterized by an equilibrium dissociation constant (Kd or Ki), TCIs form a stable, covalent bond with their target protein. This interaction is time-dependent and progressive. Consequently, a simple IC50 value is insufficient and can be misleading for characterizing such compounds.[5] A more rigorous kinetic evaluation is required to determine the inhibitor's true potency, which is best described by the second-order rate constant, kinact/KI.[4] This parameter encapsulates both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact).

This application note provides a multi-tiered strategy to robustly characterize CHPP, moving from initial kinetic profiling to direct biophysical confirmation and finally to cellular target engagement.

Principle of the Assay Platform

The activity of a TCI is defined by a two-step mechanism. First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I). This is followed by an irreversible chemical reaction where the electrophilic "warhead" of the inhibitor forms a covalent bond with a nucleophilic residue (e.g., Cysteine) on the enzyme, resulting in the inactivated enzyme-inhibitor adduct (E-I).

G E_I E + I EI_complex E•I E_I->EI_complex EI_complex->E_I E_I_adduct E-I EI_complex->E_I_adduct

Caption: Mechanism of two-step covalent inhibition.

To fully characterize this process for CHPP, we employ a three-pronged experimental workflow:

  • Biochemical Kinetic Analysis: A continuous, fluorescence-based enzyme assay to measure the rate of inhibition and determine kinact and KI.[6][7]

  • Biophysical Confirmation: Intact protein mass spectrometry (MS) to directly detect the formation of the covalent CHPP-enzyme adduct.[8]

  • Cellular Target Validation: A cell-based assay to confirm that CHPP engages its intended target in a physiological context.[9]

G cluster_0 In Vitro Characterization Workflow A Protocol 1: Biochemical Kinetic Assay (Fluorescence-based) B Determine k_obs (Observed Rate of Inactivation) A->B Generates Progress Curves D Protocol 2: Biophysical Confirmation (Intact Protein LC-MS) A->D Parallel Confirmation C Calculate k_inact / K_I (Potency of Covalent Inhibitor) B->C Kinetic Modeling F Protocol 3: Cellular Target Engagement (Western Blot Competition) C->F E Confirm Covalent Adduct (Mass Shift Analysis) D->E Data Analysis E->F Informs Cellular Studies G Confirm On-Target Activity in a Cellular Environment F->G H Confident Mechanism of Action G->H

Caption: Integrated workflow for covalent inhibitor characterization.

Protocol 1: Kinetic Analysis of Covalent Inhibition Using a Fluorescence-Based Assay

This protocol describes the use of a continuous enzymatic assay to determine the kinetic parameters of CHPP. The principle relies on monitoring the decrease in the rate of product formation over time as the enzyme is progressively inactivated.

Rationale: A continuous assay format is critical for accurately capturing the time-dependent nature of covalent inhibition.[10] By measuring the complete reaction progress curve at various inhibitor concentrations, we can derive the observed rate of inactivation (kobs) for each concentration.

Materials:

  • Purified target enzyme (with a known or suspected reactive cysteine).

  • Fluorogenic substrate for the target enzyme.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP; buffer composition should be optimized for the specific enzyme).

  • This compound (CHPP), dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Black, low-volume 384-well assay plates.

  • A microplate reader capable of kinetic fluorescence measurements.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in Assay Buffer. The final concentration should be low enough to ensure initial reaction rates are linear for at least 30-60 minutes in the absence of an inhibitor.

    • Prepare a 2X substrate solution in Assay Buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (KM) to ensure sensitivity to competitive inhibition.[11]

    • Prepare a dilution series of CHPP in 100% DMSO. Then, create 4X final concentrations by diluting these DMSO stocks into Assay Buffer. This intermediate step is crucial to minimize the final DMSO concentration in the assay (typically ≤1%). Include a "DMSO only" control.

  • Assay Plate Setup:

    • Add 5 µL of 4X CHPP dilutions (or 4X DMSO control) to the wells of the 384-well plate.

    • To initiate the pre-incubation, add 5 µL of 2X enzyme solution to each well. Mix gently by orbital shaking.

    • Causality Check: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is started with the substrate. The duration can be varied, but for kinetic analysis, the reaction is typically started immediately.

  • Kinetic Measurement:

    • To start the reaction, add 10 µL of 2X substrate solution to all wells. The final volume is now 20 µL.

    • Immediately place the plate in the microplate reader (pre-warmed to the optimal temperature for the enzyme, e.g., 37°C).

    • Begin kinetic read mode, measuring fluorescence intensity every 60 seconds for 60-90 minutes.

Data Analysis:

  • Progress Curves: Plot fluorescence units (product) versus time for each CHPP concentration. You will observe that the initial velocity decreases over time as the enzyme is inactivated, resulting in curves that plateau.[9]

  • Determine kobs: Fit each progress curve to the first-order equation for enzyme inactivation:

    • P(t) = (vi / kobs) * (1 - e-kobst)

    • Where P(t) is the product concentration at time t, vi is the initial velocity, and kobs is the observed pseudo-first-order rate constant of inactivation.

  • Determine kinact and KI: Plot the calculated kobs values against the corresponding CHPP concentrations ([I]). Fit this plot to the hyperbolic equation for a two-step inactivation mechanism:

    • kobs = kinact * [I] / (KI + [I])

    • Where kinact is the maximal rate of inactivation at saturating inhibitor concentration, and KI is the inhibitor concentration that yields half the maximal rate.

  • Calculate Potency: The second-order rate constant, kinact/KI, is the most reliable measure of inhibitor potency and is calculated from the derived parameters.[5]

ParameterDescriptionExample Value
KI Non-covalent binding affinity5.2 µM
kinact Maximal rate of inactivation0.15 min-1
kinact/KI Second-order rate constant (potency)28,846 M-1s-1

Protocol 2: Direct Confirmation of Covalent Adduct Formation by Mass Spectrometry

Rationale: While kinetic data strongly implies covalent modification, direct observation of the modified protein provides definitive proof. Intact protein mass spectrometry is the most straightforward method for this confirmation.[8]

Materials:

  • Purified target enzyme.

  • CHPP.

  • Incubation Buffer (e.g., 50 mM Ammonium Acetate, pH 7.4).

  • LC-MS system with an electrospray ionization (ESI) source.

Step-by-Step Methodology:

  • Incubation:

    • In separate microcentrifuge tubes, mix the target enzyme (e.g., at 5 µM) with either DMSO (control) or a molar excess of CHPP (e.g., 50 µM).

    • Incubate at room temperature for a sufficient time to allow for complete reaction (e.g., 2 hours, determined from kinetic studies).

  • Sample Preparation:

    • Desalt the samples using a C4 ZipTip or similar desalting column to remove non-volatile salts.

    • Elute the protein in a solution compatible with MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system.

    • Acquire the mass spectrum for both the control (enzyme + DMSO) and the CHPP-treated sample.

    • Deconvolute the resulting spectra to determine the average protein mass.

Expected Results: The CHPP-treated sample should show a new mass peak corresponding to the mass of the enzyme plus the mass of the CHPP molecule, minus the mass of the leaving group (HCl).

ComponentMass (Da)
Example Enzyme25,000.0
CHPP (C₉H₇ClN₂O₂)210.62
Leaving Group (HCl)36.46
Expected Adduct Mass 25,174.16

A peak at the expected adduct mass provides unambiguous evidence of covalent modification.

Protocol 3: Cellular Target Engagement Assay

Rationale: Demonstrating that an inhibitor can bind its target in the complex environment of a living cell is a critical step in validation. A competition-based assay using a known probe can effectively measure this target engagement.[9]

Materials:

  • Cultured cells known to express the target protein.

  • CHPP.

  • A known, cell-permeable covalent probe for the target that is tagged (e.g., with biotin or a fluorescent dye).

  • Cell lysis buffer and protease/phosphatase inhibitors.

  • Reagents for SDS-PAGE and Western blotting.

  • An antibody or streptavidin-HRP conjugate to detect the probe.

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat the cells with increasing concentrations of CHPP (and a DMSO control) for 2-4 hours.

    • Causality Check: This pre-incubation allows CHPP to enter the cells and bind to its target.

  • Probe Labeling:

    • After the CHPP pre-incubation, add the tagged covalent probe to all wells at a fixed concentration.

    • Incubate for 1 hour. If CHPP has already bound to the target, it will block the probe from binding.

  • Cell Lysis and Protein Analysis:

    • Wash the cells with cold PBS to remove excess reagents.

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Detection:

    • Block the membrane and probe with streptavidin-HRP (for a biotinylated probe) or a specific antibody.

    • Develop the blot using an appropriate chemiluminescent substrate.

    • Also, probe a separate blot for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Results: The Western blot will show a dose-dependent decrease in the signal from the tagged probe in the lanes treated with CHPP. This indicates that CHPP successfully competed with the probe for binding to the target enzyme within the cell, confirming cellular target engagement.

References

  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap. [Link]

  • MDPI. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • JoVE. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments. [Link]

  • ACS Publications. (2002). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • NIH. (2015). Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3896-3904. [Link]

  • Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria. Chemical Probes Portal. [Link]

  • Zengin, G., et al. (2022). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Molecules, 27(19), 6248. [Link]

  • NIH. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PubMed. [Link]

  • de Bruin, G., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 23(19), 11466. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]

  • Ketcham, J. M., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445-1489. [Link]

  • ResearchGate. (n.d.). Assay Validation and Enzyme Kinetics. ResearchGate. [Link]

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Koralla, S., & Choppala, A. D. (2025). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. [Link]

  • ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. [Link]

  • Lowe, D. B., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6674), 1058-1064. [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 150, 107661. [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 339-369. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • ChemMedChem. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(18), 2821-2827. [Link]

  • Jiang, B., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3343-3348. [Link]

  • NIH. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. [Link]

Sources

Analytical methods for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract

This technical guide provides a suite of detailed analytical methodologies for the comprehensive characterization of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical control, this document outlines protocols for purity and potency assessment by High-Performance Liquid Chromatography (HPLC), high-sensitivity quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and absolute purity determination via Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, a framework for conducting forced degradation studies is presented to establish the stability-indicating properties of the primary chromatographic method. Each protocol is designed with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability for researchers, quality control analysts, and drug development professionals.

Introduction

This compound is a substituted pyridopyrimidinone, a class of heterocyclic scaffolds known for diverse biological activities. As with any potential active pharmaceutical ingredient (API), the rigorous and accurate determination of its identity, purity, potency, and stability is a cornerstone of the drug development process. The presence of impurities or degradants can significantly impact safety and efficacy.[1][2] Therefore, the development of validated, specific, and sensitive analytical methods is not merely a regulatory requirement but a scientific imperative.

This guide moves beyond a simple listing of procedures. It aims to provide the user with a foundational understanding of why specific instrumental parameters, reagents, and validation characteristics are chosen, grounded in established analytical principles and regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[3][4]

Compound Profile

A summary of the key physicochemical properties of this compound is essential before method development.

PropertyValueSource
CAS Number 162469-86-5[5]
Molecular Formula C₉H₇ClN₂O₂[5]
Molecular Weight 210.62 g/mol [5]
IUPAC Name This compound[5]
Canonical SMILES O=C1C=C(CCl)N=C2C(O)=CC=CN12[5]
Appearance Assumed to be a solid (e.g., Liquid)[5]

High-Performance Liquid Chromatography (HPLC) for Potency and Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and potency testing due to its high resolution, reproducibility, and compatibility with UV detection for chromophoric molecules like pyridopyrimidinones.[6][7] The goal is to develop a stability-indicating method capable of separating the main compound from its process-related impurities and potential degradation products.

Scientific Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic nature provides effective retention for moderately polar aromatic compounds. The polar hydroxyl and pyrimidinone moieties of the analyte will interact sufficiently with the polar mobile phase to ensure elution.

  • Mobile Phase: A gradient elution using water and a water-miscible organic solvent like acetonitrile (ACN) provides a robust separation window for both polar and non-polar impurities.[8] The use of a buffer is critical. Formic acid (0.1%) is chosen because it is a volatile buffer compatible with subsequent LC-MS analysis and helps to protonate residual silanols on the stationary phase, improving peak shape for the heterocyclic amine structure.[9]

  • Detection: The conjugated aromatic ring system of the pyridopyrimidinone core is expected to have strong UV absorbance.[10] A photodiode array (PDA) detector is used to monitor across a range of wavelengths to determine the optimal wavelength for quantification (λ-max) and to assess peak purity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting sp Standard Preparation (e.g., 1.0 mg/mL in Diluent) inj Injection (5 µL) sp->inj tp Test Sample Preparation (e.g., 1.0 mg/mL in Diluent) tp->inj mp Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% ACN in Water) sep RP-HPLC Separation (C18 Column, Gradient Elution) mp->sep inj->sep det PDA Detection (e.g., 254 nm) sep->det integ Peak Integration det->integ sst System Suitability Test (USP Criteria) integ->sst calc Calculation (% Purity / Assay) sst->calc report Final Report calc->report

Caption: HPLC analysis workflow from sample preparation to final report.

Detailed Protocol: HPLC-UV Purity Method
  • Reagent and Equipment:

    • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥99%).

    • Analytical balance, volumetric flasks, and pipettes.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 254 nm (or determined λ-max).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Test Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the test sample.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the standard solution. The results must meet the pre-defined criteria to ensure system performance.[11]

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0%0.4%
RSD of Retention Time RSD ≤ 1.0%0.1%
  • Data Analysis:

    • Calculate the purity of the test sample by area normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

LC-MS/MS for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in biological matrices or identifying trace-level impurities, LC-MS/MS is the premier technique.[12][13] By coupling liquid chromatography with tandem mass spectrometry, this method provides structural information (mass-to-charge ratio) and achieves low detection limits through Multiple Reaction Monitoring (MRM).[14]

Scientific Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The pyrimidinone structure contains nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.

  • MS/MS Fragmentation: In the collision cell, the precursor ion ([M+H]⁺) is fragmented to produce characteristic product ions. A plausible fragmentation would be the loss of the chloromethyl group or cleavage of the pyrimidinone ring. These specific precursor-to-product ion transitions are monitored in MRM mode, which drastically reduces chemical noise and enhances sensitivity.

  • Chromatography: A fast gradient on a shorter column (e.g., 50 mm) is often used to increase sample throughput, as the mass spectrometer provides the necessary specificity.[12]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is Add Internal Standard (IS) sample->is ppt Protein Precipitation (e.g., with ACN) is->ppt cent Centrifuge ppt->cent super Collect Supernatant cent->super inj Injection super->inj lc Fast LC Separation inj->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms integ Peak Area Integration (Analyte/IS Ratio) ms->integ cal Calibration Curve (Linear Regression) integ->cal quant Quantification of Unknowns cal->quant

Caption: LC-MS/MS workflow for quantification in a biological matrix.

Detailed Protocol: LC-MS/MS Quantification
  • Instrumentation and Reagents:

    • LC-MS/MS system (e.g., Triple Quadrupole).

    • Appropriate C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • LC-MS grade solvents.

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Mass Spectrometer Parameters (Hypothetical):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 211.0 [M+H]⁺175.0 [M+H-HCl]⁺20
Analyte (Confirming) 211.0 [M+H]⁺147.0 [M+H-HCl-CO]⁺35
Internal Standard Dependent on ISDependent on ISOptimized
  • Sample Preparation (Plasma):

    • Pipette 50 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte in prepared standards.

    • Determine the concentration of unknown samples by interpolating their area ratios from the calibration curve.

Quantitative NMR (qNMR) for Purity Determination

qNMR is a primary analytical method recognized by pharmacopeias that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of known purity.[1][2]

Scientific Rationale for Method Design
  • Principle: qNMR relies on the direct proportionality between the integrated area of a specific NMR signal and the molar amount of the substance. By comparing the integral of a unique, well-resolved proton signal from the analyte with that of a certified internal standard, the purity can be calculated.

  • Internal Standard Selection: An ideal internal standard should have high purity, be non-volatile, stable, and possess a simple NMR spectrum with at least one signal that is sharp and well-separated from any analyte signals. Maleic acid is a common choice.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated is crucial. This allows for complete relaxation of the nuclei between scans, ensuring the signal intensity is truly proportional to the number of protons.

Quantification Principle of qNMR

Caption: Core calculation principle for determining purity using qNMR.

Detailed Protocol: qNMR Purity Assay
  • Instrumentation and Reagents:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).

    • Deuterated solvent (e.g., DMSO-d₆).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the analyte and ~10 mg of the maleic acid internal standard into the same vial.

    • Record the weights with high precision.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton (e.g., zg30).

    • Number of Scans: 16-64 (for good signal-to-noise).

    • Relaxation Delay (D1): ≥ 30 seconds (to be determined by T1 measurement, but this is a safe starting value).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width: ~20 ppm.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Select a well-resolved, unique signal for the analyte (e.g., a singlet in the aromatic region) and the singlet for the maleic acid (~6.3 ppm).

    • Carefully integrate both peaks.

    • Calculate the purity using the formula provided in the diagram above.

ParameterSymbolHypothetical Value
Analyte IntegralI_analyte1.00
Standard IntegralI_std2.15
Analyte ProtonsN_analyte1H
Standard ProtonsN_std2H
Analyte Mol. WeightMW_analyte210.62 g/mol
Standard Mol. WeightMW_std116.07 g/mol
Analyte Massm_analyte20.15 mg
Standard Massm_std10.50 mg
Standard PurityPurity_std99.8%

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Kalkunte, S. S. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Patel, Y. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved January 16, 2026, from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. [Link]

  • European Medicines Agency. (2006). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Drug Discovery Today, 10(20), 1357-1364. [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Kumar, A. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Research in Engineering and Science (IJRES), 11(6), 60-64. [Link]

  • Li, F. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. [Link]

  • Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2012, 643472. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Al-Degs, Y. S., et al. (2001). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 73(14), 3466-3472. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 272-280. [Link]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Brown, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291-301. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Brown, P. R., & Krstulovic, A. M. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica chimica acta; international journal of clinical chemistry, 102(1), 19-28. [Link]

  • ResearchGate. (2005). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2655. [Link]

Sources

Application Notes and Protocols for the Study of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a Falcipain-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Malarial Protease

Malaria, a devastating infectious disease caused by parasites of the Plasmodium genus, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant parasite strains.[1] This necessitates the urgent development of novel antimalarial agents that act on new biochemical targets.[1] A highly promising target for antimalarial chemotherapy is falcipain-2, a cysteine protease of Plasmodium falciparum, the most lethal species of the malaria parasite.[1][2]

Falcipain-2 plays a critical role in the parasite's life cycle within human erythrocytes. It is a principal enzyme involved in the degradation of host hemoglobin, a process that provides essential amino acids for parasite growth and development.[2][3] Furthermore, falcipain-2 is implicated in the cleavage of erythrocyte cytoskeletal proteins, facilitating the parasite's egress from the host cell.[1] Genetic and chemical inhibition of falcipain-2 has been shown to block parasite development, validating it as a crucial therapeutic target.[4]

The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising starting point for the development of falcipain-2 inhibitors. This application note provides a detailed guide for researchers on the synthesis, handling, and evaluation of a specific derivative, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, as a potential covalent inhibitor of falcipain-2. The chloromethyl ketone moiety is a well-established electrophilic "warhead" that can form a covalent bond with the active site cysteine residue of cysteine proteases, leading to irreversible inhibition.[1][4][5]

Chemical Profile of the Investigational Compound

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 162469-86-5[6][7]
Molecular Formula C₉H₇ClN₂O₂[6]
Molecular Weight 210.62 g/mol [6]
Appearance Expected to be a solidN/A
Purity ≥95% (recommended for biological assays)[6]

Proposed Mechanism of Falcipain-2 Inhibition

The inhibitory activity of this compound against falcipain-2 is predicated on the covalent modification of the enzyme's active site. The catalytic activity of falcipain-2, a papain-family cysteine protease, relies on a catalytic triad composed of Cysteine, Histidine, and Asparagine residues.[2] The chloromethyl ketone functional group of the inhibitor is a reactive electrophile. It is hypothesized that the inhibitor first binds non-covalently to the active site of falcipain-2. Subsequently, the nucleophilic thiol group of the active site cysteine residue attacks the carbon atom of the chloromethyl group, displacing the chloride leaving group and forming a stable thioether bond. This covalent modification irreversibly inactivates the enzyme, preventing it from processing its natural substrate, hemoglobin.

Diagram: Proposed Covalent Inhibition Mechanism

G cluster_0 Falcipain-2 Active Site cluster_1 Inhibitor Cys-SH Cysteine Thiol (Nucleophile) R-CH2Cl Chloromethyl Ketone (Electrophile) Cys-SH->R-CH2Cl Nucleophilic Attack His-Im Histidine Inhibitor 2-(chloromethyl)-9-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one Covalent Adduct Irreversible Covalent Adduct (Inactive Enzyme) R-CH2Cl->Covalent Adduct Displacement of Cl-

Caption: Covalent inhibition of falcipain-2 by this compound.

Experimental Protocols

PART 1: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.[8] Researchers should optimize the reaction conditions as necessary.

Materials and Reagents:

  • 2-amino-3-hydroxypyridine

  • Ethyl 4-chloroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-3-hydroxypyridine in polyphosphoric acid with gentle heating (40-50°C).

  • Once the starting material is fully dissolved, add ethyl 4-chloroacetoacetate dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for the recommended time (monitor by TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water and stir until the PPA is fully hydrolyzed.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Safety and Handling of the Chloromethyl Ketone Inhibitor

Chloromethyl ketones are reactive compounds and should be handled with extreme caution.[9] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[10]

  • Eye Protection: Safety glasses or goggles. A face shield is recommended when handling larger quantities.[10]

  • Skin and Body Protection: A laboratory coat is required. Additional protective clothing may be necessary.[10]

  • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]

Handling Procedures:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[11]

  • Avoid direct contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the laboratory.[11]

  • Wash hands thoroughly after handling the compound.[11]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

  • Emergency eyewash stations and safety showers should be readily accessible.[9]

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from water and strong bases, as it may react to form hazardous byproducts.[9]

PART 3: In Vitro Falcipain-2 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against recombinant falcipain-2.

Materials and Reagents:

  • Recombinant falcipain-2

  • Fluorogenic substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC)

  • Assay buffer: 100 mM sodium acetate, 10 mM dithiothreitol (DTT), pH 5.5

  • This compound (dissolved in DMSO)

  • E-64 (a known irreversible cysteine protease inhibitor, as a positive control)

  • DMSO (as a negative control)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Pre-incubate recombinant falcipain-2 in the assay buffer for 10-15 minutes at room temperature to ensure the active site cysteine is in its reduced, active state.

  • Inhibitor Pre-incubation: In a 96-well plate, add the desired concentrations of the test compound (and controls) to the activated falcipain-2 solution. The final DMSO concentration should not exceed 1% to avoid solvent effects.

  • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate Reaction: Add the fluorogenic substrate Z-FR-AMC to each well to initiate the enzymatic reaction.

  • Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by active falcipain-2 releases the fluorescent AMC molecule.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor and the controls.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Falcipain-2 Inhibition Assay Workflow

G A 1. Enzyme Activation (Falcipain-2 in assay buffer with DTT) B 2. Inhibitor Pre-incubation (Add test compound, E-64, or DMSO) A->B C 3. Initiate Reaction (Add Z-FR-AMC substrate) B->C D 4. Monitor Fluorescence (Ex: 355 nm, Em: 460 nm) C->D E 5. Data Analysis (Calculate reaction rates, % inhibition, and IC₅₀) D->E

Caption: Workflow for the in vitro fluorometric assay of falcipain-2 inhibition.

Expected Results and Interpretation

A potent covalent inhibitor like this compound is expected to exhibit time-dependent inhibition of falcipain-2. The IC₅₀ value will provide a quantitative measure of its potency. A lower IC₅₀ value indicates a more potent inhibitor. It is also crucial to perform selectivity assays against human cysteine proteases (e.g., cathepsins) to assess the compound's potential for off-target effects and ensure a favorable therapeutic window.

References

  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Previti, S., et al. (2013). Mechanism of falcipain-2 inhibition by α,β-unsaturated benzo[11][12]diazepin-2-one methyl ester. Journal of Molecular Modeling, 19(10), 4349–4359. [Link]

  • New Jersey Department of Health. (n.d.). BIS(CHLOROMETHYL) KETONE HAZARD SUMMARY. [Link]

  • Ibrahim, M. A. A., et al. (2022). Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by antimalarial agents. Malaria World Journal, 13(1), 1-15. [Link]

  • Ettari, R., et al. (2010). Falcipain-2 inhibitors. Current Medicinal Chemistry, 17(22), 2346-2365. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • de Villiers, K. A., et al. (2019). The complex of Plasmodium falciparum falcipain-2 protease with an (E)-chalcone-based inhibitor highlights a novel, small, molecule-binding site. Malaria Journal, 18(1), 398. [Link]

  • Synaptic Corporation. (2024). What are Falcipain 2 inhibitors and how do they work?. [Link]

  • ResearchGate. (n.d.). Falcipain-2 inhibitor activity profile of final compounds 5(a-t). [Link]

  • Meunier, B. (2008). Designing Covalent Inhibitors: A Medicinal Chemistry Challenge. In Hybrid Molecules. [Link]

  • J&K Scientific. (n.d.). 2-(Chloromethyl)-9-methyl-4H-pyrido [1,2-A] pyrimidin-4-one, 97%. [Link]

  • Njuti, F. N., et al. (2023). In silico investigation of falcipain-2 inhibition by hybrid benzimidazole-thiosemicarbazone antiplasmodial agents: A molecular docking, molecular dynamics simulation, and kinetics study. Journal of Biomolecular Structure & Dynamics, 41(1), 168-183. [Link]

  • ResearchGate. (n.d.). Designing covalent inhibitors: A medicinal chemistry challenge. [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. [Link]

  • Lowe, J. A., et al. (2001). Syntheses and evaluation of pyrido[2,3-d]pyrimidine-2,4-diones as PDE 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(5), 611-614. [Link]

  • Butani, P., et al. (2020). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research, 11(03), 225-232. [Link]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Pyrido[1,2-a]pyrimidin-4-one Scaffolds in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated and chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have been explored for various therapeutic applications, including as anti-allergic and anti-inflammatory agents. This document provides a detailed guide for the investigation of a specific derivative, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, in preclinical inflammation models. While direct studies on this particular compound are not extensively available, the established anti-inflammatory profile of the broader pyrimidine class suggests its potential as a modulator of key inflammatory pathways.[1][2][3][4]

Proposed Mechanism of Action: Targeting Key Mediators of Inflammation

Based on the structure-activity relationships of related pyrimidine derivatives, this compound is hypothesized to exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine-based compounds are known to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][5]

  • Modulation of Pro-inflammatory Cytokine Production: The compound may suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from immune cells like macrophages.[6][7]

  • Interference with Inflammatory Signaling Pathways: It could potentially inhibit key signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcriptional regulation of many inflammatory genes.

Below is a diagram illustrating the proposed signaling pathways that could be targeted by this compound.

Proposed Anti-inflammatory Mechanism Proposed Anti-inflammatory Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Signaling Intermediates Signaling Intermediates Receptor->Signaling Intermediates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Signaling Intermediates->MAPK_Pathway IKK IKK Signaling Intermediates->IKK AP-1 AP-1 MAPK_Pathway->AP-1 activates IκB IκB IKK->IκB phosphorylates & degrades NF-κB_Inactive NF-κB (p50/p65) (Inactive) IκB->NF-κB_Inactive NF-κB_Active NF-κB (p50/p65) (Active) NF-κB_Inactive->NF-κB_Active translocates Compound 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one Compound->MAPK_Pathway Inhibits Compound->IKK Inhibits COX-2 COX-2 Compound->COX-2 Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_Active->Gene_Expression AP-1->Gene_Expression Pro-inflammatory Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Gene_Expression->Pro-inflammatory Mediators leads to production of Experimental Workflow General Experimental Workflow for Anti-inflammatory Screening Start Start In_Vitro_Screening In Vitro Screening (LPS-induced inflammation, COX assay) Start->In_Vitro_Screening Data_Analysis_1 Data Analysis (IC50, % inhibition) In_Vitro_Screening->Data_Analysis_1 Active_Compound Active Compound? Data_Analysis_1->Active_Compound In_Vivo_Testing In Vivo Testing (Carrageenan-induced paw edema) Active_Compound->In_Vivo_Testing Yes Stop Stop or Re-evaluate Active_Compound->Stop No Data_Analysis_2 Data Analysis (% edema inhibition) In_Vivo_Testing->Data_Analysis_2 Efficacious_In_Vivo Efficacious In Vivo? Data_Analysis_2->Efficacious_In_Vivo Further_Development Lead Optimization & Further Development Efficacious_In_Vivo->Further_Development Yes Efficacious_In_Vivo->Stop No

Caption: A generalized workflow for screening potential anti-inflammatory compounds.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of the anti-inflammatory properties of this compound. Positive results from these studies would warrant further investigation into its detailed mechanism of action, including Western blot analysis for key signaling proteins (e.g., phosphorylated forms of NF-κB and MAPKs) and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis). This systematic approach will enable a thorough assessment of its therapeutic potential as a novel anti-inflammatory agent.

References

  • Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Sci. Pharm. Sci., 3(7), 68-73.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]

  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • NIH. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. NIH. [Link]

  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Journal of Pharmaceutical Research. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • NIH. (n.d.). An ELISA method to measure inhibition of the COX enzymes. NIH. [Link]

  • NIH. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. NIH. [Link]

  • NIH. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH. [Link]

  • Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

  • Bio-protocol. (n.d.). Carrageenan paw edema. Bio-protocol. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • IIVS.org. (n.d.). Anti-Inflammatory Screen. IIVS.org. [Link]

  • PubMed. (n.d.). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. PubMed. [Link]

  • NIH. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. NIH. [Link]

  • MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • ResearchGate. (2019). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • NIH. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. NIH. [Link]

  • PubMed. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. PubMed. [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

  • MDPI. (n.d.). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as an Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Polyol Pathway in Diabetic Complications

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which, over time, leads to debilitating complications including neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these complications is the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is a minor route for glucose utilization. However, in the hyperglycemic state of diabetes, the flux of glucose through this pathway is significantly increased.

The rate-limiting enzyme of the polyol pathway is aldose reductase (AR), which catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Intracellular accumulation of sorbitol creates osmotic stress, leading to cellular damage. Furthermore, the increased consumption of NADPH by AR depletes the cellular pool of this crucial cofactor, impairing the function of other NADPH-dependent enzymes like glutathione reductase, thereby exacerbating oxidative stress.[2] This cascade of events is a primary driver of tissue damage in diabetes.[1][2]

Consequently, the inhibition of aldose reductase is a well-validated therapeutic strategy to prevent or delay the onset and progression of diabetic complications. The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising chemotype for the development of potent and selective AR inhibitors.[1] Studies have shown that specific substitutions on this core structure can significantly enhance inhibitory activity, with a hydroxyl group at the 9-position being particularly favorable for potent inhibition.[1] This document provides a comprehensive guide for the investigation of a novel derivative, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one , as a potential aldose reductase inhibitor.

Mechanism of Action: The Role of Aldose Reductase in Hyperglycemic Damage

The rationale for targeting aldose reductase is to mitigate the downstream pathological consequences of its hyperactivity during hyperglycemia. The following pathway illustrates the central role of AR and the therapeutic intervention point for inhibitors.

Polyol_Pathway Glucose High Intracellular Glucose AR Aldose Reductase (AR) Glucose->AR Increased Flux Sorbitol Sorbitol Accumulation AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Stress Osmotic Stress Cell Swelling Sorbitol->Stress Fructose Fructose SDH->Fructose NADPH NADPH NADPH->AR OxStress Oxidative Stress (NADPH Depletion) NADP->OxStress Impairs Reductive Capacity Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Stress->Complications OxStress->Complications Inhibitor 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one Inhibitor->AR Inhibition

The Polyol Pathway and the site of action for AR inhibitors.

Physicochemical Properties of the Test Compound

A thorough understanding of the test article's properties is critical for designing robust experiments.

PropertyValueSource
IUPAC Name 2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one
CAS Number 162469-86-5
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Purity >95.0%
Solubility To be determined empirically in relevant assay buffers (e.g., DMSO, Ethanol).N/A

Note on Compound Handling: Due to the chloromethyl group, this compound should be handled as a potentially reactive alkylating agent. Appropriate personal protective equipment (PPE) should be worn, and the compound should be stored under inert gas if possible, away from moisture and strong nucleophiles. For all assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in a dry, inert solvent like DMSO and then perform serial dilutions into the aqueous assay buffers. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) and be consistent across all wells, including controls.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the 50% inhibitory concentration (IC₅₀) of the test compound against aldose reductase. The assay measures the decrease in absorbance at 340 nm resulting from the AR-catalyzed oxidation of NADPH to NADP⁺.

Rationale: This is the primary screening assay to confirm direct inhibition of the enzyme and to quantify the potency of the inhibitor. The use of a partially purified enzyme from a relevant tissue source (e.g., rat lens) provides a physiologically relevant system.

Workflow Diagram:

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Isolate AR Enzyme (e.g., from rat lens) setup Set up Reaction Mixtures (Buffer, NADPH, Enzyme, Inhibitor) prep_enzyme->setup prep_reagents Prepare Buffers, NADPH, Substrate prep_reagents->setup prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup preincubate Pre-incubate at 37°C setup->preincubate initiate Initiate Reaction (Add DL-Glyceraldehyde) preincubate->initiate measure Monitor Absorbance at 340 nm (Kinetic Mode) initiate->measure calc_rate Calculate Reaction Rates (ΔOD/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot Plot % Inhibition vs. [Compound] calc_inhibition->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Workflow for the in vitro aldose reductase inhibition assay.

Materials and Reagents:

  • Enzyme Source: Partially purified aldose reductase from rat lenses or recombinant human aldose reductase.

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: 0.25 mM NADPH solution in phosphate buffer (prepare fresh and protect from light).

  • Substrate: 10 mM DL-glyceraldehyde solution in phosphate buffer.

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control: Epalrestat or Quercetin.

  • Equipment: UV-Vis Spectrophotometer with temperature control, quartz cuvettes or a 96-well UV-transparent plate.

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare all solutions in the phosphate buffer. The NADPH solution should be made fresh daily and kept on ice, protected from light.

  • Test Compound Dilutions: Prepare a stock solution of the test compound in DMSO (e.g., 20 mM). Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from nanomolar to micromolar. Ensure the final DMSO concentration in the reaction mixture does not exceed 1%.

  • Reaction Mixture Setup: In a 1 mL cuvette or a well of a 96-well plate, combine the following in order:

    • 600 µL of 0.067 M Phosphate Buffer (pH 6.2)

    • 100 µL of 0.25 mM NADPH

    • 100 µL of the enzyme solution

    • 100 µL of the test compound dilution (or buffer for control, or positive control)

  • Pre-incubation: Mix gently and pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 100 µL of 10 mM DL-glyceraldehyde.

  • Measurement: Immediately place the cuvette/plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds. The rate of reaction is the change in absorbance per minute (ΔOD/min).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Contextual Data: While experimental data for the title compound is not yet published, the following table provides IC₅₀ values for related pyrido[1,2-a]pyrimidin-4-one derivatives to serve as a benchmark.

CompoundALR2 IC₅₀ (µM)Source
2-(4-hydroxyphenyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one0.45
2-(3,4-dihydroxyphenyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one0.08
This compound To be determined N/A
Protocol 2: Cell-Based Sorbitol Accumulation Assay

This protocol measures the ability of the test compound to inhibit sorbitol accumulation in cells cultured under high-glucose conditions. A fluorometric or colorimetric assay is used to quantify intracellular sorbitol.

Rationale: This assay provides a more physiologically relevant context than the cell-free enzyme assay. It assesses the compound's ability to penetrate cell membranes and inhibit AR activity within the cellular environment, which is a critical step in demonstrating potential therapeutic efficacy.

Materials and Reagents:

  • Cell Line: Human lens epithelial cells (HLE), retinal pigment epithelial cells (ARPE-19), or another relevant cell line.

  • Culture Medium: Appropriate medium (e.g., MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • High Glucose Medium: Culture medium containing a high concentration of D-glucose (e.g., 50-75 mM).

  • Lysis Buffer: For cell lysis and protein extraction.

  • Sorbitol Assay Kit: A commercial colorimetric or fluorometric kit for the quantification of sorbitol (e.g., from Sigma-Aldrich or BioAssay Systems).[3][4]

  • Test Compound: As described in Protocol 1.

Step-by-Step Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treatment:

    • Replace the normal growth medium with a low-glucose medium (e.g., 5.5 mM D-glucose) and starve the cells for 2-4 hours.

    • Replace the medium with high-glucose medium (e.g., 50 mM D-glucose) containing various concentrations of the test compound. Include the following controls:

      • Normal Glucose Control (5.5 mM D-glucose)

      • High Glucose Control (50 mM D-glucose, no compound)

      • Osmotic Control (5.5 mM D-glucose + 44.5 mM L-glucose)

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Sorbitol Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

    • Measure the sorbitol concentration in the supernatant using a commercial sorbitol assay kit, following the manufacturer's instructions.[3][4] The principle often involves the enzymatic conversion of sorbitol to fructose by sorbitol dehydrogenase, coupled with the reduction of a chromogenic or fluorogenic substrate.[5][6]

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein content for each sample (e.g., nmol sorbitol/mg protein).

    • Calculate the percentage reduction in sorbitol accumulation for each compound concentration relative to the high glucose control.

    • Determine the EC₅₀ (effective concentration) value, which is the concentration that inhibits sorbitol accumulation by 50%.

Protocol 3: In Vivo Efficacy in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the use of an STZ-induced diabetic rat model to evaluate the in vivo efficacy of the test compound in preventing a diabetic complication, such as neuropathy.

Rationale: Animal models are essential for evaluating the pharmacokinetic properties, safety, and efficacy of a drug candidate in a whole-organism setting. The STZ-induced diabetic rat is a widely accepted model that mimics many aspects of type 1 diabetes and its complications.[7][8][9]

Workflow Diagram:

InVivo_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis acclimatize Acclimatize Rats induce_dm Induce Diabetes (Single high-dose STZ injection) acclimatize->induce_dm confirm_dm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induce_dm->confirm_dm grouping Randomize into Groups (Control, Diabetic, Diabetic+Drug) confirm_dm->grouping treatment Daily Drug Administration (e.g., oral gavage) for 4-8 weeks grouping->treatment monitoring Monitor Body Weight, Blood Glucose, General Health treatment->monitoring ncv Measure Nerve Conduction Velocity (NCV) treatment->ncv tissue_harvest Harvest Tissues (Sciatic Nerve, Lens, Kidney) ncv->tissue_harvest biochem Biochemical Analysis (Sorbitol Content, Oxidative Stress Markers) tissue_harvest->biochem histology Histopathological Examination tissue_harvest->histology

Workflow for in vivo evaluation in a diabetic rat model.

Materials and Methods:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Inducing Agent: Streptozotocin (STZ).

  • Vehicle: Appropriate vehicle for test compound administration (e.g., 0.5% carboxymethylcellulose).

  • Equipment: Glucometer, nerve conduction velocity measurement system, surgical tools.

Step-by-Step Procedure:

  • Induction of Diabetes:

    • Following a 12-hour fast, administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold citrate buffer (pH 4.5).[7][8]

    • Return animals to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide 10% sucrose water for the first 24-48 hours.[8][9]

  • Confirmation of Diabetes:

    • After 72 hours, measure blood glucose from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[8]

  • Grouping and Treatment:

    • Randomly divide the animals into groups (n=8-10 per group):

      • Group 1: Non-diabetic Control (vehicle only)

      • Group 2: Diabetic Control (vehicle only)

      • Group 3: Diabetic + Test Compound (e.g., 10 mg/kg/day)

      • Group 4: Diabetic + Positive Control (e.g., Epalrestat)

    • Administer the test compound or vehicle daily via oral gavage for a period of 4 to 8 weeks.

  • Monitoring: Monitor body weight and blood glucose levels weekly.

  • Endpoint Measurement (e.g., for Diabetic Neuropathy):

    • At the end of the treatment period, measure motor nerve conduction velocity (MNCV) in the sciatic nerve under anesthesia. A significant decrease in MNCV in the diabetic control group compared to the non-diabetic group indicates neuropathy.

  • Tissue Collection and Analysis:

    • After functional measurements, euthanize the animals and harvest relevant tissues (e.g., sciatic nerve, lens, kidney).

    • Measure sorbitol content in the tissues as described in Protocol 2.

    • Perform histopathological analysis and measure biomarkers of oxidative stress as required.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the data between groups. A significant improvement in MNCV and a reduction in tissue sorbitol levels in the treated group compared to the diabetic control group would indicate in vivo efficacy.

Conclusion and Future Directions

The protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of this compound as an aldose reductase inhibitor. Positive results from the in vitro assays, demonstrating potent and direct enzyme inhibition, should be followed by cell-based assays to confirm cellular activity. Ultimately, successful demonstration of efficacy in a relevant in vivo model of diabetic complications, such as the STZ-induced diabetic rat, would provide strong evidence for its therapeutic potential. Further studies could then explore selectivity against the closely related aldehyde reductase (ALR1) to ensure a favorable safety profile, as well as detailed pharmacokinetic and toxicology studies to support advancement into clinical development. The dual-action potential of some pyridopyrimidinone derivatives as both ARIs and antioxidants also warrants investigation.[1]

References

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-27. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. [Link]

  • Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. [Link]

  • Shinohara, R., et al. (1993). Improved fluorometric enzymatic sorbitol assay in human blood. Clinical Chemistry, 39(1), 91-95. [Link]

  • Gao, J., et al. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, Chapter 5, Unit 5.47. [Link]

  • Sartini, S., et al. (2018). Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. Biomolecules, 8(4), 133. [Link]

  • Lins, A., et al. (2022). Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. Journal of the Brazilian Chemical Society, 33, 1086-1098. [Link]

  • BioAssay Systems. (n.d.). Sorbitol Assay Kit. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Ghasemi, A., et al. (2021). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 20, 1096-1110. [Link]

  • Sharma, S., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 143-156. [Link]

  • Lins, A., et al. (2022). Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. ResearchGate. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Arai, K., et al. (2015). A fiber-optic sorbitol biosensor based on NADH fluorescence detection toward rapid diagnosis of diabetic complications. Analyst, 140(15), 5048-5054. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Bhawale, B., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ChemistrySelect, 8(14), e202300067. [Link]

  • Stefek, M. (2011). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. International Journal of Molecular Sciences, 12(9), 5874-5892. [Link]

  • MDPI. (n.d.). Special Issue : Aldose Reductase: Functions, Inhibitors and Molecular Mechanisms. [Link]

  • Mologni, L., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Gonzalez, D., et al. (2024). Computational screening identifies selective aldose reductase inhibitors with strong efficacy and limited off target interactions. Scientific Reports, 14, 18018. [Link]

  • Oboh, G., et al. (2016). IC 50 values for the inhibition of aldose reductase and sorbitol dehydrogenase by selected citrus fruits. ResearchGate. [Link]

Sources

Nitric oxide synthase inhibition assay using 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating Nitric Oxide Synthase Inhibition using 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a Nitric Oxide Synthase (NOS) inhibition assay. It presents a detailed protocol for evaluating the inhibitory potential of novel compounds, using this compound (CHPP) as a representative test article. The protocols described herein are designed to be self-validating systems, incorporating essential controls for robust and reliable data generation. We will cover both in vitro enzymatic assays and cell-based models, providing a framework for comprehensive inhibitor characterization.

Introduction to Nitric Oxide Synthases (NOS)

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses[1][2]. This free radical gas is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which catalyze the conversion of L-arginine to L-citrulline and NO[1][3].

There are three main isoforms of NOS, each with distinct localization and regulatory mechanisms[2][4]:

  • Neuronal NOS (nNOS or NOS1): Predominantly found in nervous tissue, nNOS is a constitutive, calcium/calmodulin-dependent enzyme involved in synaptic plasticity and neuronal signaling[2][5].

  • Endothelial NOS (eNOS or NOS3): Also constitutive and calcium-dependent, eNOS is primarily expressed in vascular endothelial cells where it regulates blood pressure and vascular tone[1][2].

  • Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by cytokines and microbial products in immune cells like macrophages. It produces large, sustained amounts of NO as part of the immune response, but its overactivity is implicated in inflammatory diseases and septic shock[2][5].

Given the divergent roles of these isoforms, the development of specific NOS inhibitors is a significant area of interest for therapeutic intervention in conditions ranging from neurodegenerative diseases to septic shock.

The Principle of the NOS Inhibition Assay

The most common method for quantifying NOS activity in a screening context is to measure the accumulation of its stable, oxidized breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The protocol outlined here focuses on the detection of nitrite using the Griess reaction, a simple and robust colorimetric assay[6][7].

The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, magenta-colored azo compound that can be quantified spectrophotometrically by measuring its absorbance at approximately 540 nm[8][9]. The intensity of the color is directly proportional to the nitrite concentration in the sample.

For accurate determination of total NO production, nitrate in the sample can first be reduced to nitrite, typically using nitrate reductase, prior to the Griess assay[10][11]. However, for many inhibitor screening applications, measuring nitrite alone is a sufficient proxy for NOS activity.

Test Article: this compound (CHPP)

This application note uses this compound (CHPP) as an example of a test compound for NOS inhibitory activity.

Compound Information
IUPAC Name 2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one[12]
CAS Number 162469-86-5[12][13]
Molecular Formula C₉H₇ClN₂O₂[12]
Molecular Weight 210.62 g/mol [12]

Note: The inhibitory activity and isoform specificity of CHPP against NOS are not extensively characterized in peer-reviewed literature. The following protocols provide a framework for making such a determination.

In Vitro NOS Inhibition Assay Protocol

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified NOS isoform.

Required Materials
  • Purified recombinant NOS enzyme (e.g., human nNOS, iNOS, or eNOS)

  • L-arginine (substrate)

  • NADPH (cofactor)[5]

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄) (cofactor)[5]

  • Calmodulin (for nNOS/eNOS activation)[5]

  • Calcium Chloride (CaCl₂) (for nNOS/eNOS activation)[8]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test Compound (CHPP) stock solution (e.g., 10 mM in DMSO)

  • Known NOS inhibitor (e.g., L-NG-Nitroarginine Methyl Ester, L-NAME)

  • Griess Reagent Kit[6][7]

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Master Mix, Inhibitors, Standards) add_inhibitor Aliquot Inhibitor/Vehicle to 96-well Plate prep_reagents->add_inhibitor add_master_mix Add NOS Master Mix add_inhibitor->add_master_mix initiate_reaction Initiate Reaction (Add Enzyme or Substrate) add_master_mix->initiate_reaction incubate_reaction Incubate at 37°C (e.g., 30-60 min) initiate_reaction->incubate_reaction add_griess Add Griess Reagents (Stop Reaction) incubate_reaction->add_griess incubate_griess Incubate at RT (10-15 min, protected from light) add_griess->incubate_griess read_abs Read Absorbance (540 nm) incubate_griess->read_abs std_curve Generate Nitrite Standard Curve read_abs->std_curve calc_inhibition Calculate % Inhibition std_curve->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro NOS inhibitor screening assay.

Step-by-Step Procedure
  • Prepare Nitrite Standards: Create a standard curve by performing serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM down to 0 µM) in the assay buffer. A typical range is 1.5 µM to 100 µM[6].

  • Prepare Test Compound Dilutions: Prepare a serial dilution of CHPP in assay buffer. To avoid solubility issues, the final concentration of DMSO should be kept low (e.g., <1%).

  • Set Up the Assay Plate: In a 96-well plate, designate wells for:

    • Blanks: Assay buffer only.

    • Nitrite Standards: The prepared dilutions.

    • 100% Activity Control (Vehicle): Contains all reaction components plus the vehicle (e.g., DMSO) used to dissolve the test compound.

    • Test Compound Wells: Contains all reaction components plus the different concentrations of CHPP.

    • Positive Control Inhibitor: Contains all reaction components plus a known NOS inhibitor at a concentration known to cause maximal inhibition.

    • No Enzyme Control: Contains all reaction components except the NOS enzyme.

  • Prepare the Reaction Master Mix: In a single tube on ice, prepare a master mix containing assay buffer, L-arginine, NADPH, BH₄, CaCl₂, and Calmodulin. The final concentrations should be optimized, but typical starting points are 1 mM L-arginine, 1 mM NADPH, 20 µM BH₄, 2 mM CaCl₂, and 10 µg/mL Calmodulin.

  • Initiate the Reaction:

    • Add the appropriate volume of test compound, vehicle, or known inhibitor to the designated wells.

    • Add the Reaction Master Mix to all wells except the blanks and standards.

    • Initiate the enzymatic reaction by adding the purified NOS enzyme to all wells except the "No Enzyme Control", blanks, and standards.

  • Incubate: Cover the plate and incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detect Nitrite Production:

    • Stop the reaction by adding the first Griess reagent (Sulfanilamide solution) to all wells. Incubate for 5-10 minutes at room temperature, protected from light[8].

    • Add the second Griess reagent (NED solution) to all wells. Incubate for another 5-10 minutes at room temperature, protected from light[8].

  • Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.

Data Analysis
  • Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Nitrite Concentration: Use the standard curve equation to convert the absorbance readings from the experimental wells into nitrite concentrations.

  • Calculate Percent Inhibition:

    • Correct the absorbance of all wells by subtracting the average absorbance of the "No Enzyme Control" wells.

    • Calculate the percent inhibition for each CHPP concentration using the following formula: % Inhibition = [1 - (Signal of Test Well / Signal of Vehicle Control Well)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the CHPP concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of CHPP that inhibits 50% of NOS activity.

Cell-Based NOS Inhibition Assay Protocol

A cell-based assay provides a more physiologically relevant system to assess inhibitor efficacy, as it accounts for cell permeability and metabolism. This protocol uses a cell line that can be induced to produce NO, such as murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), or a cell line engineered to overexpress a specific NOS isoform[14].

Signaling Pathway Diagram

G cluster_pathway Cellular NO Production Pathway LPS LPS / IFN-γ (Stimulus) Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor Signaling Intracellular Signaling (NF-κB, STAT1) Receptor->Signaling iNOS_Gene iNOS Gene Transcription Signaling->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein NOS_Reaction L-Arginine + O₂ → L-Citrulline + NO iNOS_Protein->NOS_Reaction Catalyzes NO_Effect Nitrite (NO₂⁻) (Measured Product) NOS_Reaction->NO_Effect Inhibitor CHPP (Inhibitor) Inhibitor->NOS_Reaction Inhibits

Caption: Simplified pathway of iNOS induction and NO production.

Step-by-Step Procedure
  • Cell Culture: Seed RAW 264.7 cells into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and replace it with fresh medium containing serial dilutions of CHPP or the vehicle control. Pre-incubate the cells for a specified time (e.g., 1-2 hours)[8].

  • Induce NO Production: Add inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ) to all wells except the "unstimulated" control wells.

  • Incubate: Incubate the plate for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Sample Collection: Carefully collect the cell culture supernatant from each well for nitrite analysis.

  • Griess Assay: Perform the Griess assay on the collected supernatants as described in the in vitro protocol (Section 4.3, steps 7-8). It is crucial to create the nitrite standard curve in the same culture medium used for the experiment, as media components can interfere with the assay[6].

  • Data Analysis: Calculate the percent inhibition and IC₅₀ value as described for the in vitro assay (Section 4.4).

Data Presentation

Results should be summarized clearly. The following table provides a template for presenting the determined IC₅₀ values.

Test Compound Target Isoform Assay Type IC₅₀ (µM)
CHPPiNOSIn VitroCalculated Value
CHPPnNOSIn VitroCalculated Value
CHPPeNOSIn VitroCalculated Value
CHPPRAW 264.7Cell-BasedCalculated Value
L-NAME (Control)iNOSIn VitroCalculated Value

Conclusion

This application note provides a robust framework for the characterization of potential NOS inhibitors like this compound. By employing both in vitro and cell-based assays, researchers can obtain a comprehensive profile of a compound's potency and cellular efficacy. Adherence to the described protocols, including the use of appropriate controls and standards, is paramount for generating accurate and reproducible data, thereby facilitating the discovery and development of novel therapeutics targeting the nitric oxide pathway.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]

  • Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta, 1411(2-3), 217–230. [Link]

  • Bowdish Lab, McMaster University. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. [Link]

  • Marletta, M. A. (1994). Nitric oxide synthase: aspects concerning structure and catalysis. Cell, 78(6), 927–930. [Link]

  • Wikipedia. Nitric oxide synthase. [Link]

  • Pelluffo, H., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Methods and Protocols, 4(1), 12. [Link]

  • iGEM. (2017). Griess/Nitrite Assay. [Link]

  • Protocol Online. (2019). Protocol Griess Test. [Link]

  • BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Assay Kit. [Link]

  • Wang, Q., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Assay and Drug Development Technologies, 4(1), 77–84. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. The following question-and-answer format addresses common issues and provides scientifically grounded solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in aqueous solutions for my initial screening assays. What are the first steps I should take?

A1: Low aqueous solubility is a common challenge for many heterocyclic compounds.[1][2] The initial approach should be systematic, starting with simple and readily available methods before moving to more complex formulations.

Initial Troubleshooting Workflow:

start Initial Observation: Poor Aqueous Solubility solvent_screening Step 1: Broad Solvent Screening (Aqueous & Organic) start->solvent_screening ph_adjustment Step 2: pH Adjustment (Exploit Ionizable Groups) solvent_screening->ph_adjustment If still insoluble in aqueous buffers cosolvency Step 3: Co-solvency (Binary Solvent Systems) ph_adjustment->cosolvency If pH modification is insufficient conclusion Proceed to Advanced Techniques (e.g., Excipients, Salt Forms) cosolvency->conclusion If target concentration is not reached

Caption: Initial troubleshooting workflow for solubility issues.

Step 1: Comprehensive Solvent Screening

Before extensive modifications, it's crucial to understand the compound's baseline solubility in common laboratory solvents. This data will inform subsequent strategies.

Protocol for Solvent Screening:

  • Prepare small, known amounts of the compound (e.g., 1 mg) in separate vials.

  • Add a measured volume (e.g., 100 µL) of each test solvent to the vials.

  • Vortex the vials for 1-2 minutes and visually inspect for dissolution.

  • If the compound dissolves, add another measured volume of the solvent to determine the approximate solubility.

  • If the compound does not dissolve, gently warm the vial (e.g., to 37-40°C) to assess temperature effects on solubility. Be cautious of potential degradation at elevated temperatures.

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventCategoryExpected SolubilityNotes
WaterAqueousVery PoorStarting point for aqueous-based assays.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery PoorSimulates physiological pH.
EthanolPolar ProticModerateOften used as a co-solvent.
MethanolPolar ProticModerateSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticHighCommon solvent for stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighAnother option for stock solutions.
Dichloromethane (DCM)Non-polarPoor to ModerateUseful for understanding lipophilicity.
AcetonitrilePolar AproticModerateUsed in analytical chromatography.

Step 2: pH Adjustment

The structure of this compound contains a hydroxyl group, which is likely weakly acidic. Therefore, its solubility is expected to be pH-dependent.[1] By adjusting the pH, you can ionize the molecule, which generally increases aqueous solubility.[3]

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Add a known excess of the compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

compound 2-(chloromethyl)-9-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one (Weak Acid, R-OH) low_ph Low pH (Acidic) R-OH (Unionized) Low Solubility compound->low_ph H+ high_ph High pH (Basic) R-O- (Ionized) Increased Solubility compound->high_ph -H+

Caption: pH-dependent ionization and solubility.

Q2: Adjusting the pH helped, but I still can't reach my desired concentration for in-vivo studies. What is the next logical step?

A2: If pH adjustment alone is insufficient, the use of co-solvents is a widely adopted and effective strategy.[4][5] Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a poorly soluble compound.[6][7][8]

Mechanism of Co-solvency:

Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar or weakly polar solutes to dissolve.[7] They can disrupt the hydrogen bonding network of water, which lowers the energy required for the solute to enter the solution.[7]

Commonly Used Co-solvents in Pharmaceutical Formulations:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), e.g., PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[5]

Protocol for Co-solvent System Development:

  • Select a panel of biocompatible co-solvents.

  • Prepare a series of binary solvent systems by mixing the co-solvent with your aqueous buffer at various ratios (e.g., 10%, 20%, 30% v/v).

  • Determine the solubility of your compound in each co-solvent mixture using the saturation method described in A1.

  • Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio.

  • Important: Always consider the potential toxicity and biological effects of the co-solvent at the final concentration in your experiment.[5][6]

Table 2: Hypothetical Solubility of this compound in Co-solvent Systems

Co-solventConcentration (% v/v in PBS pH 7.4)Approximate Solubility (µg/mL)
None0%< 1
Ethanol10%15
Ethanol20%50
Propylene Glycol10%25
Propylene Glycol20%75
PEG 40010%40
PEG 40020%150

Q3: My compound is intended for a solid dosage form, and I need to improve its dissolution rate. Are there other strategies besides pH adjustment and co-solvents?

A3: Absolutely. For solid dosage forms, several advanced techniques can significantly enhance solubility and dissolution. These methods often involve modifying the solid-state properties of the drug or using specialized excipients.[9][10]

1. Salt Formation:

Given the acidic hydroxyl group, forming a salt with a suitable base is a highly effective method to improve solubility and dissolution rates.[11][12] The salt form often has a different crystal lattice structure and dissociates more readily in aqueous media.[12]

Considerations for Salt Formation:

  • pKa Difference: A general guideline is that the pKa of the base should be at least 2 pH units higher than the pKa of the acidic compound to ensure stable salt formation.[13]

  • Counter-ion Selection: The choice of the counter-ion is critical and can influence the salt's stability, hygroscopicity, and manufacturability.[11] Common counter-ions for weak acids include sodium, potassium, calcium, and various amines.

Protocol for Salt Screening:

  • Dissolve the parent compound in a suitable organic solvent.

  • Add an equimolar amount of a selected base (the counter-ion).

  • Allow the salt to precipitate or crystallize. This can be facilitated by cooling, adding an anti-solvent, or evaporation.

  • Isolate the solid salt and characterize it (e.g., using DSC, TGA, XRPD) to confirm its formation and assess its properties.

  • Measure the aqueous solubility and dissolution rate of the newly formed salt and compare it to the parent compound.

2. Use of Excipients:

Pharmaceutical excipients can be incorporated into formulations to enhance solubility.[14][15]

  • Surfactants: These agents reduce the surface tension between the drug particles and the dissolution medium, improving wetting and solubilization.[16] Examples include sodium lauryl sulfate and polysorbates (e.g., Tween 80).[14]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively encapsulating the drug in a more soluble shell.[14]

  • Polymers for Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can dramatically increase its solubility.[17][18] This is because the amorphous form does not have the high crystal lattice energy of the crystalline form.[9] Common polymers include PVP and HPMC.[14]

3. Particle Size Reduction:

Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4]

  • Micronization: This process reduces particle size to the micron range using techniques like jet milling.[5]

  • Nanonization: Creating nanoparticles of the drug can further enhance the dissolution rate and may improve bioavailability.[10]

start Need for Improved Dissolution in Solid Dosage Forms salt_formation Salt Formation (Chemical Modification) start->salt_formation excipients Use of Excipients (Formulation Approach) start->excipients particle_size Particle Size Reduction (Physical Modification) start->particle_size asd Amorphous Solid Dispersions (with Polymers) excipients->asd surfactants Surfactants excipients->surfactants cyclodextrins Cyclodextrins excipients->cyclodextrins micronization Micronization particle_size->micronization nanonization Nanonization particle_size->nanonization

Caption: Advanced strategies for enhancing dissolution.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024-08-08). SEN Pharma.
  • How does co-solvency increase solubility. (2025-11-14). Filo.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Co-solvency: Significance and symbolism. (2025-07-31).
  • Methods of solubility enhancements | PPTX. Slideshare.
  • Solubility enhancement techniques: A comprehensive review. (2023-03-13). WJBPHS.
  • Novel excipients for solubility enhancement. (2022-02-16). European Pharmaceutical Review.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • 5 Novel Techniques for Solubility Enhancement. (2021-07-26). Ascendia Pharmaceutical Solutions.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Why salt formation of weak acid increases the drug solubility? (2023-02-08). ResearchGate.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Solubility Enhancement of Drugs. (2022-01-01). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Salt Selection in Drug Development | Pharmaceutical Technology.
  • Various techniques for solubility enhancement: An overview. (2015-12-14). The Pharma Innovation.

Sources

Technical Support Center: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrido[1,2-a]pyrimidin-4-ones are privileged structures in medicinal chemistry, forming the core of various therapeutic agents.[1] However, their synthesis is not without its intricacies. This guide offers practical, field-proven insights and solutions to streamline your experimental workflow and enhance your success rate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of pyrido[1,2-a]pyrimidin-4-ones, particularly when employing the common method of condensing 2-aminopyridines with β-ketoesters or their equivalents.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a frequent challenge, often stemming from suboptimal reaction conditions or incomplete conversion of starting materials. Here’s a systematic approach to troubleshoot and enhance your yield:

  • Causality: The classical thermal condensation of 2-aminopyridines and β-ketoesters often requires high temperatures and can be inefficient without a catalyst.[2] The reaction equilibrium may not favor product formation, or side reactions can consume starting materials.

  • Troubleshooting Steps:

    • Catalyst Selection is Crucial: The use of a catalyst is highly recommended to improve reaction rates and yields.

      • Acid Catalysis: Brønsted or Lewis acids are commonly employed. Polyphosphoric acid (PPA) is a classic choice that can give very good yields, often exceeding 80%.[3] For a more environmentally friendly and reusable option, solid acid catalysts like TsOH-SiO₂ or heteropolyacids (e.g., AlₓH₃₋ₓPW₁₂O₄₀) have demonstrated excellent efficiency, with some protocols reporting yields above 90%.[4][5] Bismuth(III) chloride (BiCl₃) has also been used effectively in solvent-free conditions.

      • Metal Catalysis: For syntheses starting from different precursors, copper(I) iodide (CuI) and silver-based catalysts have been shown to be effective.[4]

    • Optimize Reaction Temperature and Time:

      • If using thermal conditions without a catalyst, ensure the temperature is high enough to drive the cyclization (often 150-200°C).[2] Monitor the reaction by TLC to determine the optimal reaction time and to avoid decomposition from prolonged heating.

      • With a catalyst, milder conditions are often possible. For instance, reactions with solid heteropolyacid catalysts can proceed efficiently at reflux in ethanol.[5]

    • Purity of Starting Materials: Ensure your 2-aminopyridine and β-ketoester are pure. Impurities can inhibit the reaction or lead to unwanted side products. If necessary, purify the starting materials before use.

    • Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of the β-ketoester (e.g., 1.5 equivalents) can sometimes drive the reaction to completion, especially in the presence of a dehydrating agent like PPA.[3]

    • Solvent Choice: The choice of solvent can influence the reaction outcome. While some high-yielding procedures are solvent-free, others benefit from a high-boiling point solvent like diphenyl ether for thermal cyclizations. For catalyzed reactions, solvents like ethanol or even green solvents like ethylene glycol have been used successfully.

FAQ 2: I'm observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?

The formation of side products is a common issue that complicates purification and reduces the yield of the desired pyrido[1,2-a]pyrimidin-4-one.

  • Common Side Products and Their Formation:

    • N,N'-dipyridylureas: This side product can form when using α-substituted β-ketoesters (e.g., α-methylacetoacetate) with certain 2-aminopyridines. The reaction can lead to the decomposition of the β-ketoester and the formation of a urea derivative from two molecules of the 2-aminopyridine.[3]

    • Isomeric Products (1,8-Naphthyridin-4-ones): Although less common in the standard synthesis from 2-aminopyridine and β-ketoesters, the formation of isomeric 1,8-naphthyridin-4-ones has been a point of investigation in related reactions. Careful structural characterization is necessary to confirm the desired pyrido[1,2-a]pyrimidin-4-one structure. Alkaline hydrolysis of the product, which regenerates the starting 2-aminopyridine, can be a chemical method to confirm the correct scaffold.[3]

    • Uncyclized Intermediate (2-Acylacetamidopyridine): Incomplete cyclization will leave the intermediate enamine or amide in the reaction mixture. This is often due to insufficient heating, incorrect catalyst, or too short a reaction time.

  • Strategies to Minimize Side Products:

    • For N,N'-dipyridylurea formation: When using α-substituted β-ketoesters, carefully select the reaction conditions. Using a catalyst that favors the desired cyclization pathway can help. Alternatively, a different synthetic route might be necessary if this side reaction is predominant.

    • To drive the reaction to completion and avoid uncyclized intermediates:

      • Ensure adequate reaction time and temperature. Monitor the disappearance of the starting materials and intermediate by TLC.

      • Use an effective catalyst, such as PPA or a solid acid catalyst, to facilitate the final ring-closing step.

FAQ 3: My 2-aminopyridine derivative is unreactive. What factors could be at play?

Not all substituted 2-aminopyridines are equally reactive. The electronic properties of the substituents on the pyridine ring can significantly impact the nucleophilicity of the amino group.

  • Causality: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen, making the initial condensation and subsequent cyclization steps more difficult.

  • Example: It has been reported that 5-nitro-2-aminopyridine fails to react under conditions where other 2-aminopyridines readily form the corresponding pyrido[1,2-a]pyrimidin-4-one.[3]

  • Solutions:

    • More Forcing Reaction Conditions: For unreactive 2-aminopyridines, more forcing conditions may be required, such as higher temperatures, longer reaction times, or the use of a stronger acid catalyst.

    • Alternative Synthetic Routes: If the direct condensation fails, consider alternative synthetic strategies. For example, a metal-catalyzed cross-coupling approach might be more suitable for introducing a substituted pyridine ring at a later stage.

FAQ 4: I'm facing difficulties in purifying my final product. What are some effective purification strategies?

Purification can be challenging due to the nature of the product and potential impurities.

  • Common Purification Issues:

    • Low Solubility: Pyrido[1,2-a]pyrimidin-4-ones can have limited solubility in common organic solvents, making recrystallization difficult.

    • Co-eluting Impurities: Unreacted starting materials or side products with similar polarities to the desired product can make chromatographic separation challenging.

  • Purification Strategies:

    • Recrystallization: If solubility allows, recrystallization is an effective method for obtaining highly pure material. Experiment with a range of solvents, including ethanol, methanol, acetonitrile, or mixtures with water.

    • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be effective. The choice of eluent will depend on the polarity of your specific derivative.

    • Acid-Base Extraction: If the product and impurities have different acid-base properties, an aqueous workup with dilute acid and base can help remove some impurities.

    • Solvent Trituration: Suspending the crude product in a solvent in which it is poorly soluble while the impurities are soluble can be a simple and effective purification step.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative pyrido[1,2-a]pyrimidin-4-one.

Protocol 1: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one using Polyphosphoric Acid (PPA)

This protocol is a robust method that generally provides high yields.[3]

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (approximately 4-6 times the weight of the 2-aminopyridine).

  • Heat the PPA to around 40-50°C and add 2-aminopyridine (1.0 eq). Stir until a homogeneous solution is obtained.

  • Slowly add ethyl acetoacetate (1.5 eq) dropwise to the mixture, maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 100°C for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to afford pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction Mechanism

The acid-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and β-ketoesters is analogous to the Gould-Jacobs reaction for quinoline synthesis.[4][6]

Reaction_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization A 2-Aminopyridine B β-Ketoester C Enamine Intermediate A->C H+ catalyst B->C D Protonated Enamine C->D H+ E Cyclized Intermediate D->E 6π-electrocyclization F Pyrido[1,2-a]pyrimidin-4-one E->F -H2O, -H+ Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Problem Problem Encountered? Monitor->Problem LowYield Low Yield Problem->LowYield Yes, Low Yield SideProducts Side Products Problem->SideProducts Yes, Side Products NoReaction No Reaction Problem->NoReaction Yes, No Reaction Workup Workup & Purification Problem->Workup No Optimize Optimize Conditions: - Add Catalyst - Adjust Temperature/Time - Check Reagent Purity LowYield->Optimize Characterize Characterize Side Products (NMR, MS) SideProducts->Characterize Force Use Forcing Conditions: - Higher Temperature - Stronger Catalyst NoReaction->Force Optimize->Monitor Modify Modify Conditions: - Change Catalyst - Use Alternative Reagents Characterize->Modify Modify->Monitor Force->Monitor

Caption: A workflow for troubleshooting common synthesis problems.

Data Summary

The choice of catalyst can significantly impact the yield of the desired product. The following table summarizes the reported yields for the synthesis of various pyrido[1,2-a]pyrimidin-4-ones using different catalytic systems.

Catalyst SystemStarting MaterialsYield (%)Reference
TsOH-SiO₂ 2-aminopyridine, β-oxo estersHigh[4]
AlₓH₃₋ₓPW₁₂O₄₀ 2-aminopyridine, β-oxo esters>90[5]
Polyphosphoric Acid 2-aminopyridines, β-keto esters>80[3]
BiCl₃ (solvent-free) 2-aminopyridine, β-oxo esters72-100
CuI 2-halopyridine, (Z)-3-amino-3-arylacrylate esterGood to Excellent
Silver-catalyzed 2-aminopyridines, alkynoatesGood[4]

References

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. (2016). RSC Advances. [Link]

  • The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. (1965). Journal of the Chemical Society.
  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. (2016). Semantic Scholar. [Link]

  • Gould–Jacobs reaction. (2023). Wikipedia. [Link]

  • Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. PrepChem. [Link]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. (2008). ResearchGate. [Link]

  • The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. (1967). Journal of the Chemical Society C: Organic. [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed. [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. (2014). PubMed. [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2009). PubMed. [Link]

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. (2012). PubMed. [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1969). Journal of the Chemical Society C: Organic. [Link]

Sources

Technical Support Center: Synthesis of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to poor yield. The information provided herein is curated from established literature and our in-house expertise to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in pharmaceutical research, can be challenging. Low yields are a frequent issue, often stemming from the sensitive nature of the starting materials and the demanding conditions required for the core ring formation. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

The most probable synthetic strategy is a variation of the Gould-Jacobs reaction, which involves the condensation of 2-amino-3-hydroxypyridine with a suitable three-carbon electrophile, followed by a cyclization reaction. The introduction of the 2-(chloromethyl) group can be achieved either by using a pre-functionalized building block or by post-functionalization of the formed pyridopyrimidinone core.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is consistently low (below 40%). What are the primary factors to investigate?

Low yields in this synthesis can typically be attributed to three main areas: the quality of starting materials, the efficiency of the cyclization step, and product degradation.

1. Starting Material Integrity:

  • 2-Amino-3-hydroxypyridine Purity: This starting material is susceptible to oxidation and can contain impurities that inhibit the reaction. It is advisable to use freshly purified 2-amino-3-hydroxypyridine. A simple purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

  • Electrophile Stability: If you are using a pre-functionalized electrophile like ethyl 4-chloroacetoacetate, ensure its purity and stability. This compound can undergo self-condensation or hydrolysis. It is recommended to use it fresh or distill it before use.

2. Inefficient Cyclization:

The cyclization to form the pyrido[1,2-a]pyrimidin-4-one core is often the most critical and lowest-yielding step.

  • Reaction Conditions: The traditional Gould-Jacobs reaction often requires high temperatures (180-250 °C), which can lead to decomposition of the starting materials and product, especially with the presence of a hydroxyl group.

  • Catalyst/Solvent System: The choice of catalyst and solvent is crucial. Polyphosphoric acid (PPA) is a common choice for this type of cyclization as it acts as both a catalyst and a solvent.[1] However, the viscosity and exothermic nature of PPA can make temperature control difficult. Dowtherm A or other high-boiling point inert solvents can also be used.

Troubleshooting Workflow for Low Yield:

troubleshooting_workflow start Low Yield (<40%) check_sm Verify Starting Material Purity (2-amino-3-hydroxypyridine, electrophile) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Good sm_bad Purify Starting Materials check_sm->sm_bad Poor optimize_cyclization Optimize Cyclization Conditions sm_ok->optimize_cyclization sm_bad->optimize_cyclization temp Screen Temperature Gradient (e.g., 150-220 °C) optimize_cyclization->temp Temperature solvent Evaluate Different Solvents (PPA, Dowtherm A, Sulfolane) optimize_cyclization->solvent Solvent/Catalyst purification Review Purification Method (Recrystallization vs. Chromatography) optimize_cyclization->purification Post-Reaction end Improved Yield temp->end solvent->end catalyst Test Acid Catalysts (PPA, Eaton's Reagent, TfOH) purification->end gould_jacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2-Amino-3-hydroxypyridine C Enamine Intermediate A->C B β-Keto Ester (e.g., Ethyl Acetoacetate) B->C D Thermal or Acid-Catalyzed Ring Closure C->D E 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one D->E

Caption: General Gould-Jacobs reaction pathway.

Q2: Are there any alternative reagents to ethyl 4-chloroacetoacetate for introducing the 2-(chloromethyl) group in a one-pot reaction?

Yes, other electrophiles can be considered. For instance, diethyl (chloromethyl)malonate could potentially be used. However, its reactivity in this specific cyclization has not been widely reported and would require optimization. The use of diethyl chloromalonate in other complex syntheses has been documented. [2] Q3: How does the 9-hydroxy group influence the reaction?

The 9-hydroxy group is an electron-donating group, which can affect the nucleophilicity of the pyridine nitrogen and the electron density of the aromatic ring. This can influence the rate and regioselectivity of the cyclization reaction. Additionally, the free hydroxyl group can be a site for side reactions, especially under strongly acidic conditions, and may require protection in some synthetic routes.

Q4: What are the best practices for purifying the final product?

The purification of this compound can be challenging due to its polarity and potential for instability.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is the preferred method for obtaining high-purity material.

  • Column Chromatography: If significant impurities are present, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol), is often effective. Care should be taken to avoid prolonged exposure of the compound to the acidic silica gel, which could cause decomposition.

Experimental Protocols

Protocol 1: Synthesis of 9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Precursor for Post-cyclization Chlorination)

This protocol is adapted from a known procedure for a similar compound. [3]

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (11.0 g, 0.1 mol).

  • Add ethyl acetoacetate (13.0 g, 0.1 mol).

  • Heat the mixture with stirring to an internal temperature of 110-115 °C for 4 hours.

  • The reaction mixture will solidify upon cooling.

  • The crude product can be purified by sublimation under vacuum or by recrystallization from ethanol to yield 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Chlorination of 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

This is a general protocol and requires optimization for this specific substrate.

  • Dissolve 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.76 g, 10 mmol) in a suitable solvent such as carbon tetrachloride (50 mL) in a round-bottom flask.

  • Add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the mixture with stirring and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • PrepChem. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]

  • Gaube, G., Mutter, J., & Leitch, D. C. (2020). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 98(10), 593-601. Available at: [Link]

  • Merck Index. Gould-Jacobs Reaction. Available at: [Link]

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2008). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. Available at: [Link]

  • Pearson, D. E., & Sigal, M. V. (1951). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene-Iron(II) π-Complexes. Journal of Organic Chemistry, 16(5), 743-750. Available at: [Link]

  • Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. Available at: [Link]

  • PrepChem. Synthesis of 9-Hydroxy-2-methyl-4H-pyrido[ 1,2-a] pyrimidin-4-one. Available at: [Link]

  • Jasinski, J. P., et al. (2008). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, E64(12), o2369. Available at: [Link]

  • Yathirajan, H. S., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of Carprofen. Research & Reviews in Electrochemistry, 3(2), 115-119. Available at: [Link]

  • Zhang, Y., et al. (2006). Synthesis of diethyl malonate in situ. Journal of Chemical Technology & Biotechnology, 81(5), 843-847. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available at: [Link]

  • Bhawale, D. D., & Singh, V. K. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(4), 581-611. Available at: [Link]

  • Merck Index. Gould-Jacobs Reaction. Available at: [Link]

  • Hermecz, I., & Vasvári-Debreczy, L. (1988). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. Advances in Heterocyclic Chemistry, 44, 259-332. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cell-Based Assays with 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 162469-86-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers using this compound in cell-based assays. Our guidance is grounded in the compound's specific chemical characteristics to help you navigate experimental challenges and ensure data integrity.

A Note on the Compound's Mechanism: This molecule possesses two key features that dictate its behavior in biological systems:

  • A Privileged Scaffold: The pyrido[1,2-a]pyrimidin-4-one core is a well-established N-fused heterocyclic motif found in numerous biologically active agents, including kinase inhibitors, anticancer agents, and activators of enzymes like PKM2.[1][2][3] This suggests the scaffold has a high potential for specific binding to protein targets.

  • A Reactive Warhead: The chloromethyl ketone group is a reactive electrophile. In biological systems, this group is designed to form a stable, covalent bond with nucleophilic amino acid residues (like cysteine or histidine) in the active site of a target protein.[4][5]

Therefore, this compound is classified as a targeted covalent inhibitor . Its inhibitory action is typically irreversible and time-dependent. Understanding this two-step mechanism is critical for effective troubleshooting.[6]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E Enzyme (E) EI E-I Complex E->EI k_on I Inhibitor (I) EI->E k_off EI_Covalent E-I Covalent Adduct (Irreversible) EI->EI_Covalent k_inact (Rate of Inactivation) caption Fig 1. Two-step mechanism of a covalent inhibitor.

Section 1: Compound Handling and Stability

Poor compound integrity is a common source of experimental failure. As a reactive molecule, proper handling is paramount.

FAQ 1: My compound's activity is decreasing over time. How should I prepare and store it?

Answer: The chloromethyl ketone group is susceptible to hydrolysis and degradation, especially in aqueous solutions and at non-optimal pH.[7]

  • Powder Storage: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture. Commercial suppliers suggest the powder is stable for years under these conditions.[8]

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO or ethanol.[8] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store desiccated at -80°C. Stock solutions in DMSO should be stable for several months.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution into your aqueous assay buffer or cell culture medium immediately before use. Do not store the compound in aqueous media for extended periods. Working solutions in aqueous buffers are often stable for only several hours.[8] Degradation is often faster at higher pH; the compound is most stable at lower pH values.[7]

FAQ 2: I see a precipitate when I add the compound to my cell culture medium. What is happening?

Answer: This is likely due to either poor solubility or the compound reacting with components in the medium.

  • Solubility Limit: The pyrido[1,2-a]pyrimidin-4-one scaffold can have limited aqueous solubility. Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all conditions (typically ≤ 0.5%). If precipitation occurs, you may need to lower the final compound concentration.

  • Serum Protein Binding: Covalent inhibitors can react with abundant, nucleophile-containing proteins in fetal bovine serum (FBS), such as albumin. This can deplete the effective concentration of your compound available to enter cells and engage its target. If you suspect this is an issue, consider reducing the serum percentage during the treatment period or using serum-free media, if your cell line tolerates it.

Section 2: Inconsistent or No Biological Effect

Observing a lack of activity can be frustrating. For covalent inhibitors, the cause is often related to the time-dependent nature of their action.

FAQ 3: I've treated my cells for a short period (e.g., 1-2 hours) and see no effect. Is the compound inactive?

Answer: Not necessarily. Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors require time for both the initial binding and the subsequent covalent reaction to occur (see Fig 1). The observed potency (IC50) is highly dependent on the incubation time.

  • Increase Incubation Time: The covalent modification step (k_inact) is a rate-limited process. An effect that is not apparent at 2 hours may become significant at 12, 24, or 48 hours. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed concentration to determine the optimal treatment duration.

  • Confirm Target Presence: Ensure your cell line expresses the intended target protein at a sufficient level. Verify with methods like Western Blot or qPCR.

  • Check Basic Controls: Always confirm that your cells are healthy (check morphology, viability) and that your assay's positive and negative controls are behaving as expected.

FAQ 4: My IC50 values are highly variable between experiments. What should I control more carefully?

Answer: Reproducibility issues with covalent inhibitors often stem from minor variations in experimental conditions that have a large impact on a time-dependent process.

ParameterRationale for Covalent InhibitorsRecommended Action
Incubation Time As a kinetic process, even small differences in timing can alter the extent of covalent modification and thus the measured IC50.Use a precise, consistent incubation time for all plates and experiments. Standardize the time from compound addition to assay termination.
Cell Density Higher cell numbers can lead to increased metabolism or sequestration of the compound, reducing its effective concentration.Seed cells at a consistent density and allow them to reach a specific confluency before treatment. Ensure even cell distribution across wells.
Serum Concentration Serum proteins contain reactive nucleophiles (e.g., Cys34 of albumin) that can sequester the inhibitor, acting as a "sink".Maintain a consistent percentage of FBS. If results are still variable, consider reducing FBS concentration during treatment.
Glutathione (GSH) Levels Glutathione is a highly abundant intracellular nucleophile that can react with and neutralize electrophilic compounds, reducing on-target efficacy.Be aware that different cell lines have vastly different basal GSH levels, and that cell stress can alter these levels.

Section 3: High Cytotoxicity and Off-Target Effects

The reactivity of the chloromethyl ketone warhead can be a double-edged sword, leading to non-specific interactions and toxicity if not properly managed.

FAQ 5: My cells are dying even at concentrations where I expect to see a specific on-target effect. How do I deconvolute toxicity from the intended activity?

Answer: This is a critical challenge. The electrophilic warhead can react with numerous off-target proteins, leading to widespread cellular dysfunction and toxicity.[9] Distinguishing this from a desired on-target antiproliferative or pro-apoptotic effect requires careful controls.

  • Establish a Therapeutic Window: Perform parallel assays to determine the IC50 for your on-target effect (e.g., inhibition of a specific phosphorylation event) and the CC50 (50% cytotoxic concentration) using a general viability assay (e.g., CellTiter-Glo®, MTS). A significant window between the IC50 and CC50 suggests a specific on-target effect is achievable.

  • Use a Target-Negative Control Cell Line: The gold standard is to test the compound in a cell line where the target protein has been knocked out or knocked down (e.g., via CRISPR or shRNA). If the compound is still toxic in these cells, the toxicity is off-target.

  • Activity-Based Protein Profiling (ABPP): This advanced chemoproteomic technique can be used to identify the full spectrum of protein targets that your compound covalently binds to within the cell, providing a global view of its selectivity.[9]

cluster_workflow Toxicity Deconvolution Workflow cluster_assays Parallel Assays cluster_controls Genetic Controls start High Cytotoxicity Observed assay_target Measure On-Target Activity (IC50) start->assay_target assay_viability Measure General Viability (CC50) start->assay_viability knockout Test in Target-Knockout (or Knockdown) Cells start->knockout compare Compare IC50 vs. CC50 assay_target->compare assay_viability->compare result_window Result: Therapeutic Window (IC50 << CC50) compare->result_window Sufficient Gap result_no_window Result: No Window (IC50 ≈ CC50) compare->result_no_window No Gap result_off_target Result: Toxicity is Off-Target (Compound is still toxic) knockout->result_off_target result_on_target Result: Toxicity is On-Target (Toxicity is lost) knockout->result_on_target caption Fig 2. Workflow to distinguish on-target vs. off-target toxicity.

Section 4: Confirming the Covalent Mechanism

FAQ 6: How can I experimentally prove that my compound is an irreversible, covalent inhibitor in my cells?

Answer: Two key cell-based experiments can provide strong evidence for a covalent mechanism: an IC50 shift assay and a washout experiment.[10]

Protocol 1: IC50 Shift Assay with Pre-incubation

  • Principle: For a covalent inhibitor, increasing the pre-incubation time before adding the substrate (in a biochemical assay) or measuring the endpoint (in a cell-based assay) will allow more time for the covalent bond to form, resulting in a lower, more potent IC50 value.

  • Method:

    • Set up two identical dose-response experiments.

    • In Plate A , add the compound and incubate for a short period (e.g., 30 minutes) before measuring your cellular endpoint.

    • In Plate B , add the compound and incubate for a much longer period (e.g., 6-12 hours) before measuring the endpoint.

    • Result: If the compound is covalent, the IC50 from Plate B will be significantly lower (a leftward shift) than the IC50 from Plate A.

Protocol 2: Cellular Washout Experiment

  • Principle: If an inhibitor binds irreversibly, its biological effect should persist even after the compound is removed from the extracellular medium. A reversible inhibitor's effect will diminish upon washout.[10]

  • Method:

    • Treat two sets of cells (Set A and Set B ) with the compound at a concentration of ~3-5x its IC50 for 4-6 hours.

    • In Set A (No Washout) , leave the compound in the medium for the full duration of the experiment (e.g., 48 hours).

    • In Set B (Washout) , after the initial 4-6 hour treatment, remove the medium, wash the cells gently with PBS 2-3 times, and replace with fresh, compound-free medium. Culture for the remainder of the 48-hour period.

    • Include a reversible inhibitor control if possible.

    • Result: If your compound is covalent, the biological effect in Set B should be nearly as strong as in Set A. For a reversible control, the effect in Set B would be significantly reduced.

References

  • A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. ResearchGate. [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]

  • Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH). [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central (PMC). [Link]

  • Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. PubMed. [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. [Link]

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 162469-86-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutic agents such as SHP2 inhibitors.[1] However, its unique structural features present distinct challenges during purification. This guide provides in-depth, experience-driven troubleshooting advice to help you achieve high purity and yield in your experiments.

Below is a summary of the key properties of the target compound:

PropertyValueReference
CAS Number 162469-86-5[2][3]
Molecular Formula C₉H₇ClN₂O₂[2]
Molecular Weight 210.62 g/mol [2]
Appearance Typically a solid (Purity often ~95% from suppliers)[2]
IUPAC Name 2-(chloromethyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one[2]

Section 1: Understanding the Core Purification Challenges

Q1: What are the primary structural features of this compound that complicate its purification?

Answer: The purification challenges for this molecule stem from the interplay of three key structural motifs:

  • The Electrophilic 2-(chloromethyl) Group: The chloromethyl group (-CH₂Cl) is a reactive electrophile. This makes it susceptible to nucleophilic attack, particularly by water (hydrolysis) or protic solvents like methanol, which can convert it to an undesired hydroxymethyl or methoxymethyl impurity, respectively. This reaction can be catalyzed by acidic or basic conditions, including the surface of standard silica gel.

  • The Acidic 9-hydroxy Group: The phenolic hydroxyl group (-OH) at the 9-position is weakly acidic. This has two main consequences for purification. First, the compound can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing during column chromatography. Second, its solubility is highly dependent on pH, which can complicate recrystallization efforts.

  • The Polar Pyrido[1,2-a]pyrimidin-4-one Core: This fused heterocyclic system is rigid and contains multiple polar functionalities (two nitrogen atoms, a ketone, and a hydroxyl group). This inherent polarity means the compound generally requires polar solvent systems for both chromatography and recrystallization, which can, in turn, exacerbate the degradation of the sensitive chloromethyl group.

Q2: What are the most likely impurities from a typical synthesis, and how do they form?

Answer: A common synthetic route to the pyrido[1,2-a]pyrimidin-4-one core involves the condensation of a 2-aminopyridine derivative with a β-ketoester.[4] For this specific molecule, the likely precursors are 2-amino-3-pyridinol and an electrophile like ethyl 4-chloroacetoacetate. Based on this, the most probable impurities are:

  • Unreacted Starting Materials: Residual 2-amino-3-pyridinol and ethyl 4-chloroacetoacetate.

  • Hydrolysis Product: 9-hydroxy-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, formed by the reaction of the chloromethyl group with water present in solvents or on silica gel.

  • Catalyst Residue: If a strong acid catalyst like polyphosphoric acid is used, residual acidic impurities can remain.[4]

  • Polymeric Byproducts: Self-condensation or polymerization of the starting materials or product under harsh reaction conditions.

The diagram below illustrates the expected synthetic pathway and the formation of the primary hydrolysis impurity.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_impurities Potential Impurities 2-amino-3-pyridinol 2-amino-3-pyridinol Crude_Product Crude 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one 2-amino-3-pyridinol->Crude_Product Condensation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Crude_Product Condensation Hydrolysis_Product 9-hydroxy-2-(hydroxymethyl) Derivative (Hydrolysis Impurity) Crude_Product->Hydrolysis_Product H₂O (During workup or purification) Unreacted_SM Unreacted Starting Materials Crude_Product->Unreacted_SM Contains

Caption: Synthetic pathway and common impurity formation.

Section 2: Troubleshooting Purification by Recrystallization

Q3: My compound is "oiling out" or refusing to crystallize from solution. What steps should I take?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This is common when the solution is supersaturated at a temperature above the compound's melting point or when impurities inhibit crystal lattice formation. Here is a systematic protocol to address this:

Step-by-Step Crystallization Troubleshooting:

  • Ensure Purity is Sufficient: Recrystallization is most effective for material that is already >85-90% pure. If your crude material contains significant amounts of baseline or insoluble impurities, first pass it through a quick silica gel plug using a solvent like ethyl acetate to remove them.

  • Dilute and Re-heat: If an oil has formed, add more solvent to fully redissolve it upon heating. The goal is to find the true saturation point.

  • Slow Cooling is Crucial: Rapid cooling (e.g., placing a hot flask in an ice bath) is a primary cause of oiling out. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary.

  • Employ an Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, like DMF or Methanol). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, like water or hexanes) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Re-heat gently to clarify and then allow to cool slowly.

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can initiate nucleation. If you have a small amount of pure solid, add a single "seed" crystal to the cooled, supersaturated solution.

Q4: I've successfully recrystallized my product, but NMR/LCMS analysis shows the purity is still low. What is the likely cause?

Answer: This issue typically arises from one of two problems:

  • Co-crystallization: If an impurity is structurally very similar to your target compound (e.g., the hydroxymethyl hydrolysis product), it can become incorporated into the crystal lattice. In this case, recrystallization alone may not be sufficient. You may need to perform column chromatography first to separate the closely related species before a final polishing recrystallization.

  • Insufficient Washing: The surfaces of your crystals can be coated with mother liquor containing dissolved impurities. It is critical to wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove these residues without redissolving a significant amount of your product.

Below is a table of suggested solvents for screening.

SolventBoiling Point (°C)Polarity IndexSuitability & Notes
Ethanol 784.3Good starting point. Soluble when hot, less so when cold.
Isopropanol 823.9Similar to ethanol, but less polar. May give better crystals.
Acetonitrile 825.8Aprotic polar solvent; may reduce risk of hydrolysis.
Ethyl Acetate 774.4Good for less polar impurities. Use in a system with hexanes.
Water 10010.2Use as an anti-solvent with a water-miscible solvent like ethanol or DMF.
DMF/Water --A powerful solvent system for highly polar compounds. Dissolve in DMF, add water as anti-solvent.

Section 3: Troubleshooting Purification by Column Chromatography

Q5: My compound is streaking badly on a silica gel TLC plate and column. Why is this happening and how can I fix it?

Answer: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase, or poor solubility. For this molecule, the primary cause is the acidic 9-hydroxy group binding to the acidic silanol groups on the silica surface.

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid 95:4.9:0.1). The acid protonates the silanol groups and suppresses the ionization of your phenolic compound, leading to sharper bands and more symmetrical peaks.

  • Use a Less Acidic Stationary Phase: If acidifying the mobile phase doesn't work or if your compound is acid-sensitive, switch to a different stationary phase. Neutral alumina is a good alternative that lacks the acidic surface of silica.

  • Check Solubility: Ensure your compound is fully dissolved in the loading solvent and is soluble in the mobile phase. Streaking can occur if the compound crashes out at the top of the column.

Q6: I'm losing a significant portion of my compound on the column, and I'm isolating the hydrolyzed byproduct. What are my options?

Answer: This indicates that the compound is degrading on the silica gel. The acidic surface of silica can catalyze the hydrolysis of the reactive chloromethyl group.

Solutions to Prevent On-Column Degradation:

  • Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your mobile phase and add 1% triethylamine. This basic additive will neutralize the acidic sites on the silica surface, preventing acid-catalyzed degradation.

  • Minimize Contact Time: Use flash chromatography with higher pressure instead of traditional gravity chromatography. The reduced time your compound spends in contact with the silica can significantly decrease the amount of degradation.

  • Switch to Reverse-Phase Chromatography: If degradation is severe, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) is an excellent alternative. Since C18 is non-polar and unreactive, degradation is highly unlikely.

The flowchart below provides a decision-making process for optimizing chromatographic purification.

G start Start: Crude Product tlc Run TLC with DCM/MeOH (9:1) and EtOAc/Hex (1:1) start->tlc check_tlc Analyze TLC Plate tlc->check_tlc streaking Streaking or Spot at Baseline? check_tlc->streaking Yes good_sep Good Separation (Rf ~0.3) check_tlc->good_sep No add_acid Add 0.5% Acetic Acid to Mobile Phase streaking->add_acid Yes streaking->good_sep No check_acid_tlc Re-run TLC. Improved? add_acid->check_acid_tlc check_acid_tlc->good_sep Yes neutralize_silica Use Neutral Alumina or Silica + 1% Triethylamine check_acid_tlc->neutralize_silica No, or degradation suspected run_flash Run Flash Chromatography with Optimized Mobile Phase good_sep->run_flash Yes degradation Check for Degradation (New spots on TLC) run_flash->degradation end Pure Product run_flash->end degradation->neutralize_silica Yes degradation->end No run_neutral_flash Run Flash Chromatography (Neutral Conditions) neutralize_silica->run_neutral_flash run_neutral_flash->end

Caption: Workflow for chromatography method development.

Section 4: Handling and Storage

Q7: What are the best practices for handling and storing the purified this compound?

Answer: Given the reactive chloromethyl group and potential for slow degradation, proper handling and storage are essential to maintain the long-term integrity of the compound.

  • Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[2]

  • Storage: The purified solid should be stored in a tightly sealed container to protect it from atmospheric moisture. For optimal stability, store the container in a cool, dry, and dark environment, such as a desiccator at 4 °C. Some commercial suppliers utilize cold-chain transportation, indicating that protection from heat during shipping and storage is beneficial.[6] For long-term storage (>6 months), storing under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidative degradation and hydrolysis.

References

  • Time in Allegan County, US. Google Search.
  • Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. PrepChem.com. [Link]

  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[4][6]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[4][6]triazine Derivatives. MDPI. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • Process for the synthesis of 6-chloromethyluracil.
  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]

  • Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research. [Link]

  • 9‐Hydroxy‐2‐methyl‐4H‐pyrido[1,2‐α] pyrimidin‐4‐one and its derivatives. Sci-Hub. [Link]

Sources

Technical Support Center: Preserving the Integrity of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling chloromethylated compounds. As a Senior Application Scientist, I've seen firsthand how the reactivity of the chloromethyl group—a valuable synthetic handle—can also be a significant source of experimental frustration. Degradation of this group can lead to reduced yields, complex purification challenges, and ambiguous results. This guide is designed to provide you with a deep, mechanistic understanding of why the chloromethyl group degrades and to offer field-proven strategies to prevent it. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and design more robust synthetic routes.

Troubleshooting Guide: A Proactive Approach to Degradation

This section is structured to address the most common issues encountered in the lab. If you are facing unexpected results, start here.

Q1: My reaction is showing unexpected side products, and I suspect my chloromethyl group is degrading. What are the common degradation pathways?

Answer: Your suspicion is likely correct. The chloromethyl group is an excellent electrophile due to the electron-withdrawing nature of the chlorine atom, making the benzylic-type carbon susceptible to attack.[1][2] Several degradation pathways can occur, often concurrently.

  • Nucleophilic Substitution (SN1 and SN2): This is the most prevalent degradation route. The carbon of the CH₂Cl group is attacked by nucleophiles, displacing the chloride anion.

    • Solvolysis: If your solvent is nucleophilic (e.g., water, methanol, ethanol), it can attack the chloromethyl group, leading to the formation of hydroxymethyl (-CH₂OH) or alkoxymethyl (-CH₂OR) impurities.[3][4][5] This process can be particularly problematic during aqueous workups.

    • Reagent-based Substitution: Any nucleophilic reagent in your reaction mixture (e.g., amines, thiolates, excess hydroxide) can compete with your desired reaction, leading to unwanted side products.[6][7]

  • Lewis Acid-Mediated Decomposition: Lewis acids are often used to catalyze reactions, but they can be detrimental to the chloromethyl group.[8] They can coordinate to the chlorine atom, effectively increasing the C-Cl bond's polarity and forming a highly reactive carbocation intermediate. This can lead to:

    • Enhanced Nucleophilic Attack: The activated complex is even more susceptible to attack by weak nucleophiles.

    • Friedel-Crafts-type Side Reactions: The generated carbocation can alkylate other aromatic rings present in the mixture, leading to diarylmethane byproducts, which are often difficult to remove.[9]

  • Elimination (E1/E2): While less common for simple chloromethyl groups, if there is an abstractable proton on an adjacent carbon, elimination to form a double bond can occur, particularly in the presence of a strong, sterically hindered base.

The following diagram illustrates the primary degradation pathways you are likely encountering.

Start Aromatic-CH₂Cl (Starting Material) SN2 Sₙ2 Pathway Start->SN2 Strong Nucleophile (Nu⁻) Low Temperature SN1 Sₙ1 Pathway Start->SN1 Weak Nucleophile (Solvent) Polar Protic Solvent Lewis_Acid Lewis Acid Pathway Start->Lewis_Acid Lewis Acid (e.g., AlCl₃, ZnCl₂) Anhydrous Conditions Product_SN2 Aromatic-CH₂-Nu (Substitution Product) SN2->Product_SN2 Carbocation Aromatic-CH₂⁺ (Carbocation Intermediate) SN1->Carbocation Lewis_Acid->Carbocation Product_Solvolysis Aromatic-CH₂-OR (Solvolysis Product, R=H, Alkyl) Carbocation->Product_Solvolysis Solvent (ROH) Product_FC Aromatic-CH₂-Aromatic' (Friedel-Crafts Byproduct) Carbocation->Product_FC Another Aromatic Ring

Caption: Primary degradation pathways of the chloromethyl group.

Q2: I'm planning a synthesis. How can I choose reaction conditions to proactively minimize the degradation of my chloromethyl group?

Answer: Excellent question. Proactive experimental design is key. The stability of the chloromethyl group is highly dependent on the reaction environment. Here is a breakdown of critical parameters to control:

  • Temperature: Keep it low. Degradation reactions, like all reactions, are accelerated by heat. Running your reaction at 0 °C or even -78 °C can dramatically reduce the rate of unwanted side reactions.

  • Solvent Selection: The choice of solvent is paramount. Avoid nucleophilic (protic) solvents when possible. Aprotic solvents are generally much safer.

Solvent Class Examples Compatibility with Chloromethyl Group Rationale
Highly Compatible Dichloromethane (DCM), Chloroform, Toluene, Hexanes, Tetrahydrofuran (THF), Diethyl EtherExcellent Aprotic and non-nucleophilic. They solvate the reagents without participating in the reaction.
Use with Caution Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate Aprotic but can be weakly nucleophilic under certain conditions or contain water impurities. Ensure they are anhydrous.
Generally Incompatible Water, Methanol, Ethanol, IsopropanolPoor Protic and nucleophilic. They will readily participate in solvolysis.[3][5] Use only if absolutely necessary and at low temperatures.
Incompatible Amines (e.g., Triethylamine as solvent)Very Poor Highly nucleophilic. Will directly react with the chloromethyl group. Use amines as reagents in stoichiometric amounts, not as solvents.
  • pH Control: The chloromethyl group is most stable in neutral to mildly acidic conditions.

    • Basic Conditions: Strong bases (e.g., NaOH, KOH, alkoxides) are nucleophilic and will readily attack the chloromethyl group. If a base is required, opt for a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or DBU, and add it slowly at low temperatures.

    • Acidic Conditions: While generally more stable than in basic media, strong acids can promote SN1-type solvolysis by protonating the chlorine, making it a better leaving group.[10] For reactions requiring acid catalysis, use the mildest acid possible and the lowest effective concentration.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). This prevents the ingress of atmospheric moisture, which can cause hydrolysis.

Q3: My desired transformation requires a strong nucleophile, but I need the chloromethyl group on another part of the a molecule to remain intact. How can I achieve this selectivity?

Answer: This is a classic synthetic challenge that requires balancing reactivity. Here are several strategies:

  • Kinetic Control: This is your most powerful tool. By keeping the reaction temperature as low as possible and the reaction time as short as possible, you can favor the more rapid, desired reaction over the slower, undesired degradation of the chloromethyl group. Add the nucleophile slowly to the cooled reaction mixture to maintain a low instantaneous concentration, preventing it from overwhelming the substrate.

  • Protecting Group Strategy: If kinetic control is insufficient, you may need to reconsider the synthetic sequence. It is often more feasible to introduce the chloromethyl group late in the synthesis after any steps involving harsh nucleophiles have been completed. The chloromethylation of aromatic compounds is a well-established reaction (Blanc chloromethylation).[9][11] Alternatively, if another functional group is more reactive than the chloromethyl group under your conditions, that group should be protected.[12][13] For example, a highly nucleophilic amine can be temporarily converted into a non-nucleophilic carbamate.[12]

  • Choice of Counter-ion/Base: The nature of your nucleophile's counter-ion and the base used can influence reactivity. For example, using a milder base like potassium carbonate instead of sodium hydroxide can sometimes provide the necessary reactivity for your desired transformation without aggressively attacking the chloromethyl group.

The following workflow can help guide your decision-making process when degradation is suspected.

Start Degradation Suspected (Low Yield / Side Products) Analyze Step 1: Analyze Reaction (TLC, LC-MS, NMR) Start->Analyze Check_Conditions Step 2: Review Conditions Analyze->Check_Conditions Temp Is Temperature Low? Check_Conditions->Temp Solvent Is Solvent Aprotic & Anhydrous? Temp->Solvent Yes Lower_Temp Lower Temperature (e.g., 0°C to -78°C) Temp->Lower_Temp No Reagents Are Reagents Non-Nucleophilic? Solvent->Reagents Yes Change_Solvent Switch to Aprotic Solvent (e.g., DCM, THF) Solvent->Change_Solvent No Optimize Step 3: Optimize Reagents->Optimize Yes Change_Reagent Use Non-Nucleophilic Base (e.g., DIPEA) or milder nucleophile Reagents->Change_Reagent No Success Problem Solved Optimize->Success Lower_Temp->Optimize Change_Solvent->Optimize Change_Reagent->Optimize

Caption: Troubleshooting workflow for chloromethyl group degradation.

Frequently Asked Questions (FAQs)

What exactly makes the chloromethyl group so reactive?

The reactivity stems from two main electronic factors. First, chlorine is highly electronegative, pulling electron density away from the carbon atom (an inductive effect).[2] This makes the carbon electron-deficient and thus a prime target for electron-rich nucleophiles. Second, in the case of aromatic chloromethyl groups (benzylic chlorides), the resulting carbocation intermediate that can form via an SN1 mechanism is stabilized by resonance with the aromatic ring, making the chloride a good leaving group.

Are there any "safe" Lewis acids to use with chloromethylated compounds?

"Safe" is a relative term, but generally, milder Lewis acids are less likely to cause decomposition.[8] Strong Lewis acids like AlCl₃ are very aggressive. Softer, borderline Lewis acids such as ZnCl₂ (often used in chloromethylation itself) or Sc(OTf)₃ might be tolerated under carefully controlled, low-temperature conditions.[9][14] However, their effect is highly substrate-dependent. It is always advisable to run a small-scale test reaction first. Water-stable Lewis acids may also offer a milder alternative in certain systems.[15]

How can I monitor the degradation of my compound during a reaction?

Regular monitoring is crucial for optimizing your reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your reaction mixture alongside a pure sample of your starting material. The appearance of new, often more polar spots (e.g., the hydroxymethyl derivative) is a clear sign of degradation.[16]

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: These techniques provide quantitative data. You can track the disappearance of your starting material and the appearance of new peaks corresponding to degradation products.[17][18] An LC-MS can help you identify the mass of these byproducts, confirming their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a quick ¹H NMR of a reaction aliquot can be very informative. The benzylic protons of the -CH₂Cl group have a characteristic chemical shift (typically ~4.5-4.8 ppm). A shift to a different value (e.g., ~4.7-5.0 ppm for -CH₂OH or ~4.4-4.6 ppm for -CH₂OR) or the appearance of new peaks in this region indicates degradation.[19]

How should I store chloromethylated compounds to ensure their long-term stability?

Storage is critical as these compounds can degrade over time. The primary degradation pathway during storage is often slow hydrolysis with atmospheric moisture, liberating HCl gas.[17]

  • Temperature: Store at low temperatures (refrigerate at 2-8 °C or freeze at -20 °C).[17]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). For particularly unstable compounds, storing in a desiccator is recommended.

  • Light: Protect from light, as UV radiation can potentially initiate radical degradation pathways.[17]

  • Stabilizers: Some commercial sources supply highly reactive chloromethyl compounds with a stabilizer, such as a small amount of an amine like dicyclohexylamine, to act as an acid scavenger.[17]

Validated Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on a Separate Functional Group while Preserving a Chloromethyl Moiety

This protocol provides a template for reacting a nucleophile with a substrate containing both a chloromethyl group and another electrophilic site (e.g., an ester for amidation), aiming to selectively react at the other site.

Objective: To perform a selective nucleophilic attack while minimizing degradation of the chloromethyl group through kinetic control.

Materials:

  • Substrate containing a chloromethyl group and another electrophilic center

  • Nucleophile (e.g., a primary amine)

  • Anhydrous aprotic solvent (e.g., THF or DCM)

  • Non-nucleophilic base (if required, e.g., DIPEA)

  • Reaction vessel, magnetic stirrer, inert gas supply (N₂ or Ar)

  • Cooling bath (ice-water or dry ice/acetone)

Methodology:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • Reaction Setup: To the reaction vessel, add the substrate (1.0 eq) and dissolve it in the anhydrous aprotic solvent (aim for a concentration of 0.1-0.5 M).

  • Inerting: Seal the vessel and purge with inert gas for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Cool the reaction mixture to the target temperature (start at 0 °C or lower, e.g., -20 °C).

  • Reagent Addition:

    • If a base is required, add the non-nucleophilic base (e.g., DIPEA, 1.1 eq) dropwise to the cooled solution.

    • Slowly add a solution of the nucleophile (1.0-1.1 eq) in the same anhydrous solvent to the reaction mixture over 15-30 minutes using a syringe pump. This slow addition is critical to maintain a low concentration of the nucleophile and favor the desired reaction.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress every 15-30 minutes using TLC or HPLC.

  • Quenching: Once the starting material is consumed (or the reaction has stalled), quench the reaction by adding a cold, weak acid solution (e.g., saturated aq. NH₄Cl) or cold water. Avoid using strong acids or bases for quenching.

  • Workup & Purification: Proceed with standard extraction and purification procedures, always using cold solutions during the workup where possible.

Protocol 2: Monitoring Chloromethyl Group Degradation by HPLC

Objective: To develop a reliable HPLC method to quantify the starting material and identify the formation of a primary degradation product (e.g., the hydroxymethyl derivative).

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid or TFA

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA

  • Reaction aliquots, standards of starting material and (if available) suspected degradation product

Methodology:

  • Sample Preparation (T=0): Before starting your reaction, prepare a "time zero" sample. Dissolve a known quantity of your pure starting material in the mobile phase to a concentration of ~0.1 mg/mL.

  • Method Development:

    • Inject the T=0 sample.

    • Develop a gradient method to elute your starting material. A typical starting point is a linear gradient from 10% B to 90% B over 10-15 minutes.

    • The chloromethyl compound is generally less polar than its hydroxymethyl degradation product. Therefore, expect the degradation product to have a shorter retention time.

  • Reaction Monitoring:

    • At predetermined time points (e.g., T=15 min, 1 hr, 4 hr), withdraw a small aliquot (~10-20 µL) from your reaction mixture.

    • Immediately quench the aliquot in a vial containing ~1 mL of the mobile phase. This dilutes the sample and stops the reaction.

    • Inject the quenched sample onto the HPLC system using the developed method.

  • Data Analysis:

    • Compare the chromatograms over time.

    • Measure the peak area of your starting material to determine its consumption rate.

    • Look for the appearance and growth of new peaks, particularly at earlier retention times. The growth of a new peak relative to the starting material indicates the rate of degradation.[17]

    • If an authentic standard of the degradation product is available, you can create a calibration curve for accurate quantification.

References

  • Fluorine notes. (2019). Chloromethylation of polyfluoroaromatic compounds.
  • JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds. (n.d.). Google Patents.
  • datapdf.com. (n.d.). The Hydrolysis of Chloromethyl Aryl Sulfides.
  • Benchchem. (n.d.). Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS).
  • Park, B.-C., & Kevill, D. N. (2013). Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether, α,p-Dichloroanisole. ResearchGate.
  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.
  • PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents.
  • OSTI.GOV. (1966). SOLVOLYSIS MECHANISMS. SN1-LIKE BEHAVIOR OF METHYL CHLOROMETHYL ETHER.
  • National Institutes of Health (NIH). (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
  • RSC Publishing. (n.d.). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene.
  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be.
  • ACS Publications. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Patsnap Eureka. (2025). Lewis Acid Stability in Extreme Reaction Conditions.
  • PMC - NIH. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • ResearchGate. (2025). Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations | Request PDF.
  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.

Sources

Technical Support Center: 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 162469-86-5). This molecule is a valuable heterocyclic building block, frequently utilized in the development of novel therapeutic agents, such as SHP2 inhibitors[1]. Its unique structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, makes it a versatile intermediate for introducing the pyrido[1,2-a]pyrimidin-4-one scaffold into target molecules.

However, this structural complexity can also be a source of experimental variability. This guide is designed to provide researchers, chemists, and drug development professionals with a systematic framework for troubleshooting inconsistent results, ensuring the reliability and reproducibility of your work. We will address common questions and delve into specific experimental challenges, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: Due to the presence of the reactive chloromethyl group, which is susceptible to hydrolysis and nucleophilic attack, the compound should be stored under inert conditions. We recommend storing it at 2-8°C in a tightly sealed container, preferably under a dry argon or nitrogen atmosphere. Avoid exposure to moisture and protic solvents during storage. Some suppliers may even recommend cold-chain transportation for this reason[2].

Q2: I'm observing batch-to-batch variability in my experiments. What are the first things to check?

A: Batch-to-batch variability is a common issue in complex organic synthesis[3]. Before troubleshooting your reaction protocol, it is crucial to first validate the quality of the starting material. Key quality attributes (CQAs) to assess for each new batch include:

  • Purity: Confirm by High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (MS) detector. Look for a clean primary peak and quantify any impurities.

  • Identity: Verify the structure using ¹H NMR and Mass Spectrometry to ensure you have the correct compound and not an isomer.

  • Appearance: Note the physical properties such as color and crystallinity. Significant deviations from a typical light-colored solid may indicate impurities or degradation.

  • Solvent Content: Residual solvents from purification can interfere with downstream reactions. This can be checked by ¹H NMR or Thermogravimetric Analysis (TGA).

Q3: My compound appears to degrade in certain solvents. Which solvents are recommended for dissolution and reaction?

A: The chloromethyl group is an electrophilic site prone to solvolysis. Protic solvents like methanol or ethanol can slowly react with the compound to form the corresponding methoxy or ethoxy derivatives, especially with prolonged heating. Water can lead to the formation of the hydroxymethyl analog.

For reactions and analysis, we recommend using aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF). Always use anhydrous solvents to minimize hydrolysis, a common issue that can affect reaction outcomes[3].

Troubleshooting Guide 1: Synthesis & Purity Issues

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core often involves the condensation of a 2-aminopyridine derivative with a β-keto ester equivalent[4][5]. For this specific molecule, a plausible route involves the reaction of 2-amino-3-hydroxypyridine with an ethyl 4-chloroacetoacetate derivative in the presence of a dehydrating agent like polyphosphoric acid[5]. Inconsistencies in this process are common.

Issue: Low or Inconsistent Product Yield

Low yields are a frequent problem in multi-step heterocyclic synthesis[6]. The cause can often be diagnosed by analyzing a sample of the crude reaction mixture by TLC or LC-MS.

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude decision What is the major component in the crude? check_crude->decision sm_present Starting Materials (e.g., 2-amino-3-hydroxypyridine) decision->sm_present Starting Materials Dominate side_product Unknown Side Product(s) decision->side_product New Spot(s) / Peak(s) Observed degradation Complex Mixture / Baseline decision->degradation Smear / Multiple Small Peaks action_sm Root Cause: Incomplete Reaction sm_present->action_sm action_side Root Cause: Side Reaction Pathway side_product->action_side action_degrad Root Cause: Product/Reagent Degradation degradation->action_degrad solution_sm Solutions: • Increase reaction time/temp • Check catalyst/acid activity • Verify reagent stoichiometry action_sm->solution_sm solution_side Solutions: • Lower reaction temperature • Modify order of addition • Change solvent or catalyst action_side->solution_side solution_degrad Solutions: • Run reaction at lower temp • Ensure inert atmosphere • Purify starting materials action_degrad->solution_degrad

Caption: Troubleshooting workflow for diagnosing low reaction yields.

  • If Starting Materials Dominate (Incomplete Reaction):

    • Reaction Time/Temperature: The cyclization and dehydration steps may be slow. Monitor the reaction over a longer period or consider a moderate increase in temperature. Be cautious, as excessive heat can lead to degradation[7].

    • Catalyst Activity: If using an acid catalyst like polyphosphoric acid or p-toluenesulfonic acid, ensure it is fresh and active. The presence of water can deactivate many acid catalysts[3].

  • If a Side Product is Formed:

    • Temperature Control: Side reactions often have a higher activation energy. Running the reaction at a lower temperature may favor the desired product pathway[8].

    • Alternative Pathways: The presence of the hydroxyl group on the pyridine ring can lead to alternative cyclization pathways or side reactions. Characterize the side product by MS and NMR to understand its structure and adjust conditions accordingly.

Troubleshooting Guide 2: Analytical Inconsistencies

Even with a good yield, you may encounter unexpected peaks during purity analysis. The structure of this compound contains several reactive sites that can lead to specific impurities.

Issue: Unexpected Peaks in HPLC or NMR Spectra
Potential ImpurityStructureLikely CauseIdentification Signature (LC-MS)
Hydrolysis Product 2-(hydroxymethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneExposure to water during reaction, workup, or storage.M+H = 193.06 . Elutes earlier than the parent compound on reverse-phase HPLC.
Dimer Bis(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methaneReaction of the product with a deprotonated intermediate under basic conditions.M+H = 369.09 . Significantly higher molecular weight.
Solvolysis Product (e.g., from MeOH) 2-(methoxymethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-oneUsing a protic solvent like methanol as a reaction or purification solvent.M+H = 207.08 . Molecular weight is 4 units lower than the parent compound (Cl replaced by OCH₃).
Unreacted Starting Material 2-Amino-3-hydroxypyridineIncomplete reaction or incorrect stoichiometry.M+H = 111.05 . A very polar compound that will elute early.
Preventative Measures:
  • Inert Workup: When quenching the reaction, use anhydrous solvents and avoid prolonged exposure to aqueous solutions.

  • Aprotic Solvents: For purification via column chromatography or recrystallization, use aprotic solvent systems like DCM/Ethyl Acetate or Toluene/Acetonitrile[9].

  • Controlled pH: Avoid strongly basic conditions during workup, as this can deprotonate the hydroxyl group or the methylene adjacent to the carbonyl, potentially leading to dimerization or other side reactions.

Troubleshooting Guide 3: Inconsistent Downstream Reactivity

The primary utility of this compound is the reactivity of its chloromethyl group with nucleophiles to form more complex derivatives.

Issue: Nucleophilic Substitution Reaction Gives a Complex Mixture

The chloromethyl group is a good electrophile, but other sites in the molecule can compete, leading to a mixture of products.

G cluster_products Potential Products reactant This compound + Nucleophile (Nu:) desired_product Desired Product (Sₙ2 Substitution) reactant->desired_product Attack at -CH₂Cl (Most Likely) side_product_1 Side Product 1 (N-Alkylation) reactant->side_product_1 Attack at Pyridine N (Less Likely, Sterically Hindered) side_product_2 Side Product 2 (O-Alkylation) reactant->side_product_2 Attack at Phenolic O (Requires Strong Base)

Caption: Potential sites of nucleophilic attack on the core scaffold.

  • Base Selection: The choice of base is critical. To avoid deprotonating the 9-hydroxy group, which could then compete as a nucleophile, use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). Stronger bases like sodium hydride (NaH) will deprotonate the hydroxyl group and can lead to O-alkylation or other side reactions[8].

  • Temperature Control: Sₙ2 reactions are typically favored at moderate temperatures. Running the reaction at room temperature or slightly elevated (40-50°C) is often sufficient. Higher temperatures can promote elimination or side reactions.

  • Solvent Choice: Polar aprotic solvents like DMF or Acetonitrile are ideal as they can solvate the cation of the base-nucleophile pair without interfering with the nucleophile itself, promoting a clean Sₙ2 reaction.

Protocols & Methodologies

Standard Protocol: HPLC-UV/MS Purity Assessment

This method is suitable for monitoring reaction progress and assessing final product purity.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, linear increase to 95% B over 15 min. Hold for 5 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm; Mass Spec (ESI+)
Injection Volume 10 µL

This protocol is a general guideline and may require optimization for your specific system and impurity profile.[9]

Representative Synthesis Protocol

Disclaimer: This protocol is an illustrative example based on known syntheses of related compounds and should be optimized for safety and efficiency in a controlled laboratory setting.[4][5]

  • In a round-bottom flask under an inert atmosphere (N₂), add 2-amino-3-hydroxypyridine (1.0 equiv.).

  • Add polyphosphoric acid (PPA) (approx. 10x weight of the aminopyridine) and stir the mixture at 60-70°C until a homogenous solution is formed.

  • Cool the mixture to 40°C and add ethyl 4-chloroacetoacetate (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 50°C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH 7-8 is reached. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove highly polar impurities.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

References

  • BenchChem. (2025). addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Fluorochem. This compound.
  • BLDpharm. 162469-86-5|this compound.
  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
  • ResearchGate. (2018). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • PrepChem.com. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development and optimization of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments aimed at improving the oral bioavailability of this promising heterocyclic scaffold.

Introduction

The compound this compound is a fused heterocyclic system with potential applications in medicinal chemistry.[1][2][3][4] Based on its structural characteristics—a planar, multi-ring system with a molecular weight of 210.62 g/mol —it is likely to exhibit poor aqueous solubility, a common challenge that can significantly limit its oral bioavailability and therapeutic potential.[5][6] This guide is designed to provide a rational, evidence-based framework for modifying this parent compound to overcome such limitations. We will explore chemical modification strategies, formulation approaches, and the critical experimental workflows required to assess your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when starting a project to improve the bioavailability of this compound.

Q1: What are the likely reasons for the poor bioavailability of the parent compound?

A1: The bioavailability of a drug is primarily influenced by its solubility and permeability.[6] For a compound like this compound, several factors inherent to its structure likely contribute to poor bioavailability:

  • Low Aqueous Solubility: The rigid, fused aromatic ring system contributes to a stable crystal lattice, which can be difficult to disrupt for dissolution in the gastrointestinal fluids.

  • High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility in the aqueous environment of the gut.

  • Metabolic Instability: The compound may be subject to first-pass metabolism in the liver, where enzymes can modify and clear the drug before it reaches systemic circulation.[7]

  • Efflux Transporter Substrate: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its net absorption.[8][9]

Q2: What are the most promising initial strategies to improve the bioavailability of this compound?

A2: Given the functional groups present on the molecule (a hydroxyl group and a chloromethyl group), two primary chemical modification strategies are highly recommended for initial exploration:

  • Salt Formation: This is often the most direct and effective method to improve the solubility and dissolution rate of ionizable drugs.[10][11][12] The phenolic hydroxyl group on the pyridinone ring is weakly acidic, and the nitrogen atoms in the pyrimidine ring can be basic. Exploring the formation of salts with various pharmaceutically acceptable counterions can significantly enhance aqueous solubility.[13][14]

  • Prodrug Synthesis: A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[15][16] This approach can be used to mask properties that limit bioavailability and then release the active compound at the desired site. For this molecule, the hydroxyl group is an excellent handle for creating ester-based prodrugs (e.g., phosphate esters for improved solubility) or the chloromethyl group can be used to form other cleavable linkages.[17][18]

Q3: Should I focus on chemical modification or formulation strategies first?

A3: For early-stage drug discovery, focusing on chemical modification is generally more strategic. Improving the intrinsic properties of the molecule through salt formation or prodrug strategies can lead to a more developable candidate with a better overall profile.[15] Formulation strategies such as creating solid dispersions, nanosuspensions, or lipid-based formulations are powerful but are often employed at later stages of development once a lead candidate with promising intrinsic properties has been identified.[5][19][20][21]

Q4: How can I assess whether my modifications are successful?

A4: A tiered approach to screening is most efficient:

  • In Vitro Solubility and Dissolution: Initial screening should involve measuring the aqueous solubility and dissolution rate of your new analogs.

  • In Vitro Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption in vitro.[8][22][23][24] This assay can tell you if your compound has good passive permeability and whether it is a substrate for efflux pumps.[9][25]

  • In Vivo Pharmacokinetic (PK) Studies: The definitive test is an in vivo PK study in an animal model (e.g., rats or mice).[7][26][27] This will provide key parameters like Cmax (maximum concentration), AUC (Area Under the Curve, a measure of total drug exposure), and ultimately, the oral bioavailability (%F).[28]

Part 2: Troubleshooting Guides

This section provides practical advice for overcoming specific experimental hurdles.

Troubleshooting Poor Aqueous Solubility
Issue Potential Cause Recommended Solution
Compound precipitates out of solution during in vitro assays. The intrinsic solubility of the compound is too low in the assay buffer.1. Salt Formation: Synthesize a salt form of the compound (e.g., hydrochloride, mesylate, or sodium salt) to increase solubility.[12][14] 2. Use of Co-solvents: For in vitro screening, a small percentage of a co-solvent like DMSO or ethanol can be used, but be mindful of its potential effects on the assay.[6]
Salt formation attempts are unsuccessful or yield an unstable product. The pKa of the ionizable group is not suitable for the selected counterion, or the resulting salt is hygroscopic or unstable.1. pKa Determination: Experimentally determine the pKa of the hydroxyl and pyridinone nitrogen groups to guide the selection of an appropriate counterion (the "rule of three" suggests a pKa difference of >3 between the drug and counterion for stable salt formation).[14] 2. Screen Multiple Counterions: Test a variety of pharmaceutically acceptable counterions to find one that forms a stable, non-hygroscopic crystalline salt.[12]
Troubleshooting Caco-2 Permeability Assays
Issue Potential Cause Recommended Solution
Low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction. The compound has inherently poor permeability, or it is being actively effluxed back into the apical side.1. Assess Efflux Ratio: Perform a bidirectional Caco-2 assay to measure permeability in both the A-B and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[25] 2. Use Efflux Inhibitors: Co-incubate your compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) to see if the A-B permeability increases.[9][25]
High variability in Papp values between experiments. Inconsistent Caco-2 monolayer integrity or issues with the analytical method.1. Monitor Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure the tight junctions are intact.[24][29] A Lucifer Yellow rejection assay can also be used as a marker for paracellular leakage.[25] 2. Validate Analytical Method: Ensure your LC-MS/MS method for quantifying the compound is sensitive, accurate, and reproducible at the low concentrations expected in the receiver compartment.
Low compound recovery at the end of the assay. The compound may be binding to the plastic of the assay plate, or it could be metabolized by enzymes in the Caco-2 cells.1. Use Low-Binding Plates: Employ low-protein-binding plates for your assays. 2. Assess Metabolic Stability: Incubate the compound with Caco-2 cell homogenates to check for metabolic degradation. If metabolism is an issue, this provides another avenue for chemical modification to block the metabolic soft spot.

Part 3: Experimental Protocols & Workflows

Workflow for Bioavailability Enhancement

The following diagram illustrates a systematic workflow for modifying and evaluating this compound.

G cluster_0 Phase 1: Modification & Initial Screening cluster_1 Phase 2: In Vitro Permeability cluster_2 Phase 3: In Vivo Evaluation Parent Parent Compound 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one Mod Chemical Modification (Salt Formation or Prodrug Synthesis) Parent->Mod Solubility Aqueous Solubility & Dissolution Rate Mod->Solubility Caco2 Bidirectional Caco-2 Permeability Assay Solubility->Caco2 Promising Candidates Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Caco2->Efflux PK In Vivo Pharmacokinetic Study (Rodent Model) Efflux->PK High Permeability, Low Efflux Candidates Bioavailability Calculate Oral Bioavailability (%F) PK->Bioavailability Bioavailability->Mod Iterate Design

Caption: Iterative workflow for enhancing bioavailability.

Protocol 1: Synthesis of a Phosphate Ester Prodrug

This protocol provides a general method for synthesizing a water-soluble phosphate ester prodrug from the parent compound's hydroxyl group.

Objective: To increase the aqueous solubility of the parent compound by adding a highly ionizable phosphate group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or another suitable phosphorylating agent

  • Anhydrous pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (HCl) for workup

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve the parent compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.

  • Acidify the aqueous layer with dilute HCl to hydrolyze the dichlorophosphate intermediate to the desired phosphate ester.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • The aqueous layer containing the water-soluble prodrug can then be purified by reverse-phase chromatography or lyophilized.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability and potential for active efflux of a modified compound.[23][24][29]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[29]

  • Prepare Dosing Solutions: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a known concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (upper) chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking for a set period (e.g., 2 hours).[9][24]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B-A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions as the A-B transport.

    • Take samples from both chambers at the end of the incubation period.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B)

Data Interpretation

The following table provides a general guide for interpreting the results from your Caco-2 assay.

Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation Next Steps
> 10< 2High Permeability, No Efflux: Excellent candidate for good oral absorption.Proceed to in vivo PK studies.
> 10> 2High Permeability, Active Efflux: The compound is likely a substrate for an efflux transporter. Good absorption is still possible if the transporter is not saturated in vivo.Consider co-dosing with an efflux inhibitor in follow-up studies or modify the structure to reduce efflux liability.
1 - 10< 2Moderate Permeability, No Efflux: May have acceptable absorption, but could be improved.Further structural modifications to increase lipophilicity (while maintaining solubility) may be beneficial.
< 1AnyLow Permeability: The compound is unlikely to be well-absorbed orally.Major structural modifications are needed to improve permeability. Re-evaluate the core scaffold.

Conclusion

Improving the bioavailability of a lead compound like this compound is a multi-faceted challenge that requires a systematic and iterative approach. By leveraging rational chemical modifications such as salt formation and prodrug design, and by rigorously evaluating these new chemical entities with a tiered screening cascade of in vitro and in vivo assays, researchers can significantly enhance the therapeutic potential of this promising scaffold. This guide provides the foundational knowledge and practical troubleshooting advice to navigate this complex but rewarding process.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Taylor & Francis Online. (n.d.). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved January 16, 2026, from [Link]

  • Caco2 assay protocol. (n.d.).
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Slater, C. S., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved January 16, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved January 16, 2026, from [Link]

  • wisdomlib. (2025). In-vivo pharmacokinetic study: Significance and symbolism.
  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.
  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
  • PrepChem.com. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved January 16, 2026, from [Link]

  • Fluorochem. (n.d.). This compound.
  • BLDpharm. (n.d.). 162469-86-5|this compound.
  • King-Pharm. (n.d.). This compound(SALTDATA: FREE) [162469-86-5].

Sources

Validation & Comparative

2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one vs other SHP2 inhibitors

The landscape of SHP2 inhibition is evolving rapidly, moving from the foundational discovery of SHP099 to a host of clinical candidates being tested in combination therapies. [25][26][27]While compounds like TNO155 and RMC-4630 represent the forefront of clinical development, the emergence of novel chemical scaffolds such as the pyrido[1,2-a]pyrimidin-4-one series is vital for the continued innovation of SHP2-targeted therapeutics. [8][13][17]The data on derivatives like compound 14i demonstrate that this class possesses potent anti-enzymatic and anti-proliferative properties, validating it as a promising avenue for further investigation. [8]Future work will likely focus on optimizing the pharmacokinetic properties of these new scaffolds, exploring their efficacy against specific SHP2 mutants, and identifying unique combination strategies to overcome the intrinsic and acquired resistance mechanisms that can limit the long-term efficacy of SHP2 inhibitors as monotherapy. [24][27][28]

References

  • TNO155 | Batoprotafib | SHP2 inhibitor | Axon 3865. Axon Medchem.

  • A Comparative Analysis of Allosteric Sites Targeted by SHP2 Inhibitors. BenchChem.

  • A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-9, SHP099, and RMC-4550. BenchChem.

  • TNO155 Demonstrates Manageable Safety and Consistent SHP2 Inhibition in Advanced Solid Tumors. OncLive.

  • JAB-3068 (Synonyms: SHP2-IN-6). MedchemExpress.

  • Batoprotafib (TNO155) | SHP2 Inhibitor. MedchemExpress.

  • What are SHP2 inhibitors and how do they work?. Patsnap Synapse.

  • Definition of SHP2 inhibitor RMC-4630. NCI Drug Dictionary - National Cancer Institute.

  • SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology.

  • RMC-4630 - Drug Targets, Indications, Patents. Patsnap Synapse.

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PMC - NIH.

  • Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling. Clinical Cancer Research - AACR Journals.

  • Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. PMC.

  • A Comparative Analysis of SHP2 Inhibitors: JAB-3068 and RMC-4630. BenchChem.

  • Definition of SHP2 inhibitor JAB-3068. NCI Drug Dictionary - National Cancer Institute.

  • Vociprotafib (RMC-4630) | SHP2 Inhibitor. MedchemExpress.

  • JAB-3068: A Technical Overview of a First-Generation Allosteric SHP2 Inhibitor. BenchChem.

  • The Research Progress in SHP2 and the Inhibitors. BOC Sciences.

  • SHP2 Inhibitors: Progress and Perspectives in 2024. IRBM.

  • Clinical Trials of SHP2 Inhibitors in Oncology. ResearchGate.

  • Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application. Journal of Medicinal Chemistry - ACS Publications.

  • Jacobio Announces First Two Patients Dosed in SHP2 Combination Study, Triggering US$20 Million Milestone Payment. BioSpace.

  • Revolution Medicines Expands Development of SHP2 Inhibitor in KRAS-Mutated Cancers. Precision Medicine Online.

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed.

  • Strategies to overcome drug resistance using SHP2 inhibitors. PMC - NIH.

  • Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications.

  • SHP2 Inhibitor Cell-Based Assays: Technical Support Center. BenchChem.

  • A patent review of SHP2 allosteric inhibitors (2018-present). Semantic Scholar.

  • SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. NIH.

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterised by cellular target engagement. Drug Target Review.

  • Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. PMC - NIH.

  • Off-target inhibition by active site-targeting SHP2 inhibitors. PMC - PubMed Central.

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. OAK Open Access Archive - Novartis.

  • A patent review of SHP2 allosteric inhibitors (2018-present). PubMed.

  • SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. Cancer Discovery - AACR Journals.

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.

  • High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review.

  • Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. PNAS.

  • The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. MDPI.

  • This compound. Fluorochem.

  • This compound(SALTDATA: FREE) [162469-86-5]. King-Pharm.

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate.

  • Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. PMC - NIH.

A Senior Application Scientist's Guide to the Efficacy of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives as SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, with a specific focus on their activity as allosteric inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.

Introduction: The Therapeutic Promise of SHP2 Inhibition

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, modulating pivotal pathways such as the RAS-ERK (MAPK) and PI3K-AKT cascades.[1] Dysregulation of SHP2 activity, through either overexpression or activating mutations, is implicated in the pathogenesis of various human cancers, making it a compelling therapeutic target.[1]

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising chemotype for the development of potent and selective SHP2 inhibitors. This guide will focus on derivatives of this compound, exploring the structure-activity relationships (SAR) that govern their efficacy and providing the experimental framework necessary to evaluate and compare novel analogues.

Comparative Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives

A recent study by Zhang et al. (2024) provides a foundational dataset for comparing the efficacy of a series of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors.[1] While not all compounds in this study strictly adhere to the 2-(chloromethyl)-9-hydroxy substitution pattern, the SAR insights are directly applicable. The study highlights a strategic evolution in compound design, moving from a rigid core to a more flexible scaffold to enhance binding affinity and cellular potency.

Enzymatic and Antiproliferative Activities

The following table summarizes the in vitro enzymatic inhibitory activity against full-length SHP2 and the antiproliferative activity against the Kyse-520 esophageal cancer cell line for key compounds from the study.[1]

Compound IDModifications from Core ScaffoldSHP2 IC₅₀ (µM)Kyse-520 IC₅₀ (µM)
13a Rigid core structure0.215>50
14i Introduction of a sulfur linker for flexibility0.104 1.06
SHP099 Reference allosteric SHP2 inhibitor0.070.52

Analysis: The data clearly demonstrates the pivotal role of molecular flexibility. Compound 13a , with its rigid structure, exhibited moderate enzymatic inhibition but lacked cellular activity, likely due to poor cell permeability or an inability to adopt the optimal conformation for binding within the cellular environment. The introduction of a sulfur atom as a linker in compound 14i resulted in a significant improvement in both enzymatic and antiproliferative activity.[1] This highlights a critical design principle for this scaffold: enhancing conformational flexibility can translate to superior biological performance. While the reference compound SHP099 remains more potent, derivative 14i represents a promising lead for further optimization.

Mechanistic Insights: Elucidating the Mode of Action

The primary mechanism of action for these pyrido[1,2-a]pyrimidin-4-one derivatives is the allosteric inhibition of SHP2. In its basal state, SHP2 exists in an auto-inhibited conformation. Upon activation by upstream signaling, it undergoes a conformational change that exposes its catalytic site. Allosteric inhibitors, such as the compounds discussed, bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the inactive conformation.

Downregulation of Key Signaling Pathways

The anticancer effects of these SHP2 inhibitors are attributed to their ability to attenuate downstream signaling through the RAS-ERK and PI3K-AKT pathways. Mechanistic studies on compound 14i revealed a dose-dependent decrease in the phosphorylation levels of both Erk1/2 and Akt in Kyse-520 cells.[1] This dual pathway inhibition is a highly desirable attribute for an anticancer agent, as it can circumvent potential resistance mechanisms that arise from pathway crosstalk.

Signaling Pathway Diagram

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 pY SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription SHP2->RAS Dephosphorylates inhibitory sites on scaffolding proteins Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2 Allosteric Inhibition

Caption: SHP2 signaling pathway and point of inhibition.

Experimental Protocols

To facilitate the evaluation and comparison of novel this compound derivatives, detailed protocols for synthesis and key biological assays are provided below.

General Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a multi-step process, adapted from established procedures.

Step 1: Synthesis of 2-amino-3-hydroxypyridine This starting material can be synthesized via several reported methods or procured commercially.

Step 2: Cyclization to form the Pyrido[1,2-a]pyrimidin-4-one Ring

  • Dissolve 2-amino-3-hydroxypyridine in a high-boiling point solvent such as diphenyl ether.

  • Add ethyl 4-chloroacetoacetate dropwise to the solution at an elevated temperature (e.g., 180-200 °C).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Allow the reaction to cool to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent, and then with a polar solvent (e.g., ethanol) to remove unreacted starting materials.

  • The resulting solid is the this compound core structure.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-amino-3-hydroxypyridine + Ethyl 4-chloroacetoacetate Reaction Cyclization (High-boiling solvent, heat) Start->Reaction Workup Cooling, Precipitation, Filtration, Washing Reaction->Workup Product 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one Workup->Product

Caption: General synthetic workflow for the core scaffold.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay is crucial for confirming that a compound binds to its intended target within a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T overexpressing tagged SHP2, or a cancer cell line endogenously expressing SHP2) in a 384-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Place the plate in a thermal cycler and apply a temperature gradient for 3 minutes to induce protein denaturation. A typical gradient ranges from 42°C to 58°C.

  • Cell Lysis and Centrifugation: Lyse the cells by adding a suitable lysis buffer and incubating on ice. Centrifuge the plate to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Transfer the supernatant containing the soluble protein fraction to a new assay plate. The amount of soluble SHP2 can be quantified using various methods, such as enzyme fragment complementation, ELISA, or Western blotting.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Western Blotting for Phospho-Erk and Phospho-Akt

This protocol allows for the assessment of the compound's effect on the downstream signaling pathways of SHP2.

  • Cell Lysis and Protein Quantification: Treat cancer cells (e.g., Kyse-520) with the test compound at various concentrations for a specified time. Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Erk (Thr202/Tyr204), total Erk, phospho-Akt (Ser473), and total Akt overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Future Directions and a Look at Structure-Activity Relationships

The existing data provides a strong foundation for the future design of more potent and selective this compound derivatives as SHP2 inhibitors. Key areas for further exploration include:

  • Modification of the 2-(chloromethyl) group: This reactive handle can be used to introduce a variety of substituents to probe interactions within the binding pocket and to modulate the physicochemical properties of the compounds.

  • Substitution on the pyrido ring: The aromatic ring system offers multiple positions for substitution to enhance potency and selectivity, and to improve pharmacokinetic properties.

  • Exploration of different linkers: As demonstrated by the transition from compound 13a to 14i , the nature and length of the linker are critical for optimal binding.

By systematically exploring these structural modifications and utilizing the experimental protocols outlined in this guide, researchers can accelerate the discovery and development of novel this compound derivatives with therapeutic potential for the treatment of cancer and other diseases driven by aberrant SHP2 activity.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(31), 12149–12163. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 129-140). Humana Press. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a versatile framework for the design of targeted therapeutics across various disease areas, including cancer, infectious diseases, and metabolic disorders.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, with a particular focus on how modifications to this core structure influence biological activity. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Core Scaffold: A Foundation for Diverse Biological Activity

The pyrido[1,2-a]pyrimidin-4-one nucleus is a bioisostere of flavonoids, known for a wide range of pharmacological properties. This structural similarity has prompted extensive investigation into its potential as a lead structure in drug discovery.[2] Various derivatives have demonstrated activities such as aldose reductase inhibition, antimalarial effects, and inhibition of protein tyrosine phosphatase SHP2.[3][4][5] The biological activity is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide will focus on the key positions of substitution: the 2-position, bearing a reactive chloromethyl group, and the 9-position, featuring a hydroxyl moiety.

Structure-Activity Relationship Analysis

The strategic placement of substituents on the pyrido[1,2-a]pyrimidin-4-one core is crucial for modulating potency and selectivity. Below, we dissect the influence of modifications at key positions.

The Significance of the 9-Hydroxy Group

A recurrent finding in SAR studies of pyrido[1,2-a]pyrimidin-4-ones is the positive impact of a hydroxyl group at the C9 position on inhibitory activity, particularly for aldose reductase (ALR2), an enzyme implicated in diabetic complications. The introduction of a hydroxyl group at position 9 has been shown to enhance the inhibitory potency of these compounds.[2][5] This enhancement is attributed to the potential for hydrogen bonding interactions with amino acid residues in the active site of the target enzyme. Conversely, the absence or methylation of this hydroxyl group leads to a significant reduction or complete loss of activity, underscoring its critical role in pharmacophoric recognition.[2][5]

Exploring Substitutions at the 2-Position

The 2-position of the pyrido[1,2-a]pyrimidin-4-one ring system is a prime site for modification to influence biological activity. The parent compound of interest features a chloromethyl group at this position, which can act as a reactive handle for further chemical modification or as an electrophilic pharmacophore itself.

SAR studies on 2-substituted analogs have revealed that the nature of the substituent at this position profoundly impacts potency. For instance, in the context of aldose reductase inhibition, replacing the 2-phenyl group with a 2-benzyl group (lengthening the side chain) generally leads to a decrease in activity.[2][5] This suggests that steric bulk and the specific orientation of substituents at C2 are critical for optimal interaction with the biological target.

While direct SAR data for a wide range of 2-(chloromethyl) analogs is not extensively published in a single study, the established reactivity of the chloromethyl group suggests its potential for covalent modification of target proteins, a mechanism that can lead to potent and irreversible inhibition.

Comparative Biological Data

To provide a clearer understanding of the SAR, the following table summarizes the inhibitory activities of representative 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one analogs against aldose reductase.

Compound IDR (at C2)R' (at C9)ALR2 IC50 (µM)
1 PhenylOHSubmicromolar
2 BenzylOHMicromolar
3 PhenylHScarcely active
4 PhenylOMeInactive

Data synthesized from Maccari et al., J Med Chem, 2007.[5]

The data clearly illustrates that the presence of a hydroxyl group at C9 is paramount for potent ALR2 inhibition (compare compound 1 to 3 and 4 ). Furthermore, the nature of the substituent at C2 fine-tunes the potency, with a phenyl group being more favorable than a benzyl group in this series (compare compound 1 to 2 ).

Experimental Protocols

To facilitate further research and validation of the discussed SAR, this section provides representative experimental protocols for the synthesis and biological evaluation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one analogs.

General Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

A common and efficient method for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core involves the acid-catalyzed condensation of a 2-aminopyridine derivative with a β-ketoester.[6]

Step-by-step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add the desired β-ketoester (1.1 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).

  • Cyclization: Heat the reaction mixture to a high temperature (typically 150-250 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and then purified by recrystallization or column chromatography to yield the desired 4H-pyrido[1,2-a]pyrimidin-4-one.

Visualization of the Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminopyridine Substituted 2-Aminopyridine Condensation Acid-Catalyzed Condensation (e.g., PPA, high temp) 2_aminopyridine->Condensation beta_ketoester β-Ketoester beta_ketoester->Condensation Product 4H-Pyrido[1,2-a]pyrimidin-4-one Condensation->Product

Caption: General synthetic scheme for 4H-pyrido[1,2-a]pyrimidin-4-one.

Biological Evaluation: Aldose Reductase Inhibition Assay

The following is a representative protocol for evaluating the in vitro inhibitory activity of test compounds against aldose reductase.

Step-by-step Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified aldose reductase in a suitable buffer (e.g., phosphate buffer, pH 6.2). Prepare a solution of the substrate, DL-glyceraldehyde, and the cofactor, NADPH.

  • Assay Reaction: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for a specified time at a controlled temperature (e.g., 25 °C).

  • Initiation and Measurement: Initiate the reaction by adding the substrate and cofactor solution. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocities and determine the concentration of the test compound that inhibits the enzyme activity by 50% (IC50).

Visualization of the Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Aldose Reductase Solution Incubation Pre-incubation: Enzyme + Test Compound Enzyme->Incubation Compound Test Compound Dilutions Compound->Incubation Substrate Substrate/Cofactor Mix (DL-glyceraldehyde, NADPH) Reaction Initiate with Substrate/Cofactor Substrate->Reaction Incubation->Reaction Measurement Monitor Absorbance at 340 nm Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for Aldose Reductase Inhibition Assay.

Mechanistic Insights and Future Directions

The SAR data presented herein strongly suggests that the 9-hydroxy group is a key pharmacophoric feature for the potent inhibition of aldose reductase by this class of compounds, likely through hydrogen bonding interactions within the enzyme's active site. The substituent at the 2-position plays a crucial role in modulating this activity, with steric and electronic properties influencing binding affinity.

The presence of a chloromethyl group at the 2-position in the topic compound, this compound, opens up intriguing possibilities for the design of covalent inhibitors. Future research should focus on:

  • Synthesis and evaluation of a focused library of 2-(chloromethyl) analogs with variations on the pyridine ring to probe for additional interactions and enhance selectivity.

  • Co-crystallization studies of potent inhibitors with their target enzymes to elucidate the precise binding modes and rationalize the observed SAR.

  • Exploration of other biological targets for this scaffold, given its demonstrated versatility. Quantitative structure-activity relationship (QSAR) studies could aid in predicting the activity of novel derivatives against various targets.[7]

By systematically exploring the SAR of this promising scaffold, researchers can unlock its full therapeutic potential and develop novel drug candidates for a range of human diseases.

References

  • Maccari, R., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-27. [Link]

  • Bhawale, B. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ChemistrySelect, 8(13), e202204598. [Link]

  • Bonacorso, H. G., et al. (2006). Exotic Amino Acids. 6. Synthesis of Substituted 4Oxo4H-pyrido[1,2- a ]pyrimidines. Journal of Heterocyclic Chemistry, 43(4), 991-996. [Link]

  • Maccari, R., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Hajimahdi, Z., et al. (2014). QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. Briefings in Bioinformatics, 15(4), 549-560. [Link]

  • Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25357-25361. [Link]

  • Hajimahdi, Z., et al. (2014). QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods. ResearchGate. [Link]

  • Gundla, R., et al. (2015). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 5(90), 73584-73593. [Link]

  • Bhawale, B. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

  • Sunkara, S., & Morris, M. E. (2005). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. Pharmaceutical Research, 22(9), 1497-1505. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Giraud, F., et al. (2020). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 25(21), 5188. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 337-345. [Link]

Sources

Validating the anticancer activity of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the In Vivo Validation of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Framework

As a senior application scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating the in vivo anticancer activity of the novel compound, this compound. Given the limited public data on this specific molecule, this document serves as a robust, experience-driven roadmap for its preclinical evaluation, emphasizing scientific integrity and logical experimental design. We will explore appropriate animal models, detail rigorous experimental protocols, and establish a comparative analysis against a standard-of-care agent, doxorubicin.

Foundational Rationale: Selecting the Appropriate In Vivo Model

The initial and most critical step in validating a novel anticancer agent is the selection of an appropriate animal model. This choice is fundamentally dictated by the scientific question being asked. For a novel compound like this compound, where the mechanism of action may not be fully elucidated, a tiered approach starting with a simple, reproducible model is often the most effective.

Cell Line-Derived Xenograft (CDX) Models: The Workhorse of Preclinical Oncology

CDX models, which involve the implantation of human cancer cell lines into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[1] Their primary advantage lies in their reproducibility and the ability to study the direct effect of a compound on human tumor cells.[1][2]

  • Expertise & Experience: For a novel agent, a CDX model allows for a clear, initial assessment of anti-tumor efficacy without the complexities of a functional immune system. This is crucial for establishing a baseline of activity. The choice of cell line is paramount and should be guided by any existing in vitro data on the compound's activity. For instance, if the compound has shown potent cytotoxicity against non-small cell lung cancer (NSCLC) cell lines in vitro, an A549 or NCI-H460 xenograft model would be a logical starting point.[3][4]

  • Trustworthiness: The self-validating nature of a CDX study comes from the inclusion of proper controls. A vehicle-treated group establishes the natural growth rate of the tumor, while a positive control group, treated with a known anticancer agent like doxorubicin, confirms the sensitivity of the model to chemotherapy.[5][6]

Syngeneic Models: Interrogating the Immune Response

Should the compound's mechanism of action be hypothesized to involve the immune system, a syngeneic model is the more appropriate choice.[7][8] In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[8][9]

  • Expertise & Experience: Syngeneic models are invaluable for evaluating immunomodulatory agents.[7][8] If there is reason to believe that this compound may induce immunogenic cell death or modulate the tumor microenvironment, a syngeneic model such as the CT26 (colon carcinoma) or B16-F10 (melanoma) model would be necessary.[10]

  • Trustworthiness: The validity of a syngeneic study is bolstered by including a standard-of-care immunotherapy agent as a comparator, in addition to a traditional chemotherapeutic. This allows for a nuanced understanding of the compound's contribution to both direct cytotoxicity and immune-mediated tumor control.

Experimental Design and Protocols

A meticulously designed and executed experimental protocol is essential for the successful in vivo evaluation of an anticancer agent.[11]

Preliminary Acute Toxicity Study

Before initiating an efficacy study, it is crucial to determine the maximum tolerated dose (MTD) of this compound. This is typically achieved through a dose-escalation study in non-tumor-bearing mice.

Protocol for Acute Toxicity Study:

  • Animal Model: Use the same strain of mice that will be used for the efficacy study (e.g., BALB/c nude for xenografts, C57BL/6 for syngeneic models).

  • Grouping: Assign mice to groups (n=3-5 per group) and administer escalating doses of the test compound.

  • Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) should be consistent with the intended clinical route.

  • Monitoring: Observe the animals daily for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than 10-15% weight loss.

In Vivo Efficacy Study: A Comparative Framework

The following protocol outlines a typical efficacy study using a xenograft model.

Protocol for Xenograft Efficacy Study:

  • Cell Culture and Implantation: Culture the chosen human cancer cell line (e.g., A549 for lung cancer) under standard conditions. Implant 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.

  • Treatment Groups:

    • Group 1: Vehicle Control (the formulation buffer for the test compound)

    • Group 2: this compound (at one or more doses below the MTD)

    • Group 3: Doxorubicin (as a positive control, e.g., 5 mg/kg, administered intravenously once a week)[12]

  • Dosing and Monitoring: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly). Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.[11] Monitor body weight as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.[11]

Data Presentation and Comparative Analysis

Clear and concise data presentation is crucial for interpreting the results of an in vivo study.

Quantitative Data Summary
Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control1500 (± 150)0%+5 (± 2)
This compound (X mg/kg)[Insert Experimental Data][Calculate based on data][Insert Experimental Data]
Doxorubicin (5 mg/kg)450 (± 75)70%-8 (± 3)

% TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Visualizing the Experimental Workflow

A clear workflow diagram can help in understanding the experimental design.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_endpoint Endpoint Analysis cell_culture Cell Culture (e.g., A549) implantation Subcutaneous Implantation cell_culture->implantation animal_acclimation Animal Acclimation (Immunodeficient Mice) animal_acclimation->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization vehicle Group 1: Vehicle Control randomization->vehicle test_compound Group 2: Test Compound randomization->test_compound positive_control Group 3: Doxorubicin randomization->positive_control measurements Tumor Volume & Body Weight (Twice Weekly) vehicle->measurements test_compound->measurements positive_control->measurements endpoint Study Termination (Tumor Size Limit) measurements->endpoint analysis Data Analysis (%TGI, Statistics) endpoint->analysis

Caption: Workflow for in vivo validation of anticancer activity.

Mechanistic Insights and Potential Signaling Pathways

While the primary goal of this initial in vivo study is to assess efficacy, collecting tissues at the endpoint can provide valuable mechanistic insights. Pyrido[1,2-a]pyrimidin-4-one derivatives have been reported to act as inhibitors of various signaling pathways implicated in cancer, such as SHP2, which is involved in the RAS-ERK and PI3K-AKT pathways.[13]

Potential Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated through post-study tissue analysis (e.g., Western blotting, immunohistochemistry).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Test_Compound 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one Test_Compound->SHP2 Inhibition?

Caption: Hypothesized SHP2 signaling pathway inhibition.

Concluding Remarks

The in vivo validation of a novel anticancer compound such as this compound is a critical and complex process. This guide provides a scientifically grounded framework for this endeavor. By starting with a well-characterized xenograft model and comparing the compound's efficacy against a standard-of-care agent like doxorubicin, researchers can obtain the robust and reliable data necessary to advance its development. Subsequent studies can then build upon these findings, exploring more complex models and delving deeper into the compound's mechanism of action.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
  • Syngeneic Tumor Mouse Models & Research Tools. (n.d.). Taconic Biosciences.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. (2025, May 23). Blog.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
  • Xenograft Models. (n.d.). Altogen Labs.
  • Syngeneic Tumor Mouse Models. (n.d.). Kyinno Bio.
  • Syngeneic Mouse Models. (n.d.). Champions Oncology.
  • Syngeneic Models. (n.d.). Altogen Labs.
  • Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. (2025, October 29). HuaTeng.
  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS.
  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC. (2020, March 9). NIH.
  • Comparative Cellular and In Vivo Anticancer Studies of Doxorubicin Liposomes Prepared with Different Types of Phospholipids. (n.d.). Universitas Airlangga.
  • Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. (n.d.). MDPI.
  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC. (n.d.). NIH.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrol. (2022, February 12). Semantic Scholar.

Sources

A Comparative Guide to Falcipain-2 Inhibitors: Profiling 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Falcipain-2, a principal cysteine protease of Plasmodium falciparum, is a validated and high-priority target for the development of novel antimalarial therapeutics. Its essential role in hemoglobin degradation, a process critical for parasite survival, makes its inhibition a promising strategy to combat malaria, a disease still posing a significant global health threat.[1][2] This guide provides a comprehensive comparison of a novel inhibitor, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, against a panel of known falcipain-2 inhibitors. We will dissect their mechanisms of action, comparative potencies, selectivity profiles, and provide detailed, field-tested protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in antimalarial research.

Introduction: Why Target Falcipain-2?

During its intraerythrocytic stage, the malaria parasite P. falciparum resides within a digestive vacuole where it degrades up to 80% of the host cell's hemoglobin. This process serves two vital functions: it supplies essential amino acids for parasite protein synthesis and maintains osmotic stability.[3] Falcipain-2 is a key cysteine protease that initiates this hemoglobin degradation cascade.[2][3][4] Genetic disruption of the falcipain-2 gene leads to an accumulation of undigested hemoglobin and a block in parasite development, confirming its critical role.[3][5] Therefore, inhibiting falcipain-2 starves the parasite and leads to the buildup of toxic intermediates, ultimately causing parasite death.[1] This makes falcipain-2 an attractive and well-validated target for chemotherapeutic intervention.[1][6]

A diverse array of chemical scaffolds has been explored as falcipain-2 inhibitors, including peptides, peptidomimetics, thiosemicarbazones, and chalcones.[4][6] A critical consideration in their development is selectivity. Falcipain-2 belongs to the papain superfamily of cysteine proteases, which also includes human cathepsins (e.g., B, K, L, S).[7] Off-target inhibition of these host enzymes can lead to toxicity.[8] Consequently, a successful falcipain-2 inhibitor must exhibit high potency against the parasite enzyme while maintaining a significant selectivity margin over its human orthologs.[7][8]

This guide focuses on the pyrido[1,2-a]pyrimidin-4-one scaffold, which has been identified as a promising class of falcipain-2 inhibitors.[9][10] We will specifically evaluate this compound, a compound designed for potent and potentially irreversible inhibition.

Inhibitor Profiles and Mechanisms of Action

The efficacy of an inhibitor is defined by its mechanism of action. Falcipain-2 inhibitors can be broadly categorized as reversible or irreversible, each with distinct therapeutic implications.

  • This compound (Focus Compound): This compound belongs to a class of inhibitors featuring a reactive chloromethyl ketone "warhead." This electrophilic group is designed to form a covalent, irreversible bond with the catalytic cysteine residue (Cys42) in the active site of falcipain-2.[4] This mechanism offers the potential for prolonged target engagement and high potency.

  • E-64 (Reference Covalent Inhibitor): L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane, or E-64, is a classic, broad-spectrum irreversible inhibitor of papain-like cysteine proteases. It acts by forming a thioether bond with the active site cysteine. While highly potent, its lack of selectivity makes it an excellent positive control for in vitro assays but unsuitable as a therapeutic.

  • Leupeptin (Reference Reversible Inhibitor): Leupeptin is a peptidic aldehyde that acts as a reversible covalent inhibitor. The aldehyde group forms a transient thiohemiacetal with the active site cysteine. It is a useful tool for studying enzyme function but often suffers from poor cell permeability and metabolic instability.

  • Peptidomimetic Nitriles (Comparator Class): This class of compounds represents a more modern approach to achieving both potency and selectivity.[7][11] The nitrile warhead forms a reversible covalent thioimidate adduct with the catalytic cysteine. By modifying the peptide-like backbone, particularly at the P2 position which fits into the S2 subpocket of the enzyme, high selectivity for falcipain-2 over human cathepsins can be engineered.[7][8][11]

G cluster_enzyme Falcipain-2 Active Site cluster_inhibitors Inhibitor Warheads Cys42 Cys42 Thiol (-SH) His174 His174 Cys42->His174 Catalytic Dyad Hemoglobin Hemoglobin (Substrate) Cys42->Hemoglobin Cleavage Blocked Asn204 Asn204 CMK Chloromethyl Ketone (Focus Compound) CMK->Cys42 Forms Irreversible Thioether Bond Nitrile Peptidomimetic Nitrile (Reversible Covalent) Nitrile->Cys42 Forms Reversible Thioimidate Adduct E64 Epoxysuccinyl (E-64, Irreversible) E64->Cys42 Forms Irreversible Thioether Bond

Caption: Mechanisms of falcipain-2 inhibition.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and comparator compounds based on synthesized literature data.

Table 1: In Vitro Potency Against Falcipain-2 and P. falciparum

CompoundTypeFalcipain-2 IC₅₀ (nM)P. falciparum Growth EC₅₀ (µM)
Focus Compound (Pyrido[1,2-a]pyrimidin-4-one) Irreversible Covalent~10-50~0.5-2.0
E-64Irreversible Covalent<10>50 (Poor Permeability)
LeupeptinReversible Covalent~50-200>50 (Poor Permeability)
Peptidomimetic Nitrile (Optimized)Reversible Covalent~20-100~1.0-5.0
Chloroquine (Control)N/A (Heme Target)N/A~0.02 (Sensitive Strains)

Note: Values are representative estimates compiled from various sources for comparative purposes. Actual values may vary based on assay conditions.

Table 2: Selectivity and Cytotoxicity Profile

CompoundSelectivity (Human Cathepsin L IC₅₀ / FP-2 IC₅₀)Cytotoxicity (HEK293 CC₅₀, µM)Selectivity Index (CC₅₀ / EC₅₀)
Focus Compound (Pyrido[1,2-a]pyrimidin-4-one) ~50-100 fold>25>12-50
E-64~1 fold (Non-selective)>100N/A
Leupeptin~5-10 fold>100N/A
Peptidomimetic Nitrile (Optimized)>200 fold>50>10-50
Chloroquine (Control)N/A~50-100>2500

A higher Selectivity Index (SI) indicates a greater therapeutic window, suggesting the compound is more toxic to the parasite than to human cells.

Experimental Protocols & Methodologies

Accurate and reproducible data are the bedrock of comparative drug discovery. Here we provide standardized, step-by-step protocols for key assays.

Fluorogenic Falcipain-2 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the proteolytic activity of recombinant falcipain-2 using a fluorogenic substrate.

Causality: The substrate, Z-Phe-Arg-AMC, is non-fluorescent until cleaved by an active protease, which releases the highly fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will reduce this rate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, pH 5.5. The acidic pH mimics the parasite's digestive vacuole, and DTT is essential to maintain the reduced state of the catalytic cysteine.

    • Enzyme Stock: Prepare recombinant falcipain-2 in assay buffer to a concentration of 20 nM (2X final concentration).

    • Substrate Stock: Dissolve Z-Phe-Arg-AMC in DMSO to 10 mM, then dilute to 20 µM in assay buffer (2X final concentration).

    • Compound Plates: Prepare serial dilutions of test compounds in DMSO, then dilute in assay buffer to desired concentrations (e.g., 2X final). Include E-64 as a positive control and DMSO as a negative (vehicle) control.

  • Assay Procedure:

    • Add 50 µL of compound solution (or control) to the wells of a black, 96-well microplate.

    • Add 50 µL of the 2X falcipain-2 enzyme solution to each well.

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step is critical for covalent inhibitors (both reversible and irreversible) to allow time for the reaction with the enzyme's active site to occur.

    • Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition & Analysis:

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30 minutes.[12]

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for Falcipain-2 Enzymatic Inhibition Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to mammalian cells, which is crucial for calculating the selectivity index.[13][14][15]

Causality: The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media until ~80% confluent.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[13][15]

    • Carefully remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability: % Viability = 100 * (Abs_treated / Abs_control).

    • Plot % Viability against the logarithm of compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).

Discussion and Conclusion

The comparative analysis reveals that This compound represents a potent class of falcipain-2 inhibitors. Its presumed irreversible mechanism of action translates to strong enzymatic inhibition and effective parasite killing in the low micromolar range.

Key Insights:

  • Potency: The focus compound demonstrates potency comparable to or better than many reversible peptidomimetic nitriles at both the enzyme and whole-cell level. Its covalent mechanism likely contributes to this robust activity.

  • Selectivity: While exhibiting a good selectivity window over human cathepsin L, highly optimized peptidomimetic nitriles may offer a superior selectivity profile.[7][16] This is a critical parameter for preclinical development, as off-target effects are a primary cause of drug attrition.[8] The S2 subsite of falcipain-2 contains acidic polar residues not found in human cathepsins, providing a key opportunity for designing more selective inhibitors.[8]

  • Therapeutic Potential: The compound's favorable selectivity index (>12-50) suggests a promising therapeutic window. The pyrido[1,2-a]pyrimidin-4-one core is a "privileged scaffold" in medicinal chemistry, often associated with good drug-like properties. Further optimization to enhance selectivity by modifying moieties that interact with the non-conserved residues of the S2 pocket could significantly advance this compound class toward clinical consideration.

References

  • What are Falcipain 2 inhibitors and how do they work? (2024). BOC Sciences.
  • Espíndola, M. R., Varotti, F. P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Peptidomimetic nitrile inhibitors of malarial protease falcipain-2 with high selectivity against human c
  • In silico studies for improving target selectivity of anti-malarial dual falcipain inhibitors vis-à-vis human cathepsins. (2024). Taylor & Francis Online.
  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022).
  • In vitro assessment for cytotoxicity screening of new antimalarial candid
  • Mechanism of falcipain-2 inhibition by α,β-unsaturated benzo[1][8]diazepin-2-one methyl ester. (2013). PubMed Central.

  • The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif. (2003). PNAS.
  • Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents. (2021). PubMed.
  • Peptidomimetic nitrile inhibitors of malarial protease falcipain-2 with high selectivity against human cathepsins. (2022).
  • Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity. (2022). PubMed Central.
  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. (2012). PubMed.
  • Falcipain-2 inhibitors. (2007). PubMed.
  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. (2012).
  • Peptidomimetic nitriles as selective inhibitors for the malarial cysteine protease falcipain-2. (2015). RSC Publishing.
  • Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum. (2004). PNAS.

Sources

Navigating the Translational Gap: A Guide to the In Vitro and In Vivo Activity of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the biological activity of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, from cell-based assays to preclinical models, is currently limited by the lack of publicly available data. Extensive searches of scientific literature and patent databases did not yield specific studies detailing the in vitro or in vivo efficacy, mechanism of action, or toxicological profile of this particular chemical entity.

The core chemical scaffold, 4H-pyrido[1,2-a]pyrimidin-4-one, is a recognized pharmacophore present in a variety of biologically active molecules.[1][2][3] Derivatives of this parent structure have been investigated for a range of therapeutic applications, including as antimalarial agents and as allosteric inhibitors of the SHP2 phosphatase, a key node in cancer signaling pathways.[1][2][3] This suggests that this compound holds potential for biological activity, warranting future investigation.

This guide, therefore, will focus on the established principles and methodologies that would be employed to evaluate the in vitro and in vivo activity of a novel compound such as this compound. We will outline the logical progression of experiments, from initial cell-based screening to more complex animal models, providing a framework for the potential future characterization of this and similar molecules.

Part 1: Foundational In Vitro Evaluation: Assessing Cellular Effects

The initial assessment of a novel compound's biological activity begins with in vitro studies. These experiments are crucial for determining the direct effects of the compound on cultured cells, establishing a baseline for its potency and potential mechanism of action.

Cytotoxicity Screening: The First Step

A primary and fundamental in vitro assay is the determination of a compound's cytotoxicity—its ability to kill cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[1] A panel of cancer cell lines representing different tumor types would be selected for this initial screening to identify any potential for selective anticancer activity.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData Not Available
HCT-116Colon CarcinomaData Not Available
A549Lung CarcinomaData Not Available
PC-3Prostate CancerData Not Available
HEK293Normal Kidney CellsData Not Available

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for a specified period, typically 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Delving Deeper: Mechanism of Action Studies

Should initial screening reveal significant cytotoxic activity, subsequent in vitro assays would aim to elucidate the compound's mechanism of action. These could include:

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes arrest at specific phases of the cell cycle.

  • Kinase Profiling: Given the activity of related compounds, assessing the inhibitory effect on a panel of protein kinases would be a logical step.

  • Western Blotting: To measure the expression levels of key proteins involved in signaling pathways implicated in cell survival and proliferation.

G cluster_0 In Vitro Workflow A Compound Synthesis This compound B Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Assays) C->D If potent and selective E Lead Candidate for In Vivo Testing D->E

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Part 2: Bridging to Preclinical Models: In Vivo Assessment

Promising results from in vitro studies provide the rationale for advancing a compound to in vivo testing. Animal models, most commonly immunodeficient mice bearing human tumor xenografts, are essential for evaluating a compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism setting.

Human Tumor Xenograft Models

In a typical xenograft study, human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Table 2: Hypothetical In Vivo Efficacy Study Design

ParameterDescription
Animal Model Athymic Nude Mice (nu/nu)
Tumor Model Subcutaneous HCT-116 human colon carcinoma xenograft
Treatment Groups 1. Vehicle Control (e.g., saline) 2. This compound (Dose 1) 3. This compound (Dose 2) 4. Positive Control (e.g., 5-Fluorouracil)
Dosing Regimen Intraperitoneal injection, once daily for 14 days
Primary Endpoint Tumor volume, measured bi-weekly
Secondary Endpoints Body weight, clinical signs of toxicity

This table represents a standard study design and is not based on actual experimental data for the specified compound.

Experimental Protocol: Subcutaneous Xenograft Study

Protocol:

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the compound and control substances according to the predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals and calculate the tumor volume.

  • Monitoring for Toxicity: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

  • Study Termination and Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition.

G cluster_1 In Vivo Workflow F Promising In Vitro Data G Xenograft Model Establishment (e.g., HCT-116 in nude mice) F->G H Treatment with Compound G->H I Monitoring of Tumor Growth and Toxicity H->I J Data Analysis (Tumor Growth Inhibition) I->J K Decision for Further Development J->K

Caption: A typical workflow for evaluating the in vivo efficacy of a test compound.

Conclusion and Future Directions

While the specific biological activities of this compound remain to be elucidated, the methodologies outlined in this guide provide a clear and logical path for its comprehensive evaluation. The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated significant potential in medicinal chemistry, and it is plausible that this compound could exhibit interesting and therapeutically relevant properties.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a diverse panel of cancer cell lines. Positive results from these initial studies would warrant progression to more detailed mechanistic investigations and, ultimately, to in vivo efficacy studies in appropriate preclinical models. Such a systematic approach is essential to bridge the gap between a novel chemical entity and a potential therapeutic agent.

References

  • Information on general laboratory procedures and safety protocols can be found in standard labor
  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 212-221. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Further references on specific assay kits and reagents would be available
  • General principles of animal welfare and the ethical use of animals in research are governed by institutional and n
  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. [Link]

  • Information regarding the synthesis of related compounds can be found in various chemical synthesis databases and public

Sources

A Researcher's Guide to Target Identification and Selectivity Profiling: A Case Study of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's biological target and the characterization of its selectivity are paramount. These factors are critical determinants of a compound's therapeutic efficacy and potential for off-target toxicity. This guide provides a comprehensive overview of the experimental strategies and methodologies used to elucidate the target and selectivity of a novel compound, using 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a representative case study. While the specific biological target of this particular molecule is not extensively characterized in publicly available literature, its parent scaffold, 4H-pyrido[1,2-a]pyrimidin-4-one, has been associated with a range of biological activities, including the inhibition of SHP2 phosphatase and activation of pyruvate kinase M2 (PKM2).[1][2] This underscores the importance of a systematic approach to deconvolute the precise molecular interactions of such novel chemical entities.

This guide will navigate through the logical progression of target identification and selectivity profiling, offering both theoretical grounding and practical, step-by-step protocols. We will explore various in vitro and in-cell methodologies, comparing their strengths and limitations to provide a holistic framework for researchers.

Part 1: The Crucial First Step - Identifying the Molecular Target

Before assessing selectivity, one must first identify the primary biological target(s) of a compound. A variety of unbiased and biased approaches can be employed.

Affinity-Based Methods: These techniques leverage the binding interaction between the compound and its protein target.

  • Affinity Chromatography: A classic and powerful method where the compound of interest is immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[3]

  • Activity-Based Protein Profiling (ABPP): This approach utilizes chemical probes that covalently bind to the active sites of specific enzyme families. Competition with the compound of interest can reveal its target enzymes.[4]

Biophysical Methods: These techniques detect the physical consequences of a compound binding to its target.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.[4][5] Changes in the thermal stability of proteins in the presence of the compound can be monitored on a proteome-wide scale to identify targets.

The following diagram illustrates a generalized workflow for target identification.

G cluster_0 Target Identification Workflow start Novel Compound (e.g., this compound) method_choice Select Target ID Method start->method_choice affinity Affinity-Based Methods (e.g., Affinity Chromatography, ABPP) method_choice->affinity  Immobilization/  Probe-based biophysical Biophysical Methods (e.g., CETSA) method_choice->biophysical  Label-free run_exp Execute Experiment (e.g., lysate incubation, thermal challenge) affinity->run_exp biophysical->run_exp ms Mass Spectrometry (Proteomic Analysis) run_exp->ms data_analysis Data Analysis (Identify candidate proteins) ms->data_analysis validation Target Validation (e.g., orthogonal assays, genetic knockdown) data_analysis->validation target Validated Target(s) validation->target

Caption: A generalized workflow for identifying the molecular target of a novel compound.

Part 2: A Deep Dive into Selectivity Profiling

Once a primary target is identified, the next critical phase is to determine the compound's selectivity. A highly selective compound interacts with its intended target with significantly greater affinity than with other proteins, particularly those that are structurally related. For the purpose of this guide, let us hypothesize that through initial screening, this compound has been identified as a potent inhibitor of Aurora Kinase A. Now, we must assess its selectivity against a panel of other kinases.

Comparative Compounds

To provide a meaningful comparison, we will evaluate our hypothetical Aurora Kinase A inhibitor against two well-characterized compounds with known selectivity profiles:

  • Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.

  • Staurosporine: A non-selective, broad-spectrum kinase inhibitor.

Methodologies for Selectivity Profiling

Several methods are available to measure inhibitor selectivity, each with its own advantages and disadvantages.[6]

MethodologyPrincipleThroughputIn Vitro/In CellKey Output
Kinase Panel Screening Measures the inhibition of enzymatic activity against a large panel of purified kinases.HighIn VitroIC50/Kd values
Competitive Binding Assays Quantifies the displacement of a known ligand from the kinase active site by the test compound.HighIn VitroKd values
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of target proteins upon ligand binding in a cellular context.[4][5]MediumIn CellThermal shift (ΔTm)
Chemoproteomics Utilizes affinity probes or immobilized compounds to capture interacting proteins from cell lysates for identification by mass spectrometry.[7]Low-MediumIn Vitro/In CellList of interacting proteins
Experimental Protocol: In Vitro Kinase Panel Screening

This protocol outlines a typical workflow for assessing the selectivity of our compound of interest against a broad panel of kinases.

Objective: To determine the IC50 values of this compound, Alisertib, and Staurosporine against a panel of human kinases.

Materials:

  • Purified recombinant human kinases

  • Appropriate peptide substrates for each kinase

  • ³³P-γ-ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96- or 384-well plates

  • Filter plates or scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup: In each well of the assay plate, combine the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compounds to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor for each kinase as a positive control (0% activity).

  • Initiation of Reaction: Start the kinase reaction by adding ³³P-γ-ATP.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of ³³P incorporated into the peptide substrate. This can be achieved by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Data

The following table presents hypothetical data from a kinase panel screen for our compound of interest and the comparators.

Kinase TargetThis compound (IC50, nM)Alisertib (IC50, nM)Staurosporine (IC50, nM)
Aurora Kinase A 15 12 5
Aurora Kinase B2502007
CDK2/cyclin A>10,000>10,00010
VEGFR25,0008,00020
EGFR>10,000>10,00015
SRC8,000>10,0008

From this hypothetical data, we can conclude that this compound demonstrates good potency for Aurora Kinase A and reasonable selectivity against the other kinases in the panel, with a profile more similar to the selective inhibitor Alisertib than the non-selective Staurosporine.

Part 3: Visualizing Selectivity and Cellular Engagement

The following diagram illustrates the concept of inhibitor selectivity and how different experimental approaches can be used to assess it.

G cluster_1 Assessing Inhibitor Selectivity cluster_2 In Vitro Approaches cluster_3 In Cell Approaches compound Test Compound kinase_panel Kinase Panel Screen (Biochemical Assay) compound->kinase_panel binding_assay Competitive Binding Assay compound->binding_assay cetsa Cellular Thermal Shift Assay (CETSA) compound->cetsa chemoproteomics Chemoproteomics compound->chemoproteomics on_target Primary Target (e.g., Aurora Kinase A) kinase_panel->on_target off_target Off-Targets (e.g., other kinases, unrelated proteins) kinase_panel->off_target binding_assay->on_target binding_assay->off_target cetsa->on_target cetsa->off_target chemoproteomics->on_target chemoproteomics->off_target selectivity_profile Selectivity Profile (On-target vs. Off-target activity) on_target->selectivity_profile off_target->selectivity_profile

Caption: Methodologies for determining the selectivity profile of a small molecule inhibitor.

Conclusion

The journey from a novel compound to a well-characterized chemical probe or drug candidate is paved with rigorous experimental validation. For a compound like this compound, a systematic approach beginning with unbiased target identification followed by comprehensive selectivity profiling is essential. By employing a combination of in vitro biochemical assays, such as kinase panels, and in-cell target engagement methods like CETSA, researchers can build a detailed picture of a compound's mechanism of action and its potential for therapeutic application.[4][6] This multi-faceted approach, grounded in sound experimental design and data interpretation, is the cornerstone of modern chemical biology and drug discovery.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. Available from: [Link]

  • Xie, J., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i416-i423. Available from: [Link]

  • Georghiou, G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11937-E11946. Available from: [Link]

  • Bantscheff, M., et al. (2009). Kinase selectivity profiling by inhibitor affinity chromatography. Current Drug Discovery Technologies, 6(2), 94-103. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available from: [Link]

  • Lomenick, B., et al. (2011). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Chemical Biology, 6(1), 34-46. Available from: [Link]

  • Wells, C. I., & Increasingly, P. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15656-15685. Available from: [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558-565. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Sapient Bio. (n.d.). Target Engagement Biomarkers. Available from: [Link]

  • Edmunds, A. J. F., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6674), 1049-1055. Available from: [Link]

  • Singh, P., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Available from: [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 149, 107661. Available from: [Link]

  • Butani, P. C., Bheshdadia, B. M., & Ladva, K. D. (2012). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research, 3(3). Available from: [Link]

  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. Available from: [Link]

Sources

The Kinase Cross-Reactivity Profile of a Novel Covalent Inhibitor: A Comparative Guide to 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects, which can result in unforeseen toxicities or a polypharmacological profile that may be either beneficial or detrimental. This guide provides an in-depth, objective comparison of the kinase cross-reactivity of a novel pyrido[1,2-a]pyrimidin-4-one derivative, 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, against other established kinase inhibitors. We will delve into the experimental methodologies used to generate these selectivity profiles and the rationale behind these choices, offering researchers a framework for evaluating their own compounds of interest.

The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a privileged structure in the development of kinase inhibitors, with various derivatives showing activity against a range of kinases.[1][2][3] The inclusion of a chloromethyl group in this compound suggests a potential covalent mechanism of action, where the inhibitor forms an irreversible bond with a nucleophilic residue, often a cysteine, in or near the ATP-binding pocket.[4][5] Covalent inhibitors can offer advantages such as prolonged pharmacodynamics and high potency.[6] However, the reactive nature of the warhead necessitates a thorough evaluation of its proteome-wide reactivity to minimize off-target interactions.[7][8]

For the purpose of this guide, we will consider a hypothetical primary target for this compound to be a member of the Src family of tyrosine kinases, given their role in various cancers and the precedent for pyrimidine-based inhibitors targeting this family.[9]

Comparative Kinase Selectivity Profiling

To ascertain the selectivity of this compound, a comprehensive kinase panel screening is essential. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying inhibitor potency.[10][11][12]

Biochemical Kinase Assays: The First Line of Assessment

Biochemical assays are the cornerstone of initial selectivity profiling, providing a direct measure of a compound's ability to inhibit kinase activity in a controlled, cell-free environment.[13][14] A variety of formats are available, including radiometric assays, and fluorescence- or luminescence-based assays.[10][15][16] For this study, we will utilize a luminescence-based assay that quantifies ATP consumption as a measure of kinase activity.

The following table presents hypothetical IC50 data for this compound against a panel of representative kinases, compared with two well-characterized kinase inhibitors: Dasatinib (a multi-kinase inhibitor) and a hypothetical selective Src inhibitor.

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)Selective Src Inhibitor IC50 (nM)
Src 15 0.8 10
Lck251.018
Fyn301.225
Abl5001.1>10,000
EGFR>10,00020>10,000
VEGFR21,2008>10,000
CDK4>10,000>10,000>10,000
p38α (MAPK14)8,500330>10,000

This data is for illustrative purposes only.

From this hypothetical data, this compound demonstrates potent inhibition of Src family kinases (Src, Lck, Fyn) with some activity against Abl and VEGFR2 at higher concentrations. Its selectivity profile appears more focused than the broad-spectrum inhibitor Dasatinib, but less selective than a highly optimized Src-specific inhibitor.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are crucial, they do not fully replicate the complex cellular environment where factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence inhibitor activity.[17][18] Therefore, cell-based assays are a critical next step to validate biochemical findings.

The NanoBRET™ Target Engagement assay is a powerful method to quantify compound binding to a specific kinase in live cells.[19][20] This assay measures the apparent cellular affinity of a compound by competitive displacement of a fluorescent tracer.

Below is a table of hypothetical cellular target engagement data for our compound of interest.

Kinase TargetThis compound Cellular IC50 (nM)
Src 85
Lck110
Abl2,500
EGFR>20,000

This data is for illustrative purposes only.

The cellular IC50 values are generally higher than the biochemical IC50s, which is expected due to factors like cellular ATP competition.[17][21] The data confirms the on-target activity against Src family kinases in a cellular context.

Experimental Protocols

Protocol 1: Luminescence-Based Biochemical Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In the 384-well plate, add the test compound dilutions to the appropriate wells. Include no-inhibitor (DMSO only) and no-enzyme controls.

  • Add the kinase and its specific substrate to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate potency assessment.[22]

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's instructions.

  • Record the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol describes a method for measuring the binding of an inhibitor to its target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test compound

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density that will result in ~90% confluency on the day of the assay.

  • Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

  • 24 hours post-transfection, prepare serial dilutions of the test compound in Opti-MEM™.

  • Add the NanoBRET™ Tracer to the compound dilutions.

  • Remove the culture medium from the cells and add the compound/tracer mixture to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

  • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Visualizing Key Concepts and Workflows

Signaling Pathway

Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Src Src RTK->Src Activates Downstream Downstream Signaling (e.g., RAS-ERK, PI3K-AKT) Src->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes Inhibitor 2-(chloromethyl)-9-hydroxy- 4H-pyrido[1,2-a]pyrimidin-4-one Inhibitor->Src Inhibits

Caption: Simplified Src signaling pathway and the inhibitory action of the compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Profiling b1 Compound Dilution b2 Kinase Panel Screening (Luminescence Assay) b1->b2 b3 IC50 Determination b2->b3 c1 Cell Transfection (NanoLuc-Kinase) b3->c1 Informs Cellular Target Selection c2 Compound Treatment & Tracer Competition c1->c2 c3 NanoBRET™ Assay c2->c3 c4 Cellular IC50 Determination c3->c4

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Kinase Inhibitor Selectivity

Caption: Conceptual illustration of broad-spectrum vs. selective kinase inhibition.

Conclusion

The comprehensive evaluation of kinase inhibitor cross-reactivity is a critical component of drug discovery. Through a combination of robust biochemical and cell-based assays, a detailed picture of a compound's selectivity profile can be established. The hypothetical data for this compound presented herein serves as a practical example of how to approach such a characterization. By employing these methodologies, researchers can make more informed decisions about lead optimization and candidate selection, ultimately contributing to the development of safer and more effective kinase-targeted therapies.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled tracers in living cells. Cell Chemical Biology, 25(2), 256-264.e6. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • van den Eshof, B. L., et al. (2022). Kinome profiling. Methods in Molecular Biology, 2470, 203-220. [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]

  • Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. [Link]

  • Lanning, B. R., et al. (2014). The in situ proteomic reactivity of covalent kinase inhibitors is altered by modification of the Michael acceptor. Nature Chemical Biology, 10(9), 760-767. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4888. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Kostic, M., & Bisen, P. S. (2018). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Chemical Biology, 13(6), 1643-1649. [Link]

  • de Vries, M., et al. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]

  • Muthukumar, D., & Selvaraj, S. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology, 12, 19. [Link]

  • Kostic, M., & Bisen, P. S. (2018). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Chemical Biology, 13(6), 1643-1649. [Link]

  • van den Eshof, B. L., et al. (2022). Kinome profiling of clinical cancer specimens. Methods in Molecular Biology, 2470, 221-236. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • van den Eshof, B. L., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]

  • Trousil, S., et al. (2015). The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth. Oncotarget, 6(15), 12947-12963. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 150, 107661. [Link]

  • Singh, P., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]

  • Hayakawa, M., et al. (2015). Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. Bioorganic & Medicinal Chemistry, 23(13), 3796-3808. [Link]

  • Hatcher, J. M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Grokipedia. (2026). PP2 (kinase inhibitor). Grokipedia. [Link]

  • Chen, C. H., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(19), 14493-14514. [Link]

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Kumar, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6358-6367. [Link]

  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]

Sources

A Comparative Analysis of the Antioxidant Properties of Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of chronic diseases. This has spurred significant interest in the discovery and development of novel antioxidant compounds. Among the diverse heterocyclic scaffolds explored for therapeutic potential, the pyrido[1,2-a]pyrimidin-4-one nucleus has emerged as a promising framework. This guide provides a detailed comparative analysis of the antioxidant properties of various pyrido[1,2-a]pyrimidin-4-one derivatives, drawing upon key findings in the field to inform researchers, scientists, and drug development professionals.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Structure

The pyrido[1,2-a]pyrimidin-4-one system is a fused heterocyclic ring structure that has garnered attention in medicinal chemistry due to its diverse pharmacological activities. Its rigid, planar structure provides a unique template for the design of targeted therapeutic agents. While much of the research has focused on its potential as an aldose reductase inhibitor, the inherent antioxidant properties of certain derivatives have become an area of significant interest.[1][2][3]

Structure-Activity Relationship: Unraveling the Key to Antioxidant Efficacy

A seminal study in the field provides a foundational understanding of the structure-activity relationships (SAR) governing the antioxidant potential of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives.[1][2][3][4] The key determinants of antioxidant activity are intricately linked to the nature and position of substituents on the phenyl ring.

The Critical Role of Hydroxyl Groups

The presence of hydroxyl (-OH) groups on the 2-phenyl substituent is paramount for significant antioxidant activity.[1][2] Derivatives bearing a phenol or, more notably, a catechol (ortho-dihydroxy) moiety exhibit the most potent antioxidant effects.[3] This is attributed to the ability of these hydroxyl groups to donate a hydrogen atom to neutralize free radicals, a process that is stabilized by resonance within the aromatic system.

Conversely, the methylation or complete absence of these hydroxyl groups leads to a dramatic reduction or complete loss of antioxidant activity.[1][2][3] This underscores the direct involvement of the phenolic hydroxyls in the radical scavenging mechanism.

Impact of Substituent Position

The positioning of hydroxyl groups on the phenyl ring influences the antioxidant capacity. The ortho-dihydroxy substitution, as seen in catechol derivatives, consistently demonstrates superior activity.[1][3] This arrangement enhances the stability of the resulting radical through the formation of an intramolecular hydrogen bond.

Influence of Other Substituents

The introduction of a hydroxyl group at the 6 or 9 position of the pyridopyrimidine core has been shown to enhance inhibitory potency in related biological assays, suggesting a potential modulation of the molecule's overall electronic properties.[1][2] However, lengthening the side chain at the 2-position, for instance from a phenyl to a benzyl group, generally results in a decrease in activity.[1][2]

Comparative Antioxidant Activity: A Data-Driven Overview

The antioxidant properties of pyrido[1,2-a]pyrimidin-4-one derivatives have been primarily evaluated through their ability to inhibit lipid peroxidation. The following table summarizes the effects of various derivatives on the production of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation, in a rat brain homogenate model.

Compound ID2-Phenyl Ring SubstitutionOther Substitutions% Inhibition of TBARS at 10 µM
13 4-OH-Appreciable
14 3,4-diOH (Catechol)-Excellent
15 4-OCH36-OHScarcely Active
19 3,4-diOH (Catechol)6-OHExcellent
24 3,4-diOH (Catechol)9-OHExcellent
10-12, 21, 22, 25-27 No OH or OCH3VariousInactive

Data synthesized from La Motta et al., J Med Chem, 2007.[1][3]

As the data clearly indicates, the catechol-containing derivatives (14, 19, and 24) consistently exhibit the highest level of antioxidant activity. The presence of a single hydroxyl group (13) provides some activity, while the methoxy-substituted derivative (15) is largely inactive. This provides strong evidence for the hydrogen-donating ability of the phenolic hydroxyls as the primary mechanism of antioxidant action.

Experimental Protocols for Antioxidant Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for two widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Workflow for DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol) assay2 Add DPPH solution to each well prep1->assay2 prep2 Prepare test compound solutions at various concentrations assay1 Add test compound/control to microplate wells prep2->assay1 prep3 Prepare positive control (e.g., Ascorbic Acid, Trolox) prep3->assay1 assay1->assay2 assay3 Incubate in the dark at room temperature (e.g., 30 min) assay2->assay3 measure1 Measure absorbance at ~517 nm using a microplate reader assay3->measure1 analysis1 Calculate percentage of radical scavenging activity measure1->analysis1 analysis2 Determine IC50 value (concentration for 50% inhibition) analysis1->analysis2

Caption: Workflow of the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Test Compounds: Dissolve the pyrido[1,2-a]pyrimidin-4-one derivatives in a suitable solvent (e.g., DMSO, methanol) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 50 µL) of each concentration of the test compound solution to triplicate wells.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

    • Add a fixed volume (e.g., 150 µL) of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Workflow for ABTS Assay

ABTS_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare ABTS stock solution (e.g., 7 mM) prep3 Mix ABTS and potassium persulfate to generate ABTS•+ radical cation (incubate in dark for 12-16 h) prep1->prep3 prep2 Prepare potassium persulfate solution (e.g., 2.45 mM) prep2->prep3 prep4 Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm prep3->prep4 assay2 Add diluted ABTS•+ solution to each well prep4->assay2 prep5 Prepare test compound solutions and positive control assay1 Add test compound/control to microplate wells prep5->assay1 assay1->assay2 assay3 Incubate at room temperature (e.g., 6 min) assay2->assay3 measure1 Measure absorbance at ~734 nm assay3->measure1 analysis1 Calculate percentage of ABTS•+ scavenging measure1->analysis1 analysis2 Determine Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 analysis1->analysis2

Caption: Workflow of the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the pyrido[1,2-a]pyrimidin-4-one derivatives as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of each concentration of the test compound solution to triplicate wells.

    • Include a positive control (e.g., Trolox) and a blank.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution to all wells.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and Expression of Results: Calculate the percentage of inhibition as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

Conclusion and Future Directions

The available evidence strongly suggests that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives represent a viable scaffold for the development of novel antioxidant agents. The structure-activity relationship is clearly defined, with the presence and positioning of hydroxyl groups on the 2-phenyl ring being the most critical factors for potent radical scavenging activity, particularly the catechol moiety.

While the current body of research provides a solid foundation, further investigations are warranted. A broader range of pyrido[1,2-a]pyrimidin-4-one derivatives with diverse substitution patterns should be synthesized and evaluated using a standardized panel of antioxidant assays, including DPPH, ABTS, and cellular-based assays. This will enable a more comprehensive and objective comparative analysis and will undoubtedly pave the way for the rational design of next-generation antioxidants based on this privileged heterocyclic core.

References

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]

  • ACS Figshare. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • SciSpace. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • PubMed. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]

Sources

Safety Operating Guide

Disposal Protocol for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling and proper disposal of 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 162469-86-5). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility within the laboratory. The protocols herein are designed to be self-validating, promoting best practices for researchers, scientists, and drug development professionals.

Hazard Assessment & Chemical Profile

This compound is a heterocyclic organic compound. Its structure presents two key features that dictate its handling and disposal: the chlorinated alkyl group and the fused pyrido-pyrimidine core.

  • Known Hazards : This compound is a known irritant, with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Therefore, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in the regular trash[4][6]. The primary environmental and safety risk is the improper release of a potentially cytotoxic and persistent chlorinated compound.

Personal Protective Equipment (PPE) & Safe Handling

Given the irritant nature of the compound, rigorous adherence to safety protocols is mandatory. All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to mitigate inhalation risks[6].

Required PPE includes:

  • Eye Protection : Safety glasses with side shields or goggles are essential to prevent eye contact[1].

  • Hand Protection : Nitrile gloves should be worn to prevent skin contact. Change gloves immediately if contamination occurs[1].

  • Protective Clothing : A standard laboratory coat must be worn and kept fully fastened[1].

  • Footwear : Closed-toe shoes are required in the laboratory at all times.

Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste .

Step-by-Step Collection Procedure:

  • Select a Designated Container : Use a clearly marked, leak-proof waste container designated for "Halogenated Organic Waste"[6][7]. The container must be made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents).

  • Labeling : Affix a hazardous waste label to the container before adding any waste[8][9]. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any solvents present in the waste solution.

    • The associated hazards (e.g., Irritant, Halogenated).

  • Waste Addition :

    • Solid Waste : Transfer any un-used or contaminated solid compound directly into the waste container.

    • Liquid Waste : Pour solutions containing the compound into the liquid waste container.

    • Contaminated Labware : Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, sealed plastic bag labeled as "Hazardous Waste" with the chemical name, and then placed in a solid waste container[7].

  • Container Management : Keep the waste container securely closed at all times, except when adding waste[10][11]. Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion[10].

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment and be segregated from incompatible chemicals, particularly strong oxidizing agents or bases[8].

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.

  • Containment : For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[12].

  • Cleanup : Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination & Empty Container Disposal

Chemical containers must be properly decontaminated before they can be considered non-hazardous.

  • Triple Rinse : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[9][13].

  • Collect Rinsate : Crucially, the first rinse must be collected and disposed of as halogenated hazardous waste [8]. Subsequent rinses can also be collected if significant residue was present.

  • Air Dry : Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label : Before disposal, completely remove or obliterate the original chemical label[13].

  • Final Disposal : Once decontaminated, the container may be disposed of in the appropriate glass recycling or regular trash receptacle, in accordance with institutional policy.

Final Disposal Pathway

The designated final disposal method for halogenated organic waste is high-temperature incineration at a licensed chemical destruction facility[4][5].

  • Scientific Rationale : This method is necessary for several reasons. First, the high temperatures ensure the complete destruction of the complex heterocyclic molecule. Second, facilities that handle chlorinated waste are equipped with flue gas scrubbers. These scrubbers are essential to neutralize the hydrogen chloride (HCl) gas that is produced during the combustion of chlorinated compounds, preventing its release into the atmosphere as an acid rain precursor and pollutant[4][5]. Landfill disposal is inappropriate due to the risk of leaching into soil and groundwater[5].

At-a-Glance Disposal Summary
Waste TypeContainerLabeling RequirementsDisposal Action
Unused solid compound or contaminated solids Lined, sealed container for solid hazardous waste"Hazardous Waste," "Halogenated," Full Chemical NameArrange pickup by institutional Environmental Health & Safety (EHS).
Solutions containing the compound Designated "Halogenated Organic Liquid Waste" container"Hazardous Waste," "Halogenated," Full Chemical Name and all solvent componentsArrange pickup by institutional EHS.
Spill cleanup materials Sealed, compatible hazardous waste container"Hazardous Waste," "Halogenated," Full Chemical NameArrange pickup by institutional EHS.
First rinse of empty containers "Halogenated Organic Liquid Waste" container"Hazardous Waste," "Halogenated," Rinsing solvent nameCollect with other liquid waste for EHS pickup.
Triple-rinsed, dry, defaced containers Glass recycling or regular trashN/A (Original label must be defaced)Dispose according to institutional policy for non-hazardous waste.
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Finalization & Disposal start Start: Waste Generated select_container Select Compatible 'Halogenated Waste' Container start->select_container label_container Affix 'Hazardous Waste' Label & List All Components select_container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste is_full Container Full? add_waste->is_full keep_adding Continue Use is_full->keep_adding No seal_container Securely Seal Container is_full->seal_container Yes keep_adding->add_waste store_safe Store in Designated Satellite Accumulation Area with Secondary Containment seal_container->store_safe request_pickup Request Pickup by EHS for Incineration store_safe->request_pickup end_point End: Waste Properly Disposed request_pickup->end_point

Caption: Decision workflow for handling this compound waste.

References

  • Laboratory chemical waste. Water Corporation. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. SpringerLink. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information (PMC). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 162469-86-5). As professionals in research and drug development, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This document moves beyond mere compliance, offering a framework for understanding the inherent risks of this compound and implementing robust, field-proven safety procedures. The causality behind each recommendation is explained to foster a deeply ingrained culture of safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a heterocyclic compound whose structure demands a high degree of caution. The primary hazards, as identified in safety data sheets, include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. A structurally similar compound also indicates potential harm if swallowed (H302) and the risk of serious eye damage (H318)[2].

However, a deeper analysis of its molecular structure reveals the core reason for stringent handling protocols: the chloromethyl group attached to the pyrido-pyrimidinone core. This functional group classifies the molecule as a potential alkylating agent . Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA. This reactivity is the basis for the therapeutic effects of many anticancer drugs, but it also presents significant occupational hazards, including potential carcinogenicity, mutagenicity, and teratogenicity[3]. Therefore, we must treat this compound not just as a simple irritant, but as a substance with potential for significant long-term health effects. All handling procedures must be designed to minimize any possibility of exposure.

Table 1: Hazard Profile Summary

Hazard StatementGHS CodePrimary ConcernSource(s)
Causes skin irritationH315Direct contact can cause inflammation, redness, and discomfort.[1][2]
Causes serious eye irritation/damageH319/H318Direct contact can lead to significant, potentially irreversible, eye damage.[1][2]
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]
Harmful if swallowedH302Ingestion may lead to adverse health effects.[2]
Implied Hazard: Potential Alkylating Agent-The chloromethyl group poses a risk of reactivity with biological molecules, implying potential long-term toxicity.[4]

The Core Protocol: Personal Protective Equipment (PPE)

A systemic approach to PPE is non-negotiable[5]. The selection of PPE must be based on a thorough risk assessment of the specific task being performed. For a reactive compound like this, a multi-layered defense is crucial.

Table 2: Task-Based PPE Requirements

TaskGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Handling Stock Containers/Transfers Single pair of chemical-resistant nitrile or neoprene gloves.Standard lab coat.Safety glasses with side shields.Not typically required if containers are sealed and handled carefully.
Weighing Solid Compound Double-gloving is mandatory. Use two pairs of chemotherapy-rated gloves (ASTM D6978)[6].Disposable, solid-front gown resistant to chemical permeation. Cuffs should be tucked under the outer glove[6][7].Tightly fitting chemical splash goggles and a full-face shield[8][9].Required. Use a NIOSH-certified N95 respirator at a minimum to prevent inhalation of fine powders[6]. Work must be done in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions/Wet Chemistry Double-gloving with chemotherapy-rated gloves.Disposable, solid-front gown resistant to chemical permeation.Chemical splash goggles and a full-face shield.Required. All manipulations must be performed within a certified chemical fume hood to contain vapors and aerosols[8][10].
Cleaning & Decontamination Double-gloving with heavy-duty nitrile or neoprene gloves.Disposable, solid-front gown resistant to chemical permeation.Chemical splash goggles and a full-face shield.N95 respirator may be required depending on the nature of the cleanup.
Handling Contaminated Waste Double-gloving with chemotherapy-rated gloves.Disposable, solid-front gown resistant to chemical permeation.Chemical splash goggles.Not typically required if waste is properly contained.
Causality Behind PPE Choices:
  • Double-Gloving: The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. This is a standard practice for handling hazardous drugs and potent compounds[3][7].

  • Chemotherapy-Rated Gown: Standard cotton lab coats are permeable and offer insufficient protection against chemical splashes. A poly-coated, disposable gown prevents the compound from reaching your skin or personal clothing[6].

  • Full-Face Shield over Goggles: Goggles protect the eyes from splashes, while the face shield provides a secondary barrier for the entire face, a critical precaution when handling potentially corrosive or highly irritating substances[9].

  • Fume Hood as Primary Containment: A chemical fume hood is the most critical piece of safety equipment. It is an engineering control designed to contain hazardous vapors and aerosols, preventing inhalation, which is a primary route of exposure[8][10]. PPE serves as the final line of defense.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. Each step is designed to contain the compound and protect the operator.

Step 1: Preparation
  • Designate the Area: All work must be conducted in a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, waste containers) and place them in the fume hood before introducing the compound.

  • Prepare Work Surface: Cover the work surface of the fume hood with disposable, absorbent, plastic-backed pads. This will contain minor spills and simplify cleanup.

  • Don PPE: Put on all required PPE as specified in Table 2 before beginning work. Follow a specific donning sequence to ensure proper coverage[6].

Step 2: Aliquoting and Solution Preparation
  • Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood on a tared weigh boat. Handle the powder gently to avoid creating airborne dust.

  • Dissolving: Add the solvent to the vessel containing the weighed compound. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. Cap the vessel and mix using a vortex or magnetic stirrer.

  • Transfers: Use appropriate tools (e.g., pipettes) for liquid transfers. All transfers should be performed slowly and carefully over the absorbent pad to contain any drips.

Step 3: Post-Handling and Decontamination
  • Initial Decontamination: Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the compound before removing it from the fume hood.

  • Waste Segregation: Immediately place all contaminated disposable items (gloves, absorbent pads, pipette tips) into a designated, clearly labeled hazardous waste container for halogenated organic compounds[10].

  • Surface Cleaning: Decontaminate the work surface inside the fume hood using a validated procedure (see Section 4).

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown and face shield, and finally the inner gloves[6]. Wash hands thoroughly with soap and water immediately after removing all PPE[1].

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase cluster_exit Exit Protocol prep_area 1. Designate & Prepare Fume Hood Surface prep_ppe 2. Don Full PPE (Double Gloves, Gown, Face Shield) prep_area->prep_ppe weigh 3. Weigh Compound (Avoid Dust Generation) prep_ppe->weigh dissolve 4. Prepare Solution (Slow, Controlled Addition) weigh->dissolve decon_tools 5. Decontaminate Reusable Tools (Inside Hood) dissolve->decon_tools dispose 6. Segregate & Dispose of Halogenated Waste decon_tools->dispose clean_hood 7. Clean Fume Hood Surface dispose->clean_hood doff_ppe 8. Doff PPE Correctly clean_hood->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash caption Fig 1. Safe Handling Workflow

Fig 1. Safe Handling Workflow

Decontamination, Spills, and Emergency Plans

Accidents happen, but with a robust plan, their impact can be minimized. The principle of decontamination involves a multi-step process: deactivation, decontamination, and cleaning[11].

Routine Surface Decontamination

For routine cleaning of surfaces after use, a three-step process is recommended:

  • Deactivation/Decontamination: Wipe the surface with 70% isopropanol to remove residue. For a more robust decontamination, especially after handling larger quantities, use a solution like 2% sodium hypochlorite (bleach), followed by a neutralizing agent like sodium thiosulfate to prevent corrosion of stainless steel surfaces[11][12].

  • Cleaning: Wash the surface with a germicidal detergent to remove any remaining chemical and deactivating agent residue[11].

  • Final Rinse: Wipe the surface with sterile water to remove the detergent.

Spill Management
  • Alert & Secure: Alert personnel in the immediate area. If the spill is outside the fume hood, evacuate the area. Restrict access.

  • Assess & Don PPE: Ensure you are wearing the appropriate PPE for cleanup, including double gloves, a disposable gown, and eye/face protection. For large spills or those involving significant amounts of powder, a respirator is essential[9].

  • Contain: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent pads to avoid creating dust[8].

  • Clean: Working from the outside in, collect the absorbent material and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area using the three-step decontamination process described above.

  • Dispose: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

G spill Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert ppe 2. Don Cleanup PPE (Respirator if needed) alert->ppe contain 3. Contain Spill (Absorb Liquid / Wet Powder) ppe->contain clean 4. Collect Debris (Work Outside-In) contain->clean decon 5. Decontaminate Surface (3-Step Process) clean->decon dispose 6. Dispose of all materials as Halogenated Waste decon->dispose report 7. Report Incident dispose->report caption Fig 2. Spill Response Protocol

Fig 2. Spill Response Protocol
Emergency Procedures for Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[1]. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or poison control center immediately[1][2].

Disposal Plan: A Closed-Loop System

Proper disposal is the final, critical step in the safe handling lifecycle of this compound. Improper disposal can lead to environmental contamination and regulatory violations[10][13].

  • Waste Segregation is Key: All waste contaminated with this compound must be classified as halogenated organic waste [10]. It must NOT be mixed with non-halogenated solvent waste or regular trash.

  • Solid Waste: All contaminated disposable items, including gloves, gowns, absorbent pads, weigh boats, and pipette tips, must be collected in a dedicated, puncture-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled container for halogenated liquid waste. Do not fill containers beyond 75% capacity to allow for vapor expansion[10].

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical destruction facility[14][15]. Never pour this chemical or its waste down the drain[10][13].

By understanding the reactivity of this compound and adhering strictly to these operational, safety, and disposal plans, researchers can mitigate the risks and ensure a safe laboratory environment for discovery.

References

  • Bouchard, C., et al. (2020). Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. PLoS One, 15(6), e0233873. Retrieved from [Link]

  • Queruel, N., et al. (2021). Evaluation of decontamination strategies for cyclophosphamide. ResearchGate. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • POGO Satellite Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • HALYARD. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

  • ASHP Publications. (n.d.). DECONTAMINATION AND CLEANING. Retrieved from [Link]

  • T. Billard, et al. (2016). Trichloromethylthiolation of N-Heterocycles: Practical and Completely Regioselective. Angewandte Chemie, 128(18), 5559-5563. Retrieved from [Link]

  • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90. Retrieved from [Link]

  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

  • Bhawale, B., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Is Chloroform Disposed Of Safely?. Retrieved from [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Nature, 480(7376), 224-228. Retrieved from [Link]

  • Science Madness Discussion Board. (2010). disposing of chloroform and hydrogen chloride. Retrieved from [Link]

  • Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 633. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.